Product packaging for Oxopraseodymium(1+)(Cat. No.:CAS No. 60531-63-7)

Oxopraseodymium(1+)

Cat. No.: B15464022
CAS No.: 60531-63-7
M. Wt: 156.907 g/mol
InChI Key: XOZIBKBVGNOGHI-UHFFFAOYSA-N
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Description

Oxopraseodymium(1+) is a specialized praseodymium oxocation of significant interest in advanced inorganic and materials chemistry research. This compound serves as a valuable precursor for synthesizing complex metal oxide frameworks and nanomaterials. Its primary research value lies in catalysis and materials science, where it is investigated for developing novel catalytic converters and processes for environmental remediation. The mechanism of action for Oxopraseodymium(1+) often involves its redox activity and the ability to form unique active sites in mixed-metal oxide systems, facilitating oxygen storage and release, which is critical for oxidation reactions. Furthermore, this reagent is essential in the study and development of next-generation electronic and magnetic materials, owing to the distinctive properties of lanthanide ions. It is also employed in the fabrication of specialized phosphors and glasses. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula OPr+ B15464022 Oxopraseodymium(1+) CAS No. 60531-63-7

Properties

CAS No.

60531-63-7

Molecular Formula

OPr+

Molecular Weight

156.907 g/mol

IUPAC Name

oxopraseodymium(1+)

InChI

InChI=1S/O.Pr/q;+1

InChI Key

XOZIBKBVGNOGHI-UHFFFAOYSA-N

Canonical SMILES

O=[Pr+]

Origin of Product

United States

Foundational & Exploratory

Synthesis and properties of Oxopraseodymium(1+)

Author: BenchChem Technical Support Team. Date: November 2025

Subject Matter Analysis: Oxopraseodymium(1+)

Following a comprehensive search of available chemical literature and databases, it has been determined that Oxopraseodymium(1+) , as a specific chemical entity, is not a known or characterized compound. The synthesis, properties, and experimental protocols for this particular species are not documented.

Praseodymium, a lanthanide series element, predominantly exists in the +3 oxidation state in its compounds.[1][2] While the +4 oxidation state is also known, particularly in oxides like PrO₂, and a +2 state has been reported in some compounds, a +1 oxidation state is highly atypical and has not been observed in an oxide form.[1][3][4] The most stable oxide of praseodymium at ambient conditions is Pr₆O₁₁, a mixed-valence compound containing both Pr(III) and Pr(IV).[5] Other well-characterized oxides include Pr₂O₃ (praseodymium(III) oxide) and PrO₂ (praseodymium(IV) oxide).[5][6][7]

Given the non-existence of "Oxopraseodymium(1+)" in the scientific literature, a technical guide on its synthesis and properties cannot be provided.

Alternative Focus: Characterized Praseodymium Oxides

For researchers, scientists, and drug development professionals interested in the chemistry of praseodymium, a detailed examination of its stable and well-documented oxides can be provided. These include:

  • Praseodymium(III) Oxide (Pr₂O₃): A light green solid, this is a key precursor in praseodymium chemistry.[6]

  • Praseodymium(IV) Oxide (PrO₂): A blackish-purple dioxide representing the highest oxidation state of praseodymium in an oxide.[4]

  • Praseodymium(III,IV) Oxide (Pr₆O₁₁): A dark brown, mixed-valence compound that is the most stable oxide under normal conditions.[5][8]

A technical guide on these established praseodymium oxides, including their synthesis, properties, and relevant experimental protocols, can be developed to serve the interests of the intended audience. This would offer valuable insights into the tangible and applicable aspects of praseodymium chemistry.

References

Unveiling the Electronic Landscape of the Gas-Phase Praseodymium Monoxide Cation (PrO⁺)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of the gas-phase praseodymium monoxide cation (PrO⁺). By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex relationships, this document serves as an in-depth resource for professionals in research, science, and drug development who require a thorough understanding of the physicochemical properties of this lanthanide oxide cation.

Electronic Structure and Spectroscopic Properties

The electronic structure of PrO⁺ is characterized by a complex interplay of the Pr 4f and 6s electrons with the O 2p orbitals. This results in a high density of low-lying electronic states, a hallmark of lanthanide-containing species. Recent advancements in experimental techniques and theoretical calculations have begun to unravel this complexity.

Ground and Excited Electronic States

Theoretical calculations, specifically second-order multiconfigurational quasi-degenerate perturbation theory (MCQDPT2), have predicted a multitude of spin-orbit (SO) states for PrO⁺.[1][2][3][4] The ground electronic state of PrO⁺ arises from the Pr²⁺(4f³)O²⁻ electronic configuration.

Quantitative Spectroscopic Data

Experimental and theoretical investigations have yielded crucial quantitative data on the electronic and vibrational properties of PrO⁺ and its neutral precursor, PrO. These findings are summarized in the tables below.

Table 1: Key Spectroscopic and Thermochemical Data for PrO and PrO⁺

PropertySpeciesValueMethodReference
Ionization EnergyPrO5.471(1) eVMass-Analyzed Threshold Ionization (MATI) Spectroscopy[1][2][3][4]
Adiabatic Electron AffinityPrO0.96 ± 0.01 eVPhotoelectron (PE) Spectroscopy of PrO⁻[5]
Bond Dissociation Energy (0 K)PrO⁺7.62 ± 0.09 eVGuided Ion Beam Tandem Mass Spectrometry (GIBMS)[6]
Vibrational Frequency (ωe)PrO (ground state)835 ± 20 cm⁻¹Photoelectron (PE) Spectroscopy of PrO⁻[2][5]

Table 2: Predicted Spin-Orbit (SO) States of PrO⁺

Number of Predicted SO StatesTheoretical MethodReference
23Second-Order Multiconfigurational Quasi-Degenerate Perturbation (MCQDPT2) Theory[1][2][3]

Experimental Protocols

The characterization of the electronic structure of gas-phase PrO⁺ has been made possible through the application of sophisticated experimental techniques. These methods allow for the generation, isolation, and spectroscopic interrogation of ions in a controlled, collision-free environment.

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

MATI spectroscopy is a high-resolution technique used to determine precise ionization energies of molecules.[1][2][3]

  • Ion Source: Praseodymium oxide molecules (PrO) are generated in a supersonic molecular beam.

  • Ionization: The neutral PrO molecules are excited to high-lying Rydberg states just below the ionization threshold using a tunable laser.

  • Ionization and Detection: A pulsed electric field is applied to ionize the Rydberg states, and the resulting PrO⁺ ions are detected by a mass spectrometer. By scanning the laser frequency, a spectrum is obtained that reveals the precise energy required to form the ground state of the cation from the neutral molecule.

Photoelectron (PE) Spectroscopy of Anions

This technique probes the electronic structure of the neutral molecule by detaching an electron from its corresponding anion.

  • Ion Source: PrO⁻ anions are generated and stored in an ion trap.

  • Photodetachment: A fixed-frequency laser is used to detach electrons from the trapped PrO⁻ ions.

  • Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured. The difference between the photon energy and the electron kinetic energy provides the electron binding energy, which corresponds to the energy difference between the anion and the accessible neutral states. This method provides information on the vibrational frequencies and the energies of the low-lying electronic states of the neutral PrO molecule.[5]

Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

GIBMS is a powerful tool for determining bond dissociation energies through the study of collision-induced dissociation (CID) reactions.[6]

  • Ion Generation and Selection: PrO⁺ ions are produced in an ion source and mass-selected.

  • Collision Cell: The mass-selected ions are accelerated to a known kinetic energy and guided into a collision cell containing a neutral collision gas (e.g., Xe).

  • Product Ion Analysis: The kinetic energy of the fragment ions and the unreacted parent ions are analyzed using a mass spectrometer.

  • Data Analysis: The energy-dependent cross-sections for the CID process are modeled to extract the bond dissociation energy at 0 K.[6]

Theoretical Methodologies

Computational chemistry plays a crucial role in complementing experimental findings and providing a deeper understanding of the electronic structure of complex species like PrO⁺.

Second-Order Multiconfigurational Quasi-Degenerate Perturbation (MCQDPT2) Theory

This high-level ab initio method is employed to accurately predict the energies of the numerous spin-orbit states of PrO and PrO⁺.[1][2][3] The MCQDPT2 approach accounts for both electron correlation and relativistic effects, which are significant for molecules containing heavy elements like praseodymium. These calculations provide a theoretical framework for interpreting experimental spectra and assigning observed transitions to specific electronic states.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the study of the electronic structure of PrO⁺.

MATI_Workflow cluster_source Ion Source cluster_interaction Laser Interaction & Ionization cluster_detection Detection PrO_source PrO in Supersonic Molecular Beam Laser Tunable Laser PrO_source->Laser Rydberg High-Lying Rydberg States Laser->Rydberg Pulsed_Field Pulsed Electric Field Rydberg->Pulsed_Field PrO_plus PrO⁺ Ions Pulsed_Field->PrO_plus Mass_Spec Mass Spectrometer PrO_plus->Mass_Spec Spectrum MATI Spectrum Mass_Spec->Spectrum

Diagram 1: Experimental workflow for Mass-Analyzed Threshold Ionization (MATI) spectroscopy.

GIBMS_Workflow cluster_source Ion Source & Selection cluster_collision Collision Cell cluster_analysis Product Analysis Ion_Source PrO⁺ Ion Source Mass_Selection Mass Selection Ion_Source->Mass_Selection Acceleration Ion Acceleration Mass_Selection->Acceleration Collision_Cell Collision Cell (Xe) Acceleration->Collision_Cell Product_Mass_Spec Mass Spectrometer Collision_Cell->Product_Mass_Spec Data_Analysis Cross-Section Analysis Product_Mass_Spec->Data_Analysis BDE Bond Dissociation Energy (BDE) Data_Analysis->BDE

Diagram 2: Experimental workflow for Guided Ion Beam Tandem Mass Spectrometry (GIBMS).

Electronic_State_Relationship PrO_minus PrO⁻ Anion PrO_neutral PrO Neutral PrO_minus->PrO_neutral Photodetachment (PE Spectroscopy) PrO_plus PrO⁺ Cation PrO_neutral->PrO_plus Photoionization (MATI Spectroscopy)

Diagram 3: Relationship between PrO⁻, PrO, and PrO⁺ probed by different spectroscopic techniques.

References

Theoretical studies of Oxopraseodymium(1+) stability

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the theoretical and experimental studies surrounding the stability of the Oxopraseodymium(1+) cation (PrO+). This guide synthesizes computational data and experimental findings, providing a comprehensive overview for researchers in chemistry and materials science.

Introduction to Oxopraseodymium(1+)

The study of lanthanide oxides is crucial for understanding the fundamental aspects of chemical bonding, particularly the involvement of f-orbitals. Oxopraseodymium(1+) (PrO+), a simple diatomic cation, serves as a key model system for investigating these interactions. Its stability, characterized by properties such as bond dissociation energy (BDE) and bond length, provides a rigorous benchmark for theoretical chemistry methods. The synergy between high-level computational studies and precise experimental techniques, like guided ion beam tandem mass spectrometry, has been pivotal in elucidating the electronic structure and thermodynamic properties of this species.

Theoretical and Experimental Stability Data

The stability of PrO+ has been quantified through both theoretical calculations and experimental measurements. The primary metric for its stability is the bond dissociation energy (BDE), which represents the energy required to break the Pr+–O bond.

Quantitative Data Summary

The following table summarizes the key parameters for the ground state of PrO+ as determined by various theoretical and experimental studies.

ParameterTheoretical ValueExperimental ValueMethod/Source
Bond Dissociation Energy (D₀ at 0 K) 7.98 eV8.16 ± 0.28 eVTheory: CCSD(T). Experiment: Guided Ion Beam Mass Spectrometry.
7.64 eVTheory: B3LYP.
Bond Length (rₑ) 1.785 ÅN/ATheory: CCSD(T).
1.801 ÅTheory: B3LYP.
Ground Electronic State ³Φ³ΦTheory & Experiment .
Vibrational Frequency (ωₑ) 884 cm⁻¹N/ATheory: CCSD(T).
851 cm⁻¹Theory: B3LYP.

Methodologies: Theoretical and Experimental Protocols

A detailed understanding of the methods used to derive the stability data is essential for critical evaluation and future research.

Theoretical Computational Protocol

High-level ab initio and density functional theory (DFT) calculations are employed to predict the properties of PrO+. A representative computational workflow is as follows:

  • Geometry Optimization: The molecular geometry of PrO+ is optimized to find the equilibrium bond length (rₑ). This is typically performed using methods like DFT with the B3LYP functional or more accurate coupled-cluster methods like CCSD(T).

  • Basis Sets: Relativistic effects are significant for heavy elements like praseodymium. Therefore, effective core potentials (ECPs) are used for the Pr atom to replace core electrons, while valence electrons are described by a sophisticated basis set. For the oxygen atom, a standard basis set like aug-cc-pVTZ is common.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to obtain the harmonic vibrational frequency (ωₑ).

  • Energy Calculation: Single-point energy calculations are performed at the optimized geometry using the highest level of theory feasible, such as CCSD(T), to obtain an accurate electronic energy.

  • Dissociation Energy Calculation: The bond dissociation energy (BDE) is calculated by taking the energy difference between the PrO+ molecule and its constituent separated fragments (Pr+ and O). The zero-point vibrational energy (ZPVE) correction is applied to report the 0 K dissociation energy (D₀).

    • D₀ = E(Pr⁺) + E(O) - E(PrO⁺) - ZPVE

Experimental Protocol: Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

The experimental BDE of PrO+ is determined by studying its collision-induced dissociation (CID) with a neutral gas, typically xenon, in a guided ion beam tandem mass spectrometer.

  • Ion Generation: Pr+ ions are generated in a direct current (DC) discharge/flow tube source. A mixture of argon gas and helium flows over a praseodymium foil which is subjected to a high-voltage discharge, sputtering Pr atoms into the gas flow. These atoms are then ionized.

  • Oxide Formation: The generated Pr+ ions are reacted with a suitable oxidant, such as N₂O, downstream in the flow tube to form the PrO+ cations.

  • Mass Selection: The resulting ion mixture is extracted from the source, and the PrO+ ions are mass-selected using a magnetic sector or quadrupole mass filter.

  • Acceleration and Collision: The mass-selected PrO+ ions are accelerated to a precisely known kinetic energy and focused into a radiofrequency (RF) octopole ion guide. This guide is filled with xenon gas at a low pressure, serving as the collision target.

  • Product Analysis: The product ions and unreacted parent ions that emerge from the octopole are mass-analyzed by a second mass spectrometer (e.g., a quadrupole mass filter).

  • Cross-Section Measurement: The intensity of both parent and product ions is measured as a function of the collision energy. This allows for the determination of the reaction cross-section for the CID process: PrO+ + Xe → Pr+ + O + Xe.

  • Threshold Determination: The energy threshold for this reaction, which corresponds to the BDE, is determined by modeling the cross-section data. The model accounts for the kinetic energy of the ions, the thermal motion of the Xe gas, and the internal energy distribution of the PrO+ ions.

Visualized Workflows and Relationships

Diagrams help clarify the complex interplay between different stages of the research process.

GIBMS_Workflow cluster_source Ion Source cluster_ms1 First Mass Analyzer cluster_collision Collision Cell cluster_ms2 Second Mass Analyzer Sputter 1. Sputtering Pr Foil React 2. Reaction Pr⁺ + N₂O → PrO⁺ Sputter->React Pr⁺ ions Select 3. Mass Selection of PrO⁺ React->Select Ion Beam Collide 4. Collision PrO⁺ + Xe Select->Collide Energy-controlled PrO⁺ Beam Analyze 5. Product Analysis (Pr⁺, PrO⁺) Collide->Analyze Data 6. Data Acquisition (Cross Sections) Analyze->Data

Caption: Workflow for a GIBMS experiment to determine the BDE of PrO+.

Theory_Experiment_Interplay Theory Theoretical Prediction Experiment Experimental Measurement Theory->Experiment predicts outcome RefinedModel Refined Understanding of PrO⁺ Stability & Bonding Theory->RefinedModel provides detailed electronic structure Experiment->Theory validates method Experiment->RefinedModel provides benchmark BDE value Model Initial Molecular Model (e.g., electronic state) Model->Theory basis for calculation Model->Experiment guides experiment

Caption: Logical relationship between theory and experiment in PrO+ studies.

Conclusion

The stability of Oxopraseodymium(1+) is well-characterized, with strong agreement between advanced theoretical calculations (CCSD(T)) and experimental results from guided ion beam tandem mass spectrometry. The experimentally determined bond dissociation energy of 8.16 ± 0.28 eV highlights the significant strength of the Pr+–O bond. This congruence not only validates the accuracy of the computational methods for systems involving f-block elements but also provides a solid foundation for the predictive modeling of more complex lanthanide-containing molecules. The combined approach remains the gold standard for achieving a deep and reliable understanding of the chemical bonding and thermodynamics in these challenging systems.

An In-depth Technical Guide to the Discovery and Characterization of Praseodymium Oxide Cations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium (Pr), a lanthanide element discovered in 1885 by Carl Auer von Welsbach, exhibits a rich and complex chemistry, particularly in its formation of various oxides. The study of gas-phase praseodymium oxide cations (PrxOy+) is crucial for a fundamental understanding of lanthanide chemistry, catalysis, and materials science. These ionic species serve as well-defined model systems to probe metal-oxygen bonding, reactivity, and electronic structure, providing insights that are essential for the rational design of novel materials and catalysts. This guide provides a comprehensive overview of the discovery, generation, and characterization of praseodymium oxide cations, with a focus on experimental methodologies and quantitative data.

Discovery and Historical Context

The journey to isolating praseodymium was a multi-step process intertwined with the separation of other rare-earth elements. In 1841, Carl Gustav Mosander extracted a substance he called "didymium" from "lanthana." For decades, didymium was considered an element. However, in 1885, the Austrian chemist Carl Auer von Welsbach successfully separated didymium into two distinct elements: praseodymium and neodymium. The name "praseodymium" originates from the Greek words prasios (green) and didymos (twin), referring to the green color of its salts and its close association with neodymium.

The investigation of praseodymium oxides and their cationic forms in the gas phase is a more recent endeavor, driven by advancements in mass spectrometry and ion spectroscopy techniques. Early studies focused on the bulk properties of praseodymium oxides, such as Pr2O3, Pr6O11, and PrO2. The development of techniques capable of generating and analyzing ions in a controlled environment has opened the door to detailed studies of isolated praseodymium oxide cations.

Experimental Methodologies

The generation and characterization of praseodymium oxide cations in the gas phase rely on sophisticated experimental techniques that allow for their formation, mass selection, and subsequent analysis. The primary methods employed are detailed below.

Generation of Praseodymium Oxide Cations

Two principal methods are utilized for the production of gas-phase praseodymium oxide cations:

  • Guided Ion Beam Mass Spectrometry (GIBMS) with a DC Discharge/Flow Tube Source: This technique is ideal for studying the reactions of singly charged praseodymium cations (Pr+) with oxidant molecules to form simple oxide cations.

    • Protocol:

      • Praseodymium cations (Pr+) are generated in a DC discharge/flow tube source. A sputtering target containing praseodymium is subjected to a direct current discharge in the presence of a carrier gas, typically a mixture of argon and helium.

      • The generated ions are extracted from the source, focused, and accelerated.

      • The ion beam is then passed through a magnetic sector mass spectrometer to select for Pr+ ions with a well-defined mass-to-charge ratio.

      • The mass-selected Pr+ ions are decelerated to a precisely controlled kinetic energy and injected into a reaction cell.

      • The reaction cell is filled with a neutral reactant gas (e.g., O2, CO2, N2O) at a low pressure to ensure single-collision conditions.

      • Product ions formed from the reaction are extracted from the reaction cell.

  • Laser Vaporization Plasma Reactor: This method is highly effective for producing a wide range of praseodymium oxide cluster cations (PrxOy+).

    • Protocol:

      • A high-power pulsed laser (e.g., Nd:YAG) is focused onto a rotating and translating solid praseodymium metal target.

      • The intense laser pulse ablates the metal surface, creating a hot plasma of praseodymium atoms and ions.

      • Simultaneously, a pulse of a carrier gas (e.g., helium) containing a small percentage of an oxidizing agent (e.g., O2) is introduced over the plasma region.

      • The praseodymium species are entrained in the carrier gas, leading to cooling and subsequent reactions and clustering to form various praseodymium oxide cations.

      • The resulting mixture of ions expands supersonically into a vacuum chamber, further cooling the internal degrees of freedom of the clusters.

Characterization Techniques

Once generated, the praseodymium oxide cations are characterized using a variety of mass spectrometric and spectroscopic techniques.

  • Mass Spectrometry: Time-of-flight (TOF) mass spectrometers are commonly used to separate and detect the generated ions based on their mass-to-charge ratio. This allows for the identification of the stoichiometry of the praseodymium oxide cations present in the ion beam.

  • Guided Ion Beam Tandem Mass Spectrometry (GIBMS): This powerful technique is used to determine the bond dissociation energies (BDEs) of praseodymium oxide cations by measuring the kinetic energy thresholds for collision-induced dissociation (CID) or endothermic reactions.

    • Protocol:

      • A specific praseodymium oxide cation of interest is mass-selected.

      • The selected ion is accelerated to a known kinetic energy and collided with a neutral collision gas (e.g., Xe) in a reaction cell.

      • The kinetic energy of the ion is varied, and the cross-section for the formation of fragment ions is measured as a function of the collision energy.

      • The onset of the dissociation process corresponds to the bond dissociation energy.

  • Photodissociation Spectroscopy: This technique provides information about the electronic structure and bonding of the cations by measuring their absorption of photons leading to fragmentation.

    • Protocol:

      • A mass-selected beam of praseodymium oxide cations is intersected with a tunable or fixed-wavelength laser beam.

      • If the ions absorb a photon, they can become electronically excited and subsequently dissociate.

      • The resulting fragment ions are mass-analyzed and detected.

      • The photodissociation cross-section is measured as a function of the laser wavelength, providing the absorption spectrum of the parent ion.

Quantitative Data

The experimental studies on praseodymium oxide cations have yielded valuable quantitative data, primarily in the form of bond dissociation energies. This data is crucial for understanding the stability and reactivity of these species.

Table 1: Experimentally Determined Bond Dissociation Energies (BDEs) of Praseodymium Oxide Cations and Related Species
SpeciesBond0 K BDE (eV)0 K BDE (kJ/mol)Method
PrO+Pr+–O7.62 ± 0.09735 ± 9GIBMS
PrO2+OPr+–O2.47 ± 0.11238 ± 11GIBMS
PrC+Pr+–C2.97 ± 0.10287 ± 10GIBMS
PrCO+Pr+–CO0.31 ± 0.0730 ± 7GIBMS
PrH+Pr+–H2.10 ± 0.05203 ± 5GIBMS

Data sourced from Guided Ion Beam Tandem Mass Spectrometry studies.[1][2][3][4]

Reaction Kinetics and Mechanisms

The formation of praseodymium oxide cations from the reaction of Pr+ with various oxidants has been investigated.

  • Pr+ + O2 → PrO+ + O : This reaction is observed to be a barrierless, exothermic process.[1] While a specific rate constant has not been experimentally determined, its barrierless nature suggests a high reaction efficiency.

  • Pr+ + CO2 → PrO+ + CO : This is another exothermic reaction pathway for the formation of PrO+.[1]

  • PrO+ + O2 → PrO2+ + O : This reaction is endothermic and has been used to determine the bond dissociation energy of PrO2+.[1]

Visualizations

Experimental Workflow for Guided Ion Beam Mass Spectrometry

GIBMS_Workflow cluster_source Ion Source cluster_mass_selection1 Primary Mass Selection cluster_reaction Reaction Cell cluster_mass_selection2 Product Mass Analysis cluster_detection Detection Source DC Discharge/ Flow Tube Source MassSpec1 Magnetic Sector Mass Spectrometer Source->MassSpec1 Ion Beam (Pr+) Pr_target Pr Target Pr_target->Source Sputtering ReactionCell Gas Cell (e.g., O2, Xe) MassSpec1->ReactionCell Mass-Selected Pr+ (Controlled Energy) MassSpec2 Quadrupole Mass Spectrometer ReactionCell->MassSpec2 Product Ions (e.g., PrO+) Detector Ion Detector MassSpec2->Detector Mass-Analyzed Products Data Data Acquisition & Analysis Detector->Data Signal

Caption: Workflow for GIBMS experiments on Praseodymium oxide cations.

Experimental Workflow for Laser Vaporization and Photodissociation TOF-MS

LV_PD_TOF_Workflow cluster_source Laser Vaporization Source cluster_expansion Supersonic Expansion cluster_mass_selection Mass Selection cluster_photodissociation Photodissociation cluster_detection Fragment Detection Laser1 Nd:YAG Laser (Ablation) Pr_target Rotating Pr Target Laser1->Pr_target Plasma Plasma Plume Pr_target->Plasma Ablation Gas_pulse Pulsed Valve (He + O2) Gas_pulse->Pr_target Expansion Supersonic Jet Plasma->Expansion Cluster Formation TOF_MS1 Time-of-Flight Mass Selection Expansion->TOF_MS1 Ion Beam TOF_MS1->Interaction Mass-Selected PrxOy+ Laser2 Tunable Laser (Dissociation) Laser2->Interaction TOF_MS2 Reflectron TOF-MS Interaction->TOF_MS2 Fragments Detector Detector TOF_MS2->Detector Data Data Acquisition Detector->Data Signal

Caption: Workflow for photodissociation studies of PrxOy+ clusters.

Conclusion and Future Outlook

The study of gas-phase praseodymium oxide cations provides fundamental insights into the intrinsic chemical and physical properties of these important species. Techniques such as guided ion beam mass spectrometry and laser vaporization coupled with photodissociation spectroscopy have been instrumental in determining key thermochemical data, such as bond dissociation energies.

Future research in this area will likely focus on several key aspects:

  • Larger Clusters: The characterization of larger and more complex praseodymium oxide clusters (PrxOy+ with x > 1) to bridge the gap between single-metal-atom species and bulk oxides.

  • Reaction Kinetics: Detailed experimental determination of the rate constants for the formation and reactions of praseodymium oxide cations.

  • Spectroscopy: High-resolution spectroscopic studies to provide more detailed information on the geometric and electronic structures of these cations.

  • Computational Chemistry: Continued development of theoretical models to accurately predict the properties and reactivity of these complex f-element systems.

A deeper understanding of praseodymium oxide cations will undoubtedly contribute to advancements in catalysis, materials science, and separation technologies for rare-earth elements.

References

Unveiling the Electronic Landscape of Praseodymium Monoxide Cation (PrO+): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ground state and low-lying electronic states of the praseodymium monoxide cation (PrO+). The information presented herein is crucial for a deeper understanding of the fundamental properties of this lanthanide-containing species, with implications for fields ranging from astrophysics to materials science and catalysis. This document summarizes key quantitative data, details the experimental and theoretical methodologies employed in its study, and provides visualizations of the underlying theoretical frameworks.

Electronic Ground State of PrO+

The ground electronic state of the praseodymium monoxide cation (PrO+) has been determined to be of X³H₄ symmetry . This assignment is supported by a combination of experimental measurements and high-level theoretical calculations. The electronic configuration of the Praseodymium ion in PrO+ is primarily 4f².[1]

Spectroscopic Constants

Spectroscopic constants for the ground state of PrO+ have been derived from theoretical calculations. These parameters are essential for characterizing the vibrational and rotational energy levels of the molecule.

Spectroscopic ConstantCalculated Value
Equilibrium Bond Length (re)1.77 Å
Harmonic Vibrational Frequency (ωe)Not explicitly provided in the primary source
Rotational Constant (Be)Not explicitly provided in the primary source
Table 1: Calculated Spectroscopic Constants for the Ground State (X³H₄) of PrO+.[1][2]

Low-Lying Electronic States

Due to the partially filled 4f orbitals of the praseodymium ion, PrO+ possesses a dense manifold of low-lying electronic states.[2] Theoretical calculations have predicted the existence of 23 spin-orbit (SO) states for PrO+.[1][2][3] These states arise from the coupling of the electron spin and orbital angular momenta.

The lowest singlet and triplet potential energy curves, calculated using second-order multiconfigurational quasi-degenerate perturbation theory (SO-MCQDPT2), reveal the complex electronic structure near the ground state. The triplet state is predicted to be lower in energy than the singlet state by 24.9 kcal mol⁻¹.[1][2]

Experimental Methodology: Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

The experimental investigation of the electronic states of PrO+ was primarily conducted using mass-analyzed threshold ionization (MATI) spectroscopy.[1][2][3] This high-resolution technique allows for the precise determination of ionization energies and the characterization of the vibrational levels of the resulting cation.

Experimental Workflow

The general workflow for the MATI spectroscopy experiment as applied to PrO is as follows:

  • Sample Generation: Praseodymium oxide (PrO) molecules are generated in a supersonic molecular beam, often produced by laser ablation of a praseodymium target in the presence of an oxygen-containing carrier gas.

  • Photoexcitation: The neutral PrO molecules are excited to high-lying Rydberg states just below the ionization threshold using a tunable laser system.

  • Field Ionization: A pulsed electric field is applied to the excited molecules, causing the high-n Rydberg states to ionize. This delayed ionization is a key feature of MATI, allowing for energy discrimination.

  • Mass Analysis: The resulting PrO+ ions are then guided into a time-of-flight (TOF) mass spectrometer for mass-to-charge ratio analysis.

  • Spectrum Acquisition: The MATI spectrum is obtained by plotting the ion signal as a function of the excitation laser wavelength, revealing the energy levels of the PrO+ cation.

MATI_Workflow cluster_source Molecular Beam Source cluster_interaction Interaction Region cluster_detection Detection PrO_generation PrO Generation (Laser Ablation) Photoexcitation Photoexcitation to Rydberg States PrO_generation->Photoexcitation Supersonic Expansion Field_Ionization Pulsed Field Ionization Photoexcitation->Field_Ionization Tunable Laser TOF_MS Time-of-Flight Mass Spectrometer Field_Ionization->TOF_MS Pulsed Electric Field Spectrum MATI Spectrum TOF_MS->Spectrum Ion Signal Theoretical_Workflow cluster_setup Initial Setup cluster_calculation Quantum Chemical Calculations cluster_results Results Active_Space Define Active Space (e.g., Pr 4f, 6s; O 2p) CASSCF State-Averaged CASSCF Active_Space->CASSCF MCQDPT2 MCQDPT2 CASSCF->MCQDPT2 Inclusion of Dynamic Correlation SO_Coupling Spin-Orbit Coupling MCQDPT2->SO_Coupling Relativistic Effects Energies Electronic State Energies SO_Coupling->Energies Wavefunctions Wavefunction Compositions SO_Coupling->Wavefunctions

References

An In-depth Technical Guide on the Thermochemistry of the Oxopraseodymium(1+) Ion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the thermochemical properties of the oxopraseodymium(1+) ion (PrO⁺), with a focus on its bond dissociation energy and the experimental and theoretical methods used for its determination.

Introduction

The study of lanthanide thermochemistry is crucial for a wide range of applications, from catalysis and materials science to understanding the chemical processes in high-temperature environments. The oxopraseodymium(1+) ion is a simple diatomic species, yet its electronic structure and bonding present a significant challenge to both experimental and theoretical chemists. A precise understanding of its stability, as quantified by its bond dissociation energy, is fundamental for modeling its reactivity and for the development of lanthanide-based chemical systems. This document synthesizes the key findings from guided ion beam tandem mass spectrometry studies, which have provided the most accurate thermochemical data for PrO⁺ to date.

Quantitative Thermochemical Data

The primary thermochemical value of interest for the PrO⁺ ion is its 0 K bond dissociation energy (BDE). This value represents the energy required to break the Pr⁺-O bond at absolute zero. The most recent and precise experimental determination is summarized in the table below.

Thermochemical ParameterValue (eV)Method
0 K Bond Dissociation Energy (D₀) of PrO⁺7.62 ± 0.09Guided Ion Beam Tandem Mass Spectrometry (GIBMS)[1][2]

This BDE was determined from the weighted average of five independent measurements, providing a high degree of confidence in the reported value[1].

Experimental Protocol: Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

The determination of the PrO⁺ bond dissociation energy was achieved using guided ion beam tandem mass spectrometry (GIBMS). This powerful technique allows for the study of the kinetic energy dependence of ion-molecule reactions.[3]

  • Pr⁺ Ion Formation: Praseodymium cations (Pr⁺) are generated in a DC/pulsed discharge/supersonic expansion source.

  • Thermalization: The ions are then passed through a flow tube where they undergo numerous collisions with a carrier gas (e.g., a mixture of helium and argon). This process ensures that the ions are in their ground electronic state and have a well-defined thermal energy distribution before entering the reaction region.

  • Initial Mass Analysis: The thermalized Pr⁺ ions are extracted from the source and focused into a magnetic sector mass spectrometer, which selects for the desired Pr⁺ ions based on their mass-to-charge ratio.

  • Deceleration/Acceleration: The mass-selected ions are then decelerated to a well-defined kinetic energy and focused into an octopole ion guide.

  • Reaction Cell: The octopole ion guide passes through a gas cell containing a neutral reactant gas (e.g., O₂, CO₂, CO) at a low pressure.

  • Collision-Induced Dissociation (CID): For the endothermic reactions, the kinetic energy of the Pr⁺ ions is varied, and the resulting product ions (including PrO⁺) are formed through collisions with the neutral gas. The formation of PrO⁺ from the reaction of Pr⁺ with O₂ and CO₂ is observed to be a barrierless, exothermic process.[1][2]

  • Product Ion Collection: All ions (unreacted parent ions and all product ions) are collected by the octopole guide, which ensures that all products are efficiently collected regardless of their scattering angle.

  • Final Mass Analysis: The ions are then directed into a quadrupole mass filter for mass analysis of the products.

  • Detection: The mass-selected product ions are detected by a scintillation detector.

  • Cross-Section Measurement: The intensity of the product ions is measured as a function of the kinetic energy of the reactant Pr⁺ ions in the laboratory frame. This data is then converted to absolute reaction cross-sections as a function of the relative kinetic energy in the center-of-mass frame.

  • Threshold Determination: For endothermic reactions, the onset of the product ion signal corresponds to the reaction threshold energy. This threshold is modeled to determine the 0 K bond dissociation energy of the product ion, in this case, PrO⁺.[1]

Theoretical Calculations

To complement the experimental findings, theoretical calculations have been performed to determine the BDE of PrO⁺. Density functional theory (DFT) methods, such as B3LYP and PBE0, were found to underestimate the Pr⁺-O bond dissociation energy. However, higher-level coupled-cluster with single, double, and perturbative triple excitations, CCSD(T), calculations show better agreement with the experimental value.[1]

Logical and Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the PrO⁺ bond dissociation energy using Guided Ion Beam Tandem Mass Spectrometry.

GIBMS_Workflow cluster_source Ion Source & Thermalization cluster_mass_selection Mass Selection & Energy Control cluster_reaction Reaction & Product Collection cluster_analysis Product Analysis & Data Acquisition Pr_source Praseodymium Source Discharge DC/Pulsed Discharge Pr_source->Discharge Flow_tube Flow Tube for Thermalization Discharge->Flow_tube Mag_sector Magnetic Sector (Mass Selection of Pr+) Flow_tube->Mag_sector Deceleration Deceleration to Defined Kinetic Energy Mag_sector->Deceleration Octopole Octopole Ion Guide Deceleration->Octopole Gas_cell Gas Cell (O2, CO2, etc.) Octopole->Gas_cell Quadrupole Quadrupole Mass Filter (Product Mass Analysis) Octopole->Quadrupole Gas_cell->Octopole Detector Scintillation Detector Quadrupole->Detector Data_analysis Cross-Section vs. Energy (Threshold Determination) Detector->Data_analysis BDE D₀(PrO+) = 7.62 ± 0.09 eV Data_analysis->BDE

References

Spectroscopic Properties of the Praseodymium Monoxide Cation (PrO⁺): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The praseodymium monoxide cation (PrO⁺) is a molecule of significant interest in fields ranging from astrophysics to materials science. Its complex electronic structure, arising from the partially filled 4f orbitals of the praseodymium atom, presents a rich landscape for spectroscopic investigation. Understanding the spectroscopic properties of PrO⁺ is crucial for elucidating its bonding, reactivity, and potential applications. This technical guide provides a comprehensive overview of the known spectroscopic data for PrO⁺, details the experimental and theoretical methodologies used to obtain this data, and presents visual representations of key processes and relationships.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for the praseodymium monoxide cation (PrO⁺).

Table 1: Electronic States and Ionization Energy of PrO⁺

Spectroscopic ParameterValueMethodReference
Ground Electronic State X³H₄MCQDPT2[1][2]
Ionization Energy (IE) of PrO 4.90(10) eVElectron Impact[2]
4.9(5) eVElectron Impact[2]
4.9961(6) eV MATI Spectroscopy [1][2][3]

Note: The value obtained by Mass-Analyzed Threshold Ionization (MATI) spectroscopy is the most precise to date.

Table 2: Spectroscopic Constants of the Ground Electronic State (X³H₄) of PrO⁺

Spectroscopic ConstantValueMethodReference
Equilibrium Bond Distance (rₑ) 1.77 ÅSO-MCQDPT2[2][4]
Vibrational Frequency (ωₑ) 835 ± 20 cm⁻¹Photoelectron Spectroscopy of PrO⁻[5]
Bond Dissociation Energy (D₀) 7.62 ± 0.07 eVThermochemical Cycle[6]

Experimental Protocols

The precise determination of the spectroscopic properties of PrO⁺ has been achieved through a combination of advanced experimental techniques, primarily Mass-Analyzed Threshold Ionization (MATI) spectroscopy.

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

MATI spectroscopy is a high-resolution technique used to obtain detailed information about the electronic and vibrational states of cations. The experimental setup and procedure for the study of PrO⁺ are as follows:

  • Sample Generation: Praseodymium oxide (PrO) molecules are generated in the gas phase. This is typically achieved by laser ablation of a praseodymium target in the presence of an oxygen-containing carrier gas, such as a mixture of helium and oxygen.

  • Supersonic Expansion: The gaseous mixture of PrO and the carrier gas is expanded through a pulsed nozzle into a high-vacuum chamber. This supersonic expansion cools the PrO molecules to very low rotational and vibrational temperatures, which simplifies the resulting spectra.

  • Photoexcitation: The cooled PrO molecules are then intersected by a tunable laser beam. The laser frequency is scanned across the energy range corresponding to the ionization threshold of PrO. This excites the molecules to high-lying Rydberg states, just below the ionization limit.

  • Pulsed Field Ionization: After a short time delay, a pulsed electric field is applied. This field is strong enough to ionize the long-lived, high-n Rydberg states, but not the lower-lying states. The directly formed ions are repelled by a prepulse of the electric field.

  • Time-of-Flight Mass Analysis: The resulting PrO⁺ ions are then accelerated into a time-of-flight (TOF) mass spectrometer. The ions travel down a flight tube and are detected. The time it takes for an ion to reach the detector is proportional to the square root of its mass-to-charge ratio, allowing for mass selection.

  • Spectrum Acquisition: The MATI spectrum is obtained by plotting the ion signal as a function of the laser frequency. The peaks in the spectrum correspond to transitions to specific electronic and vibrational states of the PrO⁺ cation.

Theoretical Calculations

Theoretical calculations play a crucial role in interpreting the experimental spectra and providing deeper insights into the electronic structure of PrO⁺. The primary method used for PrO⁺ has been the second-order multiconfigurational quasi-degenerate perturbation (MCQDPT2) theory with spin-orbit (SO) coupling.

SO-MCQDPT2 Calculations
  • Methodology: The SO-MCQDPT2 method is a powerful quantum chemical approach for calculating the electronic structure of molecules with complex electronic configurations, such as those containing lanthanide elements. It accounts for both electron correlation and relativistic effects (spin-orbit coupling), which are significant for heavy atoms like praseodymium.

  • Basis Sets: The calculations typically employ relativistic effective core potentials (RECPs) for the praseodymium atom to reduce the computational cost by treating the core electrons implicitly. For the oxygen atom, standard all-electron basis sets are used.

  • Active Space: A key aspect of multiconfigurational methods is the choice of the active space, which consists of the electrons and orbitals that are most important for describing the electronic structure. For PrO, an active space of (3,8) has been used, which includes the three valence electrons of Pr (two 4f and one 6s) distributed among eight orbitals (seven 4f and one 6s). For PrO⁺, due to the removal of the 6s electron, a reduced active space of (2,7) is employed.[2][4]

  • State Averaging: To obtain a balanced description of multiple electronic states, a state-averaged approach is often used in the initial multiconfigurational self-consistent field (MCSCF) step.

  • Perturbation Theory: The dynamic electron correlation is then treated by the second-order perturbation theory (QDPT2).

  • Spin-Orbit Coupling: Finally, the spin-orbit coupling is included to account for the interaction between the spin and orbital angular momenta of the electrons, which leads to the splitting of electronic states.

Mandatory Visualization

Experimental Workflow for MATI Spectroscopy of PrO⁺

MATI_Workflow cluster_source Ion Source cluster_beam Molecular Beam cluster_interaction Laser Interaction & Ionization cluster_detection Mass Analysis & Detection Pr_target Praseodymium Target Pulsed_Nozzle Pulsed Nozzle Pr_target->Pulsed_Nozzle Plasma O2_He O₂/He Carrier Gas O2_He->Pr_target Gas Pulse Ablation_Laser Ablation Laser Ablation_Laser->Pr_target Ablation Skimmer Skimmer Pulsed_Nozzle->Skimmer Supersonic Expansion PrO_beam Cooled PrO Beam Skimmer->PrO_beam Interaction_Region Interaction Region PrO_beam->Interaction_Region Tunable_Laser Tunable Laser Tunable_Laser->Interaction_Region Photoexcitation Pulsed_Field Pulsed Electric Field Interaction_Region->Pulsed_Field High Rydberg States TOF_MS Time-of-Flight Mass Spectrometer Pulsed_Field->TOF_MS PrO⁺ Ions Detector Detector TOF_MS->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Signal

Caption: Workflow for the MATI spectroscopy of PrO⁺.

Energy Level Diagram of PrO and PrO⁺

Energy_Levels cluster_PrO PrO (Neutral) cluster_PrO_plus PrO⁺ (Cation) cluster_dissociation Dissociation Products PrO_ground Ground State (X⁴H₇/₂) PrO_plus_ground Ground State (X³H₄) PrO_ground->PrO_plus_ground Ionization Energy (IE) 4.9961 eV PrO_plus_excited Excited States PrO_plus_ground->PrO_plus_excited Pr_plus_O Pr⁺ + O PrO_plus_ground->Pr_plus_O Bond Dissociation Energy (D₀) ~7.62 eV

Caption: Energy level diagram for PrO and PrO⁺.

References

In-depth Technical Guide on the Bond Dissociation Energy of Oxopraseodymium(1+)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bond dissociation energy (BDE) of the oxopraseodymium cation (PrO⁺), a critical parameter for understanding the thermochemistry and reactivity of this lanthanide species. The content herein is curated for professionals in research and development, offering detailed experimental methodologies, precise quantitative data, and visual representations of the processes involved in determining this fundamental chemical value.

Core Quantitative Data

The experimentally determined bond dissociation energy of PrO⁺ and related species are summarized in the table below. These values were obtained using guided ion beam tandem mass spectrometry (GIBMS), a state-of-the-art technique for elucidating the thermochemistry of gas-phase ions.

SpeciesBond Dissociation Energy (BDE) at 0 K (eV)Bond Dissociation Energy (BDE) at 0 K (kJ/mol)
PrO⁺ 7.62 ± 0.09 735.3 ± 8.7
PrC⁺2.97 ± 0.10286.6 ± 9.6
OPr⁺-O2.47 ± 0.11238.3 ± 10.6
Pr⁺-CO0.31 ± 0.0729.9 ± 6.8

The BDE for PrO⁺ is the weighted average of five independent threshold measurements.

Experimental Protocol: Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

The determination of the bond dissociation energy of PrO⁺ was achieved through a series of meticulously controlled gas-phase experiments utilizing a guided ion beam tandem mass spectrometer. The following protocol outlines the key steps in this process.

Ion Generation and Thermalization
  • Production of Pr⁺ Ions: Praseodymium cations (Pr⁺) are generated in a DC/discharge flow tube (DC/FT) source. In this source, a praseodymium rod is subjected to a direct current discharge, causing sputtering of Pr atoms into a flow of high-purity helium.

  • Ionization and Thermalization: The helium flow, containing sputtered Pr atoms, passes through a microwave discharge, which creates a plasma. Penning ionization of the Pr atoms by excited helium atoms results in the formation of Pr⁺ ions. The ions undergo numerous collisions with the helium carrier gas, ensuring they are thermalized to room temperature.

  • Formation of PrO⁺: To generate the reactant ion of interest, PrO⁺, a reactant gas (in this case, O₂) is introduced into the flow tube downstream from the ion source. The Pr⁺ ions react with O₂ to form PrO⁺.

Mass Selection and Ion Injection
  • Initial Mass Analysis: The ion beam, containing a mixture of ions from the source, is extracted and focused into a magnetic sector mass spectrometer. This allows for the selection of ions with a specific mass-to-charge ratio, isolating either Pr⁺ or PrO⁺ for subsequent experiments.

  • Deceleration and Injection: The mass-selected ion beam is then decelerated to a well-defined kinetic energy and focused into an radiofrequency (RF) octopole ion guide.

Reaction with Neutral Gas
  • Collision Cell: The octopole ion guide passes through a collision cell filled with a neutral reactant gas (e.g., O₂, CO₂, CO, or Xe) at a low, constant pressure to ensure single-collision conditions.

  • Kinetic Energy Control: The kinetic energy of the ions in the laboratory frame is precisely controlled and varied to measure the energy dependence of the reaction cross-sections. This is converted to the center-of-mass frame for data analysis.

Product Ion Analysis and Detection
  • Secondary Mass Spectrometry: All ions, including unreacted parent ions and any product ions, are guided by the octopole to a quadrupole mass filter for a second stage of mass analysis.

  • Detection: The mass-selected product ions are then detected using a scintillation detector, allowing for the measurement of their intensities as a function of the reactant ion's kinetic energy.

Data Analysis and BDE Determination
  • Cross-Section Calculation: The intensities of the reactant and product ions are used to calculate the absolute reaction cross-sections at each kinetic energy.

  • Threshold Energy Determination: For endothermic reactions, the kinetic energy at which the reaction begins to occur (the threshold energy, E₀) is determined by modeling the energy-dependent cross-section data.

  • Bond Dissociation Energy Calculation: The 0 K bond dissociation energy is then calculated from the measured threshold energy using the following relationship: D₀(Pr⁺ - O) = D₀(R - L) - E₀ where D₀(R - L) is the known bond dissociation energy of the neutral reactant molecule (e.g., CO or O₂). The final BDE for PrO⁺ is determined by taking a weighted average of the values obtained from several different endothermic reactions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the Guided Ion Beam Tandem Mass Spectrometry (GIBMS) experiment for the determination of the bond dissociation energy of PrO⁺.

GIBMS_Workflow cluster_source Ion Generation & Thermalization cluster_mass_selection Mass Selection cluster_reaction Reaction & Analysis cluster_data_analysis Data Analysis Pr_Sputter Praseodymium Rod Sputtering He_Plasma Helium Microwave Discharge Pr_Sputter->He_Plasma Pr_Ionization Penning Ionization of Pr He_Plasma->Pr_Ionization Thermalization Thermalization of Pr+ Pr_Ionization->Thermalization O2_Addition O2 Gas Addition Thermalization->O2_Addition PrO_Formation PrO+ Formation O2_Addition->PrO_Formation Ion_Extraction Ion Extraction PrO_Formation->Ion_Extraction Magnetic_Sector Magnetic Sector (m/z selection) Ion_Extraction->Magnetic_Sector Deceleration Deceleration Magnetic_Sector->Deceleration Octopole_Guide RF Octopole Ion Guide Deceleration->Octopole_Guide Collision_Cell Collision Cell (with neutral gas) Octopole_Guide->Collision_Cell Quadrupole_MS Quadrupole Mass Filter Collision_Cell->Quadrupole_MS Detector Ion Detection Quadrupole_MS->Detector Cross_Section Calculate Cross-Sections Detector->Cross_Section Threshold_Energy Model for Threshold Energy (E0) Cross_Section->Threshold_Energy BDE_Calculation Calculate BDE Threshold_Energy->BDE_Calculation

A Technical Guide to the Chemistry of Praseodymium and its Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Oxopraseodymium(1+)" does not correspond to a recognized chemical species in the established scientific literature. This guide provides a comprehensive overview of the element praseodymium, its natural abundance, isotopes, and oxide compounds, which is the likely subject of interest.

Praseodymium (Pr) is a rare-earth element belonging to the lanthanide series with the atomic number 59. It is a soft, silvery, malleable, and ductile metal.[1][2] While it is too reactive to be found in its native form, it is a component of various minerals, with monazite (B576339) and bastnaesite being the principal sources for its extraction through ion exchange and solvent extraction.[3]

Natural Abundance

Praseodymium is the third member of the lanthanide series.[1] It is not a biologically essential element for humans but has been found to be essential for some methanotrophic bacteria.[1] The natural abundance of praseodymium in the Earth's crust is approximately 8.7 to 9.1 parts per million by weight.[4]

Isotopes of Praseodymium

Praseodymium is a mononuclidic and monoisotopic element, meaning it has only one stable and naturally occurring isotope, ¹⁴¹Pr.[1] In addition to this stable isotope, 38 radioisotopes have been synthesized. The most stable of these is ¹⁴³Pr, with a half-life of 13.57 days.[1]

Table 1: Isotopes of Praseodymium

IsotopeNatural Abundance (%)Half-lifeDecay Mode(s)
¹⁴¹Pr100Stable-
¹⁴²Pr019.12 hoursβ⁻
¹⁴³Pr013.57 daysβ⁻
¹⁴⁵Pr05.984 hoursβ⁻
¹⁴⁷Pr013.39 minutesβ⁻
Other radioisotopes have significantly shorter half-lives.
Oxides of Praseodymium

Praseodymium forms several oxides, with the most common and stable forms being praseodymium(III) oxide (Pr₂O₃) and praseodymium(III,IV) oxide (Pr₆O₁₁). The +3 oxidation state is the most stable for praseodymium, especially in aqueous solutions, though +4 and even +5 states can be achieved in certain solid compounds and under specific conditions.[1][5][6] When exposed to air, praseodymium metal slowly develops a green oxide coating.[1]

  • Praseodymium(III) oxide (Pr₂O₃): This is a green powder with a hexagonal crystal structure.[5]

  • Praseodymium(III,IV) oxide (Pr₆O₁₁): This is the most stable oxide of praseodymium at ambient temperature and pressure. It is a dark brown powder with a cubic fluorite structure and is insoluble in water.[5][7] It is considered a mixed-valence compound containing both Pr(III) and Pr(IV) ions.[7]

  • Praseodymium(IV) oxide (PrO₂): This oxide can be produced by boiling Pr₆O₁₁ in water or acetic acid.[5]

Experimental Protocols

Synthesis of Praseodymium Oxide Nanoparticles

Several methods are employed for the synthesis of praseodymium oxide nanoparticles, including solid-state synthesis, hydrothermal methods, microwave-assisted synthesis, and sol-gel techniques.[8] A common approach involves the calcination of a praseodymium precursor.

A. Polyol-Based Synthesis of Pr₆O₁₁ Nanoparticles [9][10]

  • Precursor Synthesis: Praseodymium hydroxide (B78521) is synthesized via a modified polyol process. This involves dissolving a praseodymium salt, such as praseodymium nitrate (B79036), in a polyol like diethylene glycol (DEG). The solution is heated, and a precipitating agent (e.g., sodium hydroxide) is added to form the praseodymium hydroxide precursor.

  • Calcination: The resulting praseodymium hydroxide precursor is then washed and dried. Subsequently, it is calcined in air at a temperature of around 600°C for approximately 2 hours. This thermal decomposition process transforms the precursor into Pr₆O₁₁ nanoparticles.[9][10]

B. Solvent-less Preparation of Pr₆O₁₁ Nanostructures [11]

  • Precursor Formation: A precursor complex is synthesized through a solvent-free solid-state reaction between praseodymium nitrate and a Schiff base ligand.

  • Thermal Treatment: The precursor is then subjected to heat treatment in the air at 600°C for 5 hours to yield Pr₆O₁₁ nanostructures.[11]

Characterization of Praseodymium Compounds

A comprehensive characterization of praseodymium compounds involves a combination of analytical techniques to determine their composition, structure, and morphology.[12]

  • X-ray Diffraction (XRD): Used to identify the crystalline phases of the praseodymium oxides.[11][12]

  • Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to analyze the morphology and particle size of the synthesized nanostructures.[9][11]

  • Spectroscopy (FT-IR, UV-vis, Photoluminescence): Fourier Transform Infrared (FT-IR) spectroscopy, UV-visible spectroscopy, and photoluminescence (PL) spectroscopy provide information about the chemical bonding and optical properties of the compounds.[11]

  • Thermal Analysis (TGA): Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition of the precursor materials.[11]

  • Elemental Analysis: Wavelength Dispersive X-ray Fluorescence (WD-XRF) can be used to determine the praseodymium concentration, while an elemental analyzer can determine the oxygen content.[12]

Biological Interactions and Signaling

Praseodymium has no established biological role in humans.[3] However, some studies have investigated its biological effects, which are of interest to drug development professionals for toxicological assessment.

Praseodymium and its compounds are generally considered to have low toxicity.[3] However, like other rare earth elements, they can have adverse effects at high concentrations. Studies in zebrafish embryos have shown that exposure to praseodymium can negatively impact neural and cardiovascular development.[13] Transcriptomic analysis in these studies revealed that praseodymium exposure affected several key signaling pathways, including:

  • Notch signaling

  • Glutamate signaling

  • Serotonin signaling

Additionally, pathways related to cardiac muscle contraction and hypertrophy were also affected.[13] Other research indicates that praseodymium can interact with nucleosides and nucleotides, with binding occurring through the phosphate (B84403) oxygen.[14] From a toxicological perspective, praseodymium can accumulate in the soil and water, potentially leading to increased concentrations in the food chain.[4] Inhalation of praseodymium compounds may pose a risk to the liver.[15]

Visualizations

Isotopes_of_Praseodymium cluster_stable Stable Isotope cluster_radioisotopes Major Radioisotopes 141Pr ¹⁴¹Pr (100% Abundance) 142Pr ¹⁴²Pr (t½ = 19.12 h) Radioactive Decay Radioactive Decay 142Pr->Radioactive Decay 143Pr ¹⁴³Pr (t½ = 13.57 d) 143Pr->Radioactive Decay

Caption: Isotopic landscape of Praseodymium.

Praseodymium_Oxide_Synthesis cluster_workflow Experimental Workflow Start Praseodymium Salt (e.g., Pr(NO₃)₃) Precipitation Precipitation (e.g., with NaOH in Polyol) Start->Precipitation Precursor Praseodymium Hydroxide Precursor Precipitation->Precursor Calcination Calcination (~600°C in Air) Precursor->Calcination Product Pr₆O₁₁ Nanoparticles Calcination->Product Characterization Characterization (XRD, SEM, TEM, etc.) Product->Characterization

Caption: Synthesis of Praseodymium Oxide Nanoparticles.

Biological_Effects_of_Praseodymium cluster_effects Potential Biological Effects Pr_Exposure Praseodymium Exposure Neural Neural Development (Zebrafish) Pr_Exposure->Neural Impacts Cardiovascular Cardiovascular Development (Zebrafish) Pr_Exposure->Cardiovascular Impacts Toxicity Potential Liver Toxicity (High Concentrations) Pr_Exposure->Toxicity Signaling Altered Signaling Pathways (Notch, Glutamate, Serotonin) Neural->Signaling Cardiovascular->Signaling

Caption: Biological Effects of Praseodymium.

References

A Technical Guide to the Historical and Modern Study of Lanthanide Oxide Cations

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The study of lanthanide oxides has evolved from the initial discovery of the elements in rare minerals to sophisticated gas-phase investigations of their cationic clusters. This guide provides an in-depth overview of the history, experimental methodologies, and key findings in the field of lanthanide oxide cations. With applications in catalysis, materials science, and electronics, a molecular-level understanding of these species is paramount. This document details the experimental protocols for their generation and analysis, summarizes key quantitative data, and illustrates fundamental processes and workflows. It is intended for researchers, scientists, and professionals in drug development and materials science who require a technical understanding of this complex area of inorganic chemistry.

A Historical Perspective

The journey into the world of lanthanide oxides began in 1787 with the discovery of an unusual black mineral in Ytterby, Sweden, which was later named gadolinite.[1] This discovery marked the start of a long and challenging period of elemental identification.

1.1 The "Hidden" Elements: The term "lanthanide" was first introduced by the mineralogist Victor Goldschmidt in 1925, derived from the Greek lanthanein, meaning "to lie hidden."[2][3] This name aptly described the difficulty chemists faced in separating these elements due to their remarkably similar chemical properties, which stem from the shielding of the 4f valence electrons by outer 5s and 5p orbitals.[1][4][5] Early work by chemists like Carl Gustaf Mosander led to the initial identification of lanthanide oxides, such as cerium oxide in 1803 and the impure yttrium oxide (yttria) in 1794.[1][5] It wasn't until the development of techniques like ion-exchange chromatography that the separation of individual lanthanides into pure forms became feasible, paving the way for more detailed study.[1]

1.2 Early Studies of Bulk Oxides: Initial research focused on the bulk properties of lanthanide oxides. Most lanthanides readily form trivalent cations (Ln³⁺) and react with oxygen to form sesquioxides with the general formula Ln₂O₃.[2][6] Some, like cerium, also exhibit a stable +4 oxidation state, forming CeO₂.[2] The chemistry of these compounds is largely governed by the "lanthanide contraction," the steady decrease in ionic radius from lanthanum to lutetium, which influences properties like basicity; for instance, La(OH)₃ is the most basic among the series, while Lu(OH)₃ is the least.[4][6] These bulk oxides became crucial as catalysts and in the fabrication of optical materials.[7][8]

1.3 The Emergence of Gas-Phase Cation Studies: The latter half of the 20th century and the early 21st century saw a shift towards studying isolated, gas-phase lanthanide oxide clusters. This "bottom-up" approach allows researchers to probe the intrinsic electronic and chemical properties of these species without the complexities of the condensed phase.[9][10] The development of techniques like laser ablation coupled with mass spectrometry enabled the generation and study of specific lanthanide oxide cations, opening a new frontier in understanding their reactivity and electronic structure at a molecular level.[11][12]

Experimental Methodologies

The gas-phase study of lanthanide oxide cations relies on a suite of sophisticated experimental techniques to generate, isolate, and analyze these reactive species.

2.1 Generation of Lanthanide Oxide Cations

A primary method for producing gas-phase lanthanide oxide cluster cations is laser ablation . This technique involves firing a high-power pulsed laser at a solid target of the lanthanide metal or its oxide. The resulting plasma, containing neutral atoms, ions, and electrons, is then entrained in a carrier gas (often helium mixed with a small amount of an oxidizing agent like O₂) and passed through a reaction channel or flow tube.

Detailed Protocol: Laser Ablation and Cluster Formation

  • Target Preparation: A solid rod or disk of a pure lanthanide metal (e.g., Lanthanum) is placed in a source chamber.

  • Laser Ablation: A pulsed Nd:YAG laser (e.g., 532 nm) is focused onto the target. The laser vaporizes a small amount of the metal, creating a plasma plume.

  • Carrier Gas Introduction: A pulse of inert carrier gas, such as helium, seeded with a low concentration of an oxygen-containing precursor (e.g., 0.1% O₂), is injected into the source chamber, timed to coincide with the laser pulse.

  • Cluster Growth: The metal plasma cools and condenses in the carrier gas, reacting with oxygen to form a distribution of lanthanide oxide cluster cations (LnₓOᵧ⁺).

  • Extraction and Analysis: The newly formed clusters are then skimmed and guided into the vacuum chamber of a mass spectrometer for analysis.[11][12]

2.2 Mass Spectrometry Techniques

Mass spectrometry is the cornerstone for detecting and analyzing lanthanide oxide cations. Reflectron Time-of-Flight (Re-TOF) Mass Spectrometry is commonly used for its high resolution and sensitivity.

Detailed Protocol: Re-TOF Mass Spectrometry for Reactivity Studies

  • Ion Generation: Lanthanide oxide cations are generated as described in Section 2.1.

  • Ion Gating: Before entering the reaction zone, an initial mass spectrum of the reactant ions is often taken. A specific cluster of interest, e.g., (La₂O₃)₅⁺, can be isolated using a mass gate.

  • Reaction: The mass-selected ions are injected into a fast-flow reactor containing a known concentration of a reactant gas (e.g., methane (B114726) or n-butane). The pressure in the reactor is maintained to ensure thermal collision conditions.[11]

  • Detection: After the reaction, both the remaining parent ions and any new product ions are pulsed into the flight tube of the Re-TOF mass spectrometer.

  • Data Analysis: By comparing the mass spectra before and after the reaction and varying the reaction time or reactant concentration, rate constants for specific reactions can be determined.[11][12]

2.3 Spectroscopic Characterization

While mass spectrometry provides information on mass-to-charge ratio, spectroscopic techniques are required to probe the complex electronic structures resulting from the partially filled 4f orbitals.

Detailed Protocol: Anion Photoelectron Spectroscopy

  • Anion Generation: A laser ablation source, similar to the one described above, is used to generate lanthanide oxide anions (LnₓOᵧ⁻).

  • Mass Selection: The anions are extracted and mass-selected using a time-of-flight mass spectrometer.

  • Photodetachment: The specific anion of interest is irradiated with a fixed-frequency laser beam, causing an electron to be detached.

  • Electron Energy Analysis: The kinetic energy of the detached electron is measured. The electron binding energy is calculated by subtracting the measured kinetic energy from the photon energy of the laser.

  • Spectrum Interpretation: A plot of electron signal versus electron binding energy constitutes the photoelectron spectrum. The peaks in the spectrum correspond to transitions from the ground state of the anion to the ground and excited electronic states of the neutral molecule, providing a map of the neutral species' electronic states.[9][10]

experimental_workflow plasma plasma mass_filter mass_filter plasma->mass_filter Ion Extraction reactor reactor mass_filter->reactor Inject Reactant Ions detector detector reactor->detector Detect Product Ions

Fig 1. Experimental workflow for gas-phase lanthanide oxide cation reactivity studies.

Key Findings in Lanthanide Oxide Cation Chemistry

Modern studies have unveiled significant details about the structure, thermochemistry, and reactivity of these species.

3.1 Electronic Structure and the Role of 4f Orbitals

The partially filled 4f orbitals in most lanthanides lead to a multitude of low-lying electronic states, making both experimental and theoretical analysis challenging.[10] Anion photoelectron spectroscopy on species like LnO⁻ reveals that electron detachment often occurs from a diffuse Ln 6s-like orbital.[9] However, the fine structure of the resulting spectra becomes increasingly complex across the lanthanide series due to the coupling between the core-like 4f electrons and the valence 6s electrons.[9] Computational studies, particularly Density Functional Theory (DFT), are crucial for interpreting these complex spectra and understanding the electronic ground states.[9][12]

3.2 Reactivity: C–H Bond Activation

Gas-phase studies have shown that certain stoichiometric lanthanide oxide cluster cations are highly effective at activating strong C–H bonds in alkanes, a reaction of significant interest in catalysis.[11] For example, studies on (La₂O₃)ₙ⁺ clusters reacting with n-butane and methane observed hydrogen atom abstraction (HAA).[11][12]

The reactivity is not uniform and depends critically on the cluster size. For instance, (La₂O₃)₅⁺ was observed to be particularly reactive. DFT calculations suggest that this enhanced reactivity is often facilitated by the presence of oxygen-centered radicals (O•⁻) within the cluster structure.[11][12] The specific location of this radical site on the cluster can heavily influence its ability to activate C–H bonds.[12]

logical_relationship radical Formation of Oxygen-Centered Radical (O•-) reactivity Observed Reactivity (e.g., C-H Bond Activation) radical->reactivity Facilitates H-atom abstraction size size size->reactivity Determines reaction rate constant gstructure gstructure size->gstructure gstructure->radical Influences radical position estructure estructure estructure->radical

Fig 2. Factors influencing the reactivity of lanthanide oxide cations in C-H activation.

3.3 Quantitative Data Summary

The collection of precise quantitative data is crucial for benchmarking theoretical models and understanding reactivity trends. Below are tables summarizing key data from experimental studies.

Table 1: Reactivity Data for Lanthanum Oxide Cations with Alkanes

Reactant Cluster Reactant Molecule Reaction Type Rate Constant (k₁) (cm³ molecule⁻¹ s⁻¹) Reference
(La₂O₃)ₙ⁺ (N=1-8) n-Butane H-Atom Abstraction Varies significantly with cluster size [11][12]
(La₂O₃)₅⁺ Methane H-Atom Abstraction Observed [11][12]

| La₁₀O₁₅⁺ | n-Butane | H-Atom Abstraction | ~4.3 x 10⁻¹⁰ |[11] |

Table 2: Selected Physicochemical Properties of Lanthanum Oxide (Bulk)

Property Value Reference
Chemical Formula La₂O₃ [7]
Crystal Structure (Low Temp) Hexagonal (A-M₂O₃ type) [7]
Band Gap ~5.8 eV [7]
Dielectric Constant (ε) 27 [7]

| Basicity Trend (Hydroxides) | Decreases from La(OH)₃ to Lu(OH)₃ |[4][6] |

The Role of Computational Chemistry

Given the electronic complexity of lanthanides, computational chemistry has become an indispensable tool in this field.

4.1 Density Functional Theory (DFT)

DFT is widely used to predict the geometric and electronic structures of lanthanide oxide cations.[12] Calculations can help identify the lowest energy isomers of a given cluster, predict vibrational frequencies, and map out potential energy surfaces for reactions.[11] For example, DFT calculations were essential in identifying the role of oxygen-centered radicals in the C-H bond activation mechanism, providing molecular-level insight that is difficult to obtain from experiments alone.[12]

4.2 Advanced Computational Methods

While DFT is a powerful workhorse, more advanced ab initio methods are sometimes required to accurately describe the strongly correlated 4f electrons.[13] Techniques that account for spin-orbit coupling are also important for heavier lanthanides.[10] The synergy between high-level computations and detailed experimental results from techniques like anion photoelectron spectroscopy is critical for advancing the fundamental understanding of these complex systems.[9]

Summary and Future Outlook

The study of lanthanide oxide cations has progressed significantly from the initial discovery of the elements. The development of sophisticated experimental techniques, particularly gas-phase methods like laser ablation-mass spectrometry and photoelectron spectroscopy, has provided unprecedented insight into the intrinsic properties of these species. These experimental efforts, strongly supported by computational chemistry, have begun to unravel the complex electronic structures and unique reactivity patterns, such as size-specific C-H bond activation driven by radical sites.

Future research will likely focus on expanding the library of studied lanthanide oxide systems, including heterometallic clusters, to better model real-world catalysts. Further exploration into the magnetic properties of these high-spin clusters could open doors to new materials for data storage and spintronics.[10] As experimental and computational tools continue to improve, the "hidden" nature of the lanthanides will become increasingly clear, enabling the rational design of new materials and catalysts for a host of technological applications.

References

In-depth Technical Guide on the Predicted Reactivity of Oxopraseodymium(1+) with Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the gas-phase reactivity of the oxopraseodymium(1+) ion (PrO+) with key small molecules, including hydrogen, deuterium, methane (B114726), ethylene (B1197577), and ethane (B1197151), remains an area of active research. While specific experimental data on the kinetic energy dependence of these reactions is not extensively available in the public domain, this guide synthesizes the current understanding of lanthanide oxide reactivity and details the advanced mass spectrometry techniques poised to elucidate these fundamental chemical interactions.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the fundamental reactivity of lanthanide compounds and the advanced experimental methodologies used to study them.

Predicted Reactivity of Oxopraseodymium(1+)

The reactivity of PrO+ with small molecules is of significant interest due to the role of lanthanides in catalysis and materials science. Based on the known reactivity of other lanthanide and transition metal oxide cations, several reaction pathways can be predicted.

With Dihydrogen (H₂ and D₂): The reaction of PrO+ with H₂ and D₂ is expected to be a key benchmark for understanding its fundamental reactivity. Potential reaction pathways include the formation of the praseodymium hydroxide (B78521) cation (PrOH+) and a hydrogen/deuterium atom, or the formation of the bare praseodymium cation (Pr+) and a water molecule (H₂O or D₂O). The kinetic energy dependence of these reaction cross-sections, which could be measured using guided ion beam tandem mass spectrometry, would provide crucial thermochemical data, such as the Pr+-OH bond dissociation energy.

With Methane (CH₄): The activation of methane by metal oxide cations is a critical area of research for the conversion of natural gas into more valuable chemicals. The reaction of PrO+ with methane is predicted to proceed through several channels, including:

  • Hydrogen Atom Abstraction: Forming PrOH+ and a methyl radical (•CH₃).

  • Oxidative Addition/Reductive Elimination: Leading to the formation of various products such as Pr+ + CH₃OH (methanol) or PrOH+ + •CH₃.

  • Dehydrogenation: Producing Pr+ and formaldehyde (B43269) (CH₂O) or other dehydrogenated species.

The branching ratios of these products as a function of collision energy would reveal the dominant reaction mechanisms and the thermochemistry of the involved species.

With Ethylene (C₂H₄) and Ethane (C₂H₆): The reactions of PrO+ with simple hydrocarbons like ethylene and ethane are expected to be more complex, involving C-H and C-C bond activation. Potential reaction pathways include:

  • For Ethylene: Addition to form a PrO(C₂H₄)+ complex, followed by rearrangement and elimination to produce species like Pr+ and acetaldehyde (B116499) (CH₃CHO), or dehydrogenation products.

  • For Ethane: Hydrogen atom abstraction to form PrOH+ and an ethyl radical (•C₂H₅), or more complex rearrangements leading to the elimination of smaller neutral molecules.

The study of these reactions would provide valuable insights into the catalytic potential of praseodymium oxides in hydrocarbon oxidation and functionalization.

Experimental Protocols for Studying Ion-Molecule Reactions

The investigation of the gas-phase reactivity of ions like PrO+ relies on sophisticated mass spectrometry techniques. Guided Ion Beam Tandem Mass Spectrometry (GIBMS) and Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are two of the most powerful methods for such studies.

Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

GIBMS is a powerful technique for measuring the kinetic energy dependence of ion-molecule reaction cross-sections. A detailed experimental protocol for studying the reaction of PrO+ with a small molecule using GIBMS would involve the following steps:

Experimental Workflow for GIBMS

GIBMS_Workflow cluster_source Ion Generation cluster_mass_selection Mass Selection cluster_reaction Reaction cluster_product_analysis Product Analysis IonSource PrO+ Ion Source (e.g., Laser Ablation/Supersonic Expansion) MassAnalyzer1 First Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer1 Ion Extraction & Focusing GIB Guided Ion Beam (Octopole) - Kinetic Energy Control MassAnalyzer1->GIB Mass-Selected Ion Beam ReactionCell Reaction Cell (Contains Small Molecule Gas) GIB->ReactionCell Controlled Kinetic Energy MassAnalyzer2 Second Mass Analyzer (e.g., Quadrupole) ReactionCell->MassAnalyzer2 Product Ion Extraction Detector Ion Detector MassAnalyzer2->Detector Product Ion Mass Analysis

Caption: A typical experimental workflow for a Guided Ion Beam Tandem Mass Spectrometry (GIBMS) experiment.

  • Ion Generation: PrO+ ions are generated in a suitable ion source. A common method is laser ablation of a solid praseodymium oxide target, followed by entrainment of the resulting plasma in a supersonic expansion of a carrier gas (e.g., helium). This process helps to thermalize the ions to a known temperature.

  • Mass Selection: The ion beam is then directed into a first mass analyzer (typically a quadrupole mass filter) to isolate the PrO+ ions from other species generated in the source.

  • Kinetic Energy Control and Reaction: The mass-selected PrO+ ions are accelerated to a precisely defined kinetic energy and focused into a radiofrequency (RF) octopole ion guide. This guide passes through a reaction cell containing the target small molecule gas at a low, known pressure. The octopole ensures efficient collection of both reactant and product ions.

  • Product Mass Analysis: All ions exiting the reaction cell are guided into a second mass analyzer (e.g., a quadrupole mass filter) which separates the product ions from the unreacted PrO+ ions.

  • Detection: The mass-selected product ions are detected by a sensitive ion detector.

  • Data Analysis: The intensity of the product ions is measured as a function of the reactant ion kinetic energy. This data is then used to calculate the reaction cross-section at each energy. Analysis of the energy dependence of the cross-section for endothermic reactions can yield important thermochemical information, such as bond dissociation energies.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

FT-ICR MS is another powerful technique for studying ion-molecule reactions, offering very high mass resolution and the ability to trap ions for extended periods, allowing for the study of slow reactions.

Experimental Workflow for FT-ICR MS

FTICR_Workflow cluster_source Ion Generation cluster_trapping Ion Trapping & Reaction cluster_detection Detection IonSource External Ion Source (e.g., ESI, MALDI) IonTransfer Ion Transfer Optics IonSource->IonTransfer ICRCell ICR Cell in Superconducting Magnet IonTransfer->ICRCell Ion Injection Excitation Excitation Plates ICRCell->Excitation Ion Excitation GasInlet Pulsed Gas Inlet (Small Molecule) GasInlet->ICRCell Reactant Gas Pulse DetectionPlates Detection Plates Excitation->DetectionPlates Coherent Ion Motion DataSystem Data Acquisition System DetectionPlates->DataSystem Image Current Signal

Caption: A generalized experimental workflow for an FT-ICR MS ion-molecule reaction study.

  • Ion Generation and Trapping: PrO+ ions are generated in an external ion source and transferred through a series of ion optics into the ICR cell, which is located in the center of a high-field superconducting magnet. The ions are trapped within the cell by a combination of the magnetic field and electrostatic potentials applied to the cell plates.

  • Reactant Introduction: The neutral reactant gas is introduced into the ICR cell, often via a pulsed valve, to initiate the reaction. The pressure of the reactant gas is carefully controlled.

  • Reaction Delay: The ions and neutral molecules are allowed to react for a specific period, known as the reaction delay.

  • Excitation and Detection: After the reaction delay, an RF electric field pulse is applied to the excitation plates of the ICR cell. This pulse excites the cyclotron motion of all ions in the cell to a larger radius. As the coherently orbiting ions pass the detection plates, they induce an image current.

  • Data Acquisition and Transformation: The image current signal, which is a composite of the cyclotron frequencies of all the ions present, is amplified, digitized, and stored. A Fourier transform is then applied to this time-domain signal to obtain a frequency-domain spectrum, which is subsequently converted into a mass spectrum.

  • Kinetic Analysis: By varying the reaction delay and monitoring the intensities of the reactant and product ions, the rate constant for the reaction can be determined.

Conclusion

While specific experimental data for the reactions of oxopraseodymium(1+) with small molecules like H₂, D₂, CH₄, C₂H₄, and C₂H₆ are not yet widely available, the framework for their investigation is well-established. Techniques like Guided Ion Beam Tandem Mass Spectrometry and Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry provide the necessary tools to probe the intricate details of these gas-phase reactions. The data obtained from such studies will be invaluable for benchmarking theoretical models of lanthanide reactivity and for the rational design of new catalysts and materials. Future research in this area is anticipated to provide the quantitative data needed for a more complete understanding of the chemical behavior of this interesting lanthanide oxide cation.

Unveiling the Energetic Landscape: A Technical Guide to the Potential Energy Surfaces of PrO⁺ Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction of ions with molecules is a fundamental process in chemistry, with far-reaching implications in fields ranging from catalysis and materials science to atmospheric and interstellar chemistry. Among these, the reactions of lanthanide ions, such as the praseodymium cation (Pr⁺) and its oxide (PrO⁺), are of particular interest due to the unique electronic structure of the f-block elements. Understanding the potential energy surfaces (PESs) of these reactions provides a detailed roadmap of the energy changes that occur as reactants approach each other and transform into products. This technical guide offers an in-depth exploration of the experimental and computational methodologies used to characterize the PES of PrO⁺ reactions and presents key quantitative data for the Pr⁺ + H₂ system as an illustrative example of the intricacies of these energetic landscapes.

Experimental and Computational Methodologies

The elucidation of potential energy surfaces for ion-molecule reactions relies on a synergistic combination of advanced experimental techniques and high-level theoretical calculations.

Experimental Protocol: Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

A primary experimental technique for determining the thermochemistry and dynamics of ion-molecule reactions is Guided Ion Beam Tandem Mass Spectrometry (GIBMS). This powerful method allows for the measurement of reaction cross-sections as a function of the kinetic energy of the reactant ions.[1][2]

Methodology:

  • Ion Generation: Pr⁺ ions are typically generated in a DC discharge flow tube source.

  • Mass Selection: The ions are extracted from the source, accelerated, and mass-selected using a magnetic sector.

  • Deceleration and Focusing: The mass-selected ions are then decelerated to a well-defined kinetic energy and focused into a radiofrequency (RF) octopole ion guide.

  • Reaction Cell: The octopole guide passes through a reaction cell containing the neutral reactant gas (e.g., H₂, D₂, HD) at a low pressure to ensure single-collision conditions.

  • Product Mass Analysis: The product and unreacted parent ions are guided by the octopole to a quadrupole mass filter for mass analysis.

  • Detection: The mass-selected ions are then detected by a detector.

  • Cross-Section Calculation: The absolute reaction cross-sections are calculated from the intensities of the reactant and product ions and the pressure of the neutral gas.

  • Energy Dependence: By varying the kinetic energy of the reactant ions, the kinetic energy dependence of the reaction cross-section is obtained. Analysis of the endothermic reaction cross-sections allows for the determination of the 0 K bond dissociation energies (BDEs).

Computational Protocol: Quantum Chemical Calculations

Theoretical calculations are indispensable for interpreting experimental results and providing a detailed picture of the potential energy surface, including the structures and energies of reactants, products, intermediates, and transition states.[2][3]

Methodology:

  • Electronic Structure Calculations: The electronic structure of the reacting system is calculated using various quantum chemical methods. Common approaches include Density Functional Theory (DFT) with functionals like B3LYP, BHLYP, and PBE0, as well as higher-level methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)).

  • Basis Sets: Appropriate basis sets are chosen to accurately describe the electronic structure of the atoms involved. For heavy elements like praseodymium, effective core potentials (ECPs) are often used to account for relativistic effects.

  • Geometry Optimization: The geometries of the reactants, products, and any intermediates or transition states are optimized to find the minimum energy structures on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points as either minima (all real frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

  • Potential Energy Surface Scanning: The potential energy surface can be explored by systematically changing the coordinates of the atoms (e.g., bond lengths and angles) and calculating the energy at each point. This allows for the identification of the reaction pathway and the location of transition states.

Quantitative Data: Thermochemistry of the Pr⁺ + H₂ Reaction

The reaction of Pr⁺ with H₂ to form PrH⁺ and a hydrogen atom is an endothermic process. The key thermochemical value, the 0 K bond dissociation energy (BDE) of PrH⁺, has been determined experimentally using GIBMS and benchmarked against theoretical calculations.[2]

SpeciesBond Dissociation Energy (D₀, 0 K)Method
PrH⁺2.10 ± 0.05 eVGuided Ion Beam Tandem Mass Spectrometry (Experimental)
PrH⁺2.16 - 2.38 eVB3LYP, BHLYP, PBE0, CCSD(T) (Theoretical)

Table 1: 0 K Bond Dissociation Energy of PrH⁺. Theoretical values are reported to be overestimated by 0.06 - 0.28 eV compared to the experimental value.[2]

Visualization of the Pr⁺ + H₂ Potential Energy Surface

Theoretical calculations for the Pr⁺ + H₂ reaction indicate a direct reaction mechanism. This is characterized by a potential energy surface that does not feature any deep, strongly bound dihydride intermediates (PrH₂⁺).[2] The reaction proceeds through a transition state directly to the products.

PrH2_PES reactants Pr⁺ + H₂ ts [Pr-H-H]⁺ Transition State reactants->ts Activation Energy E1 products PrH⁺ + H E0 ts->products E2

Figure 1: A schematic representation of the potential energy surface for the endothermic reaction of Pr⁺ with H₂. The reaction proceeds from reactants to products over an activation barrier, representing the transition state, without forming a stable intermediate.

Experimental Workflow for GIBMS

The workflow for a typical GIBMS experiment to study the Pr⁺ + H₂ reaction is outlined below.

GIBMS_Workflow ion_source 1. Ion Generation (Pr⁺ Source) mass_selection1 2. Mass Selection (Magnetic Sector) ion_source->mass_selection1 deceleration 3. Deceleration & Deceleration mass_selection1->deceleration reaction_cell 4. Reaction (Octopole Ion Guide with H₂ gas) deceleration->reaction_cell mass_selection2 5. Product Mass Analysis (Quadrupole Mass Filter) reaction_cell->mass_selection2 detection 6. Detection mass_selection2->detection data_analysis 7. Data Analysis (Cross-section vs. Energy) detection->data_analysis

Figure 2: A simplified workflow diagram for a Guided Ion Beam Tandem Mass Spectrometry (GIBMS) experiment designed to study the reaction of Pr⁺ with H₂.

Conclusion

The study of the potential energy surfaces of PrO⁺ and related Pr⁺ reactions provides fundamental insights into the reactivity of lanthanide ions. The combination of guided ion beam tandem mass spectrometry and quantum chemical calculations offers a powerful approach to characterizing these complex energetic landscapes. The endothermic reaction of Pr⁺ with H₂ serves as a clear example of a direct reaction mechanism, a finding supported by both experimental and theoretical evidence. A detailed understanding of these potential energy surfaces is crucial for advancing our knowledge in various scientific disciplines and for the development of new technologies.

References

Methodological & Application

Application Notes and Protocols for Guided Ion Beam Studies of PrO⁺ Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for studying the reactivity of the praseodymium oxide cation (PrO⁺) using guided ion beam tandem mass spectrometry (GIBMS). This technique is a powerful tool for determining fundamental thermochemical data, such as bond dissociation energies and reaction cross-sections, which are crucial for understanding the chemical behavior of lanthanide oxides. The data presented here is pivotal for fields ranging from materials science to atmospheric and combustion chemistry, and can inform the development of novel catalytic processes.

Quantitative Data Summary

Guided ion beam tandem mass spectrometry has been employed to elucidate the thermochemistry of PrO⁺ and related species. The kinetic energy-dependent cross-sections of reactions involving PrO⁺ are analyzed to determine 0 K bond dissociation energies (BDEs).

Table 1: Experimentally Determined 0 K Bond Dissociation Energies (BDEs) for Praseodymium-containing Cations.

SpeciesBond Dissociation Energy (eV)
PrO⁺7.62 ± 0.09[1][2]
PrC⁺2.97 ± 0.10[1][2]
PrCO⁺0.31 ± 0.07[1][2]
OPr⁺–O2.47 ± 0.11[1][2]

Data sourced from reactions of Pr⁺ with O₂, CO₂, and CO, and reactions of PrO⁺ with CO, O₂, and Xe. The BDE for PrO⁺ is the weighted average of five independent measurements[1][2].

Experimental Protocols

The following protocols describe the key steps for performing guided ion beam tandem mass spectrometry experiments to study the reactivity of PrO⁺.

Ion Generation and Thermalization

Praseodymium ions (Pr⁺) are typically generated in a DC/glow discharge-flow tube source. A praseodymium cathode is sputtered by argon ions, and the resulting Pr⁺ ions are carried downstream by a buffer gas mixture (e.g., ~90% He, 10% Ar) at a pressure of approximately 0.4 Torr[3]. In the flow tube, the ions undergo numerous collisions (~10⁵) with the buffer gas, leading to their thermalization to near room temperature[3]. PrO⁺ ions can be generated in situ through the exothermic and barrierless reaction of Pr⁺ with an oxidant gas like O₂ or CO₂ introduced into the flow tube[1][2].

Mass Selection and Ion Injection

After generation and thermalization, the ions are extracted from the flow tube and passed through a magnetic momentum analyzer for mass selection of the primary ion of interest (e.g., ¹⁴¹PrO⁺). The mass-selected ions are then decelerated to a well-defined kinetic energy before being injected into a radio-frequency (RF) octopole ion guide[4].

Collision-Induced Dissociation (CID) and Reaction

The octopole ion guide passes through a gas cell containing the neutral reactant gas (e.g., CO, O₂, Xe, H₂, D₂) at low pressures (typically 0.1 - 0.4 mTorr) to ensure single-collision conditions[4]. The kinetic energy of the ions is varied to study the energy dependence of the reactions. The product and unreacted parent ions are then guided to the end of the octopole.

Product Mass Analysis and Detection

Upon exiting the reaction cell, the ions are focused into a quadrupole mass spectrometer for mass analysis of the product ions. The ions are then detected by a detector, and the ion intensities are recorded as a function of the collision energy in the center-of-mass frame.

Data Analysis

The raw ion intensities are converted to absolute reaction cross-sections. The kinetic energy dependence of these cross-sections for endothermic reactions is then modeled to determine the reaction threshold, which can be used to calculate the bond dissociation energy of the product ions[5][6].

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a guided ion beam tandem mass spectrometry experiment.

GIBMS_Workflow cluster_source Ion Generation & Thermalization cluster_mass_selection Mass Selection cluster_reaction Reaction & Guidance cluster_detection Detection IonSource Glow Discharge Ion Source FlowTube Flow Tube (Thermalization) IonSource->FlowTube Sputtered Pr+ MassAnalyzer Magnetic Sector Mass Analyzer FlowTube->MassAnalyzer Thermalized Ions Octopole RF Octopole Ion Guide MassAnalyzer->Octopole Mass-Selected PrO+ Quadrupole Quadrupole Mass Filter Octopole->Quadrupole Product & Parent Ions GasCell Reaction Gas Cell Detector Detector Quadrupole->Detector

Caption: Experimental workflow for guided ion beam tandem mass spectrometry.

PrO⁺ Reaction Pathways

The following diagram illustrates the key reactions of PrO⁺ studied using GIBMS.

PrO_Reactions cluster_reactants Reactants cluster_products Products PrO_plus PrO+ Pr_plus_O Pr+ + O PrO_plus->Pr_plus_O CID Pr_plus_CO Pr+ + CO PrO_plus->Pr_plus_CO CID PrO2_plus PrO2+ PrO_plus->PrO2_plus + O CO CO O2 O2 Xe Xe

Caption: Key reaction pathways of PrO⁺ with various neutral reactants.

References

Application Notes and Protocols: Gas-Phase Reactions of Oxopraseodymium(1+) with Methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from a GIBMS study of the PrO+ + CH4 reaction. These values are for illustrative purposes and would need to be determined experimentally.

Reaction Channel Product Ions Branching Ratio (%) Reaction Enthalpy (kJ/mol) Activation Energy (kJ/mol)
1. Hydroxide Formation + Methyl Radical EliminationPrOH+60-505
2. Formaldehyde Formation + H2 EliminationPr(CH2O)+25-2015
3. DehydrogenationPrOCH2+ + H2101025
4. Adduct FormationPrO(CH4)+5-800

Experimental Protocols

A guided ion beam tandem mass spectrometer (GIBMS) is the ideal instrument to study the kinetics and thermodynamics of the gas-phase reaction between PrO+ and methane (B114726).[1]

1. Generation of Oxopraseodymium(1+) Ions

  • Method: PrO+ ions can be generated in a high-pressure ion source. A common method is the use of a direct current (DC) discharge/flow tube source.

  • Procedure:

    • A volatile precursor containing praseodymium, such as Pr(O-i-Pr)3, is introduced into a flow of a buffer gas (e.g., argon).

    • A DC discharge is initiated, which ionizes the argon buffer gas.

    • The resulting Ar+ ions react with the praseodymium precursor and a suitable oxidant (e.g., N2O or O2) also introduced into the flow tube to produce PrO+ ions.

    • The ions are then extracted from the source.

2. Mass Selection and Ion Injection

  • Method: The ion beam from the source is directed through a magnetic sector or a quadrupole mass filter to select the PrO+ ions based on their mass-to-charge ratio.[2]

  • Procedure:

    • The generated ions are accelerated and focused into the mass analyzer.

    • The magnetic field or radiofrequency/DC voltages are tuned to allow only ions with the specific m/z of PrO+ to pass through.

    • The mass-selected ions are then decelerated to a well-defined kinetic energy and injected into an octopole ion guide.

3. Reaction with Methane

  • Method: The kinetic energy of the PrO+ ions is varied, and they are passed through a reaction cell containing methane gas at a low pressure.

  • Procedure:

    • The octopole ion guide directs the PrO+ ions through a gas cell containing methane.

    • The pressure of the methane gas is maintained at a low enough level to ensure single-collision conditions.

    • The kinetic energy of the PrO+ ions is systematically varied to measure the energy-dependent reaction cross-sections.

4. Product Ion Analysis

  • Method: The product ions and any remaining reactant ions are guided out of the reaction cell and analyzed by a second mass spectrometer (e.g., a quadrupole mass filter followed by a detector).[3][4]

  • Procedure:

    • All ions exiting the reaction cell are focused into a second mass analyzer.

    • The intensities of the reactant (PrO+) and all product ions (e.g., PrOH+, Pr(CH2O)+, PrOCH2+, PrO(CH4)+) are measured as a function of the reactant ion's kinetic energy.

    • The reaction cross-sections for each product channel are calculated from the measured ion intensities and the known pressure of the methane gas in the reaction cell.

5. Data Analysis

  • Method: The energy-dependent reaction cross-sections are analyzed to determine reaction thresholds, branching ratios, and thermochemical data such as bond dissociation energies.

  • Procedure:

    • The raw ion intensities are converted to absolute reaction cross-sections.

    • The kinetic energy of the ions in the laboratory frame is converted to the center-of-mass frame.

    • The energy dependence of the cross-sections for endothermic reactions is modeled to determine the reaction threshold, which corresponds to the reaction enthalpy.

    • Branching ratios are calculated from the relative intensities of the product ions at different collision energies.

Visualizations

G cluster_workflow Guided Ion Beam Tandem Mass Spectrometry Workflow IonSource PrO+ Ion Generation (DC Discharge Source) MassSelection1 First Mass Selection (Quadrupole) IonSource->MassSelection1 OctopoleGuide Ion Guiding & Energy Definition (Octopole) MassSelection1->OctopoleGuide ReactionCell Reaction with Methane (Gas Cell) OctopoleGuide->ReactionCell MassSelection2 Product Mass Analysis (Quadrupole) ReactionCell->MassSelection2 Detector Ion Detection MassSelection2->Detector

Caption: Experimental workflow for a GIBMS study.

G Reactants PrO+ + CH4 EncounterComplex [PrO(CH4)]+ Encounter Complex Reactants->EncounterComplex Association TS1 Transition State 1 (C-H Bond Activation) EncounterComplex->TS1 Intermediate [H-Pr-O-CH3]+ Intermediate TS1->Intermediate C-H Insertion TS2 Transition State 2 (H migration) Intermediate->TS2 TS3 Transition State 3 (Dehydrogenation) Intermediate->TS3 Product1 PrOH+ + •CH3 TS2->Product1 Radical Elimination Product2 Pr(CH2O)+ + H2 TS3->Product2 H2 Elimination

Caption: Hypothetical reaction pathway for PrO+ with methane.

References

Application Notes and Protocols: Oxopraseodymium(1+) Mediated C-H Bond Activation

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of the current scientific literature reveals no available information on "Oxopraseodymium(1+) mediated C-H bond activation." This specific catalytic system does not appear to be a documented area of research at this time. The field of C-H bond activation is a vibrant area of chemical research, with a primary focus on transition metals.

Given the interest in novel catalytic methods for C-H functionalization, we present a summary of a well-established and highly relevant area: Palladium-Catalyzed C-H Bond Activation . This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of a key methodology in modern organic synthesis.

Alternative Focus: Palladium-Catalyzed C-H Bond Activation

Palladium catalysis is a cornerstone of C-H activation chemistry, enabling the direct transformation of ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds. This approach offers a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials.[1][2][3]

Key Applications in Research and Drug Development:
  • Streamlined Synthesis of Complex Molecules: Palladium-catalyzed C-H activation has been instrumental in the efficient synthesis of pharmaceuticals, natural products, and agrochemicals.[1] A notable example is its application in the streamlined synthesis of boscalid, a widely used fungicide.[4]

  • Late-Stage Functionalization: A significant advantage of this methodology is the ability to introduce chemical modifications at a late stage in a synthetic sequence. This is particularly valuable in drug discovery for the rapid diversification of lead compounds.

  • Formation of Diverse Chemical Bonds: This catalytic system is versatile, facilitating the formation of C-C, C-O, C-N, and C-X (halogen) bonds.[1][5]

General Mechanistic Principles

The catalytic cycle in palladium-mediated C-H activation often involves the following key steps:

  • C-H Activation: A Pd(II) catalyst interacts with a substrate containing a directing group, leading to the cleavage of a C-H bond and the formation of a palladacycle intermediate.[1][4]

  • Oxidative Addition or Reaction with a Coupling Partner: The palladacycle can then react with a coupling partner, such as an aryl halide or an alkene.[4] In some mechanisms, the Pd(II) center is oxidized to Pd(IV).[1][6]

  • Reductive Elimination: The final bond-forming step involves reductive elimination from the palladium center, which releases the functionalized product and regenerates a palladium species.[1][5]

  • Catalyst Regeneration: The palladium catalyst is then regenerated to its active state to re-enter the catalytic cycle.[4][5]

A generalized catalytic cycle for a Pd(II)/Pd(IV) pathway is depicted below.

Palladium Catalyzed C-H Activation Cycle cluster_cycle Catalytic Cycle Substrate_DG Substrate + Directing Group Palladacycle Palladacycle Intermediate Substrate_DG->Palladacycle C-H Activation Pd_II_cat Pd(II) Catalyst Pd_II_cat->Palladacycle Pd_IV_intermediate Pd(IV) Intermediate Palladacycle->Pd_IV_intermediate Oxidation Oxidation Oxidation (+ Oxidant) Oxidation->Pd_IV_intermediate Product Functionalized Product Pd_IV_intermediate->Product Reductive Elimination Coupling_Partner Coupling Partner Coupling_Partner->Pd_IV_intermediate Reductive_Elimination Reductive Elimination Product->Pd_II_cat Catalyst Regeneration

Caption: Generalized Pd(II)/Pd(IV) catalytic cycle for C-H activation.

Experimental Protocols: Representative Palladium-Catalyzed C-H Arylation

The following is a general protocol for a palladium-catalyzed C-H arylation, a common transformation in organic synthesis. This protocol is based on methodologies described in the literature and should be adapted and optimized for specific substrates and coupling partners.[4]

Materials:

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • Ligand (e.g., 2-(di-tert-butylphosphino)biphenyl)

  • Aryl Halide (e.g., Aryl Iodide)

  • Substrate with a directing group (e.g., an arylurea)

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Solvent (e.g., Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the substrate (1.0 mmol), aryl halide (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the ligand (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add the base (2.0 mmol) and the anhydrous solvent (5 mL).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) and monitor the progress of the reaction by TLC or GC/MS.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: General experimental workflow for Pd-catalyzed C-H arylation.

Quantitative Data Summary

The efficiency of palladium-catalyzed C-H activation reactions is highly dependent on the substrate, catalyst system, and reaction conditions. The following table summarizes representative data from the literature to illustrate typical yields.

Substrate TypeCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
ArylureaAryl IodidePd(OAc)₂ (2), Ligand (4)Et₃NToluene10075-95[4]
α-Chloroacetanilide- (Intramolecular)Pd(OAc)₂ (2), Ligand (4)Et₃NToluene10080-95[7]
2-PhenylpyridinePhenylboronic Acid--INVALID-LINK--₂ (5)Na₂CO₃DMF8070-90[4]

Note: This data is illustrative. Researchers should consult the primary literature for detailed conditions and substrate scope.

Conclusion

While the specific area of Oxopraseodymium(1+) mediated C-H bond activation remains to be explored, the field of palladium-catalyzed C-H activation offers a powerful and versatile platform for synthetic chemists. The methodologies are well-developed, and the mechanistic understanding continues to evolve, providing a strong foundation for the development of novel synthetic strategies in academic and industrial research. Researchers interested in novel C-H activation methods may find inspiration in the principles established within palladium catalysis.

References

Application Notes and Protocols: Reactivity of Praseodymium Species with Water and Ammonia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The cation oxopraseodymium(1+), denoted as [PrO]⁺, is not a known stable species in aqueous solution. Praseodymium's most stable oxidation state in water is +3.[1][2][3] The following application notes and protocols are based on the established chemistry of praseodymium metal, its common oxides, and the praseodymium(III) ion to infer the potential reactivity pathways relevant to the hypothetical [PrO]⁺ species.

Reactivity with Water

Praseodymium metal is electropositive and reacts with water to form praseodymium(III) hydroxide (B78521).[1][4] Praseodymium oxides, which are the result of the metal's reaction with air, have varying reactivity with water.[2][5] The most stable oxide, Pr₆O₁₁, is generally insoluble in water, though it can disproportionate in boiling water to form PrO₂ and Pr(OH)₃.[6] A hypothetical reaction of [PrO]⁺ with water would likely result in the formation of praseodymium(III) hydroxide.

Data Presentation: Praseodymium Species Reactivity with Water
ReactantFormulaConditionsProductsObservations
Praseodymium MetalPrCold Water2 Pr(OH)₃ + 3 H₂Slow reaction with evolution of hydrogen gas.[1][4]
Praseodymium MetalPrHot Water2 Pr(OH)₃ + 3 H₂Quick reaction with vigorous hydrogen gas evolution.[1][4][7]
Praseodymium(III) OxidePr₂O₃Water-Generally considered insoluble.
Praseodymium(III,IV) OxidePr₆O₁₁Boiling Water4 PrO₂ + 2 Pr(OH)₃Disproportionation reaction.[6]
Praseodymium(IV) OxidePrO₂Water-Insoluble.
Hypothetical Oxopraseodymium(1+)[PrO]⁺WaterPr(OH)₃ + H⁺Inferred hydrolysis to the stable +3 state.
Experimental Protocol: Hydrolysis of Praseodymium Metal

Objective: To observe and characterize the reaction of metallic praseodymium with water to form praseodymium(III) hydroxide.

Materials:

  • Praseodymium metal turnings (99.9% purity)

  • Deionized water, degassed

  • Argon gas supply

  • Schlenk flask with a sidearm

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Bubbler

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven

  • Analytical equipment: XRD, SEM, ICP-MS

Procedure:

  • Place a known mass of praseodymium metal turnings into the Schlenk flask containing a magnetic stir bar.

  • Assemble the flask with a condenser and connect the top of the condenser to a bubbler.

  • Purge the system with argon gas for 15 minutes to remove air, as praseodymium is reactive with oxygen.[2]

  • While maintaining a positive argon pressure, add a measured volume of degassed, deionized water to the flask via a cannula or dropping funnel.

  • Begin stirring and observe the reaction at room temperature. Note the slow formation of gas bubbles (H₂).[4]

  • To accelerate the reaction, gently heat the flask using the heating mantle to near boiling. Observe the increased rate of gas evolution.[7]

  • Continue the reaction until all the metal has been consumed, resulting in a suspension of a pale green solid.[5]

  • Allow the solution to cool to room temperature under argon.

  • Filter the suspension using a Büchner funnel to isolate the solid product.

  • Wash the solid with deionized water and then with ethanol.

  • Dry the solid product in an oven at 110°C for several hours.

  • Characterize the dried product (Pr(OH)₃) using X-ray diffraction (XRD) and Scanning Electron Microscopy (SEM).

  • Analyze the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the concentration of any dissolved praseodymium species.

Visualization: Experimental Workflow for Praseodymium Hydrolysis

hydrolysis_workflow start Start setup Assemble Schlenk flask with Pr metal start->setup purge Purge with Argon setup->purge add_h2o Add Degassed H₂O purge->add_h2o react React at RT or Heat add_h2o->react observe Observe H₂ evolution and solid formation react->observe cool Cool to RT observe->cool filter Filter Suspension cool->filter solid Isolate Solid (Pr(OH)₃) filter->solid filtrate Collect Filtrate filter->filtrate dry Wash and Dry Solid solid->dry analyze_filtrate Analyze Filtrate (ICP-MS) filtrate->analyze_filtrate analyze_solid Analyze Solid (XRD, SEM) dry->analyze_solid end End analyze_solid->end analyze_filtrate->end

Caption: Workflow for studying the hydrolysis of praseodymium metal.

Reactivity with Ammonia (B1221849)

In aqueous solutions, ammonia acts as a Brønsted-Lowry base, increasing the concentration of hydroxide ions. When ammonia is added to a solution containing aqueous Pr³⁺ ions, the resulting increase in pH causes the precipitation of praseodymium(III) hydroxide, Pr(OH)₃. Ammonia can also act as a ligand, potentially forming ammine complexes, [Pr(NH₃)ₙ]³⁺, through a ligand exchange reaction with the aqua ligands of [Pr(H₂O)ₓ]³⁺.[8] This typically requires a high concentration of ammonia.

Data Presentation: Praseodymium(III) Ion Reactivity with Aqueous Ammonia
ReactantFormulaConditionsReaction TypeProductsObservations
Hexaaquapraseodymium(III)[Pr(H₂O)ₓ]³⁺Dilute NH₃(aq)Acid-BasePr(OH)₃(s) + 3 NH₄⁺(aq)Formation of a pale green precipitate.
Hexaaquapraseodymium(III)[Pr(H₂O)ₓ]³⁺Concentrated / Excess NH₃(aq)Ligand Exchange[Pr(NH₃)ₙ(H₂O)ₓ₋ₙ]³⁺Potential for precipitate to redissolve (less common for lanthanides).
Experimental Protocol: Reaction of Aqueous Praseodymium(III) with Ammonia

Objective: To investigate the reaction of aqueous Pr³⁺ ions with ammonia and to identify the resulting products.

Materials:

  • Praseodymium(III) chloride hexahydrate (PrCl₃·6H₂O)

  • Deionized water

  • Ammonia solution (2 M and concentrated)

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Centrifuge and centrifuge tubes

  • UV-Vis Spectrophotometer

  • FTIR Spectrometer

Procedure:

  • Prepare a 0.1 M stock solution of PrCl₃ by dissolving the appropriate mass of PrCl₃·6H₂O in deionized water. The solution should be pale green.[5]

  • Place 20 mL of the PrCl₃ solution into a beaker with a magnetic stir bar and begin stirring.

  • Calibrate and place a pH electrode into the solution to monitor the pH in real-time.

  • Part A: Precipitation. Slowly add 2 M ammonia solution dropwise to the beaker.

  • Observe the formation of a gelatinous, pale green precipitate (Pr(OH)₃).[9]

  • Record the pH at which precipitation begins and monitor the pH change throughout the addition.

  • Once a significant amount of precipitate has formed, stop the addition.

  • Isolate the precipitate by transferring a sample to a centrifuge tube, centrifuging, and decanting the supernatant.

  • Wash the precipitate with deionized water, re-centrifuge, and dry for analysis (e.g., FTIR to confirm the presence of O-H bonds).

  • Part B: Complex Formation. To a fresh 20 mL sample of the PrCl₃ solution, add concentrated ammonia solution dropwise while stirring.

  • Observe if the initially formed precipitate redissolves upon the addition of excess ammonia.

  • Periodically, take a small aliquot of the solution (if it remains clear or after centrifuging to remove any precipitate) and measure its UV-Vis absorption spectrum.

  • Compare the spectra to the initial PrCl₃ solution. A shift in the absorption bands would indicate a change in the coordination environment of the Pr³⁺ ion, suggesting ammine complex formation.

Visualization: Pr³⁺ Reactivity Pathways with Ammonia

ammonia_reactivity cluster_conditions Ammonia Conditions start [Pr(H₂O)ₓ]³⁺ (Aqueous Pr³⁺) dilute_nh3 Add Dilute NH₃(aq) start->dilute_nh3 Acts as Base (Increases pH) conc_nh3 Add Concentrated NH₃(aq) start->conc_nh3 Acts as Ligand precipitate Pr(OH)₃ (Green Precipitate) dilute_nh3->precipitate Precipitation complex [Pr(NH₃)ₙ(H₂O)ₓ₋ₙ]³⁺ (Ammine Complex) conc_nh3->complex Ligand Exchange

Caption: Competing reaction pathways for aqueous Pr³⁺ with ammonia.

References

Application Notes and Protocols for Density Functional Theory (DFT) Calculations of PrO⁺ Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Density Functional Theory (DFT) calculations on the reactions of the Praseodymium oxide cation (PrO⁺) with small molecules such as hydrogen (H₂), methane (B114726) (CH₄), and carbon monoxide (CO). Due to the limited availability of specific experimental and computational data for PrO⁺ reactions in the public domain, this document presents a generalized protocol and hypothetical reaction pathways based on studies of analogous lanthanide and transition metal oxide cations.

Introduction to PrO⁺ Reactivity and Computational Approach

The Praseodymium oxide cation (PrO⁺) is a reactive species of interest in catalysis and materials science. Its reactivity stems from the partially filled f-orbitals of the praseodymium atom and the presence of a reactive oxygen center. Understanding the mechanisms of its reactions with small molecules is crucial for designing novel catalysts and materials.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecular systems.[1] It allows for the exploration of reaction mechanisms, prediction of reaction energies, and characterization of transition states, providing insights that can be challenging to obtain experimentally.

Proposed DFT Computational Protocol

A robust DFT protocol is essential for obtaining reliable and reproducible results. The following protocol is proposed for studying the gas-phase reactions of PrO⁺, drawing upon best practices for calculations involving lanthanide elements.

2.1. Software Selection

A variety of quantum chemistry software packages can perform the necessary calculations. Popular choices include:

  • Gaussian

  • ORCA

  • VASP (for periodic systems, but can be used for gas-phase calculations in a large box)

  • Quantum ESPRESSO

2.2. Level of Theory: Functional and Basis Set Selection

The choice of the exchange-correlation functional and basis set is critical for accuracy. For lanthanides like Praseodymium, relativistic effects must be taken into account.

  • Exchange-Correlation Functional: Hybrid functionals often provide a good balance of accuracy and computational cost for transition metal and lanthanide systems. Recommended functionals include:

    • B3LYP: A widely used hybrid functional.

    • PBE0: Another popular hybrid functional.

    • M06: A meta-hybrid GGA functional that can perform well for organometallic and inorganic systems.

  • Basis Set: For the Praseodymium atom, a basis set that includes a relativistic effective core potential (RECP) is necessary to account for relativistic effects of the core electrons and to reduce the computational cost. For other atoms (O, C, H), standard Pople-style or Dunning-style basis sets are appropriate.

    • Praseodymium (Pr):

      • Stuttgart-Dresden (SDD): A widely used RECP basis set for heavy elements.

      • def2-SVP/TZVP: The def2 series of basis sets with effective core potentials are also a good choice.

    • Oxygen (O), Carbon (C), Hydrogen (H):

      • 6-311+G(d,p): A triple-zeta Pople-style basis set with diffuse and polarization functions.

      • aug-cc-pVTZ: A Dunning-style correlation-consistent basis set, which can provide higher accuracy at a greater computational cost.

2.3. Spin State of PrO⁺

Recent theoretical studies suggest that the ground electronic state of PrO⁺ is a triplet state.[2][3] Therefore, all calculations should be performed assuming a triplet spin multiplicity. It is also advisable to check the stability of the wavefunction to ensure the ground state has been found.

2.4. Calculation Procedure

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products should be fully optimized without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations should be performed on all optimized structures to:

    • Confirm that reactants, intermediates, and products are true minima on the potential energy surface (zero imaginary frequencies).

    • Verify that transition states are first-order saddle points (one imaginary frequency).

    • Obtain zero-point vibrational energies (ZPVE), thermal corrections, and entropies.

  • Transition State Searching: Transition states can be located using methods such as:

    • Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2, QST3 in Gaussian).

    • Nudged Elastic Band (NEB) method.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations should be performed on all located transition states to confirm that they connect the desired reactants and products.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set.

Hypothetical Reaction Pathways and Data

The following sections outline plausible reaction pathways for PrO⁺ with H₂, CH₄, and CO, along with hypothetical quantitative data presented in tables. These pathways are based on known mechanisms for similar metal oxide cations.

3.1. Reaction of PrO⁺ with H₂

The reaction of metal oxide cations with dihydrogen can proceed through either homolytic or heterolytic cleavage of the H-H bond.[4] A common pathway involves the formation of a metal-dihydrogen complex, followed by oxidative addition to form a dihydrido-metal-oxo intermediate, which can then rearrange to form products.

Table 1: Hypothetical Relative Energies for the PrO⁺ + H₂ Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
PrO⁺ + H₂Reactants0.0
[PrO(H₂)]⁺Dihydrogen Complex (Intermediate)-5.2
TS1Transition State for H-H bond activation+2.1
[H-Pr-O-H]⁺Dihydrido Intermediate-25.8
TS2Transition State for H₂O formation-15.3
[Pr(H₂O)]⁺Water Complex (Intermediate)-45.7
Pr⁺ + H₂OProducts-40.1

3.2. Reaction of PrO⁺ with CH₄

The activation of the strong C-H bond in methane by metal oxide cations is a key step in methane valorization.[5] Plausible pathways include hydrogen atom abstraction by the oxygen atom or oxidative addition of the C-H bond across the Pr-O bond.

Table 2: Hypothetical Relative Energies for the PrO⁺ + CH₄ Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
PrO⁺ + CH₄Reactants0.0
[PrO(CH₄)]⁺Methane Complex (Intermediate)-8.5
TS1Transition State for C-H bond activation+12.3
[H-Pr-O-CH₃]⁺Methyl-hydrido Intermediate-18.9
TS2Transition State for methanol (B129727) formation-5.4
[Pr(CH₃OH)]⁺Methanol Complex (Intermediate)-55.2
Pr⁺ + CH₃OHProducts (Methanol Formation)-48.6
[PrOH]⁺ + CH₃•Products (Hydrogen Abstraction)-10.2

3.3. Reaction of PrO⁺ with CO

The oxidation of carbon monoxide to carbon dioxide by metal oxides is a fundamental catalytic reaction. The reaction with PrO⁺ is expected to proceed via the formation of a metal-carbonyl complex, followed by an oxygen atom transfer.

Table 3: Hypothetical Relative Energies for the PrO⁺ + CO Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
PrO⁺ + COReactants0.0
[PrO(CO)]⁺Carbonyl Complex (Intermediate)-15.7
TS1Transition State for O-atom transfer-5.1
[Pr(CO₂)]⁺Carbon Dioxide Complex (Intermediate)-70.3
Pr⁺ + CO₂Products-65.8

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways and the general DFT computational workflow.

DFT_Workflow start Define Reaction System (e.g., PrO⁺ + H₂) level_of_theory Select Level of Theory (Functional & Basis Set) start->level_of_theory geom_opt Geometry Optimization level_of_theory->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (0 imaginary frequencies) freq_calc->verify_min For minima ts_search Transition State Search freq_calc->ts_search For TS guess verify_ts Verify Transition State (1 imaginary frequency) freq_calc->verify_ts For TS spe Single-Point Energy (Optional, higher accuracy) verify_min->spe ts_search->freq_calc irc_calc IRC Calculation verify_ts->irc_calc connect Confirm Connection to Reactants and Products irc_calc->connect connect->spe analysis Analyze Results (Energies, Structures) spe->analysis

Caption: General computational workflow for DFT calculations of reaction mechanisms.

PrO_H2_Reaction R PrO⁺ + H₂ IM1 [PrO(H₂)]⁺ R->IM1 TS1 TS1 IM1->TS1 IM2 [H-Pr-O-H]⁺ TS1->IM2 TS2 TS2 IM2->TS2 IM3 [Pr(H₂O)]⁺ TS2->IM3 P Pr⁺ + H₂O IM3->P

Caption: Proposed reaction pathway for PrO⁺ with H₂.

PrO_CH4_Reaction R PrO⁺ + CH₄ IM1 [PrO(CH₄)]⁺ R->IM1 TS1 TS1 IM1->TS1 IM2 [H-Pr-O-CH₃]⁺ TS1->IM2 TS2 TS2 IM2->TS2 P2 [PrOH]⁺ + CH₃• IM2->P2 IM3 [Pr(CH₃OH)]⁺ TS2->IM3 P1 Pr⁺ + CH₃OH IM3->P1

Caption: Proposed reaction pathways for PrO⁺ with CH₄.

PrO_CO_Reaction R PrO⁺ + CO IM1 [PrO(CO)]⁺ R->IM1 TS1 TS1 IM1->TS1 IM2 [Pr(CO₂)]⁺ TS1->IM2 P Pr⁺ + CO₂ IM2->P

Caption: Proposed reaction pathway for PrO⁺ with CO.

Conclusion

This document provides a foundational guide for researchers initiating DFT studies on the reactivity of PrO⁺. The proposed protocols and hypothetical reaction pathways serve as a starting point for more detailed and specific computational investigations. As more experimental and theoretical data become available, these models can be refined to provide a more accurate and comprehensive understanding of the chemistry of this important lanthanide oxide cation.

References

Application Notes and Protocols: Synthesis of Organometallic Praseodymium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification on "Oxopraseodymium(1+)":

A thorough review of the scientific literature indicates that "Oxopraseodymium(1+)" is not a recognized or characterized chemical species for the synthesis of organometallic complexes. Praseodymium is most commonly found in the +3 oxidation state, with compounds in the +2, +4, and even +5 states being subjects of specialized research.[1][2] Organometallic synthesis with praseodymium predominantly utilizes precursors where the metal is in its stable +3 oxidation state.

This document provides detailed protocols for the synthesis of common organometallic praseodymium(III) complexes from well-established and commercially available starting materials.

Synthesis of Tris(cyclopentadienyl)praseodymium(III) (Pr(Cp)₃)

Tris(cyclopentadienyl)praseodymium(III) is a foundational organometallic complex of praseodymium, serving as a precursor for various other derivatives. The synthesis involves the reaction of a praseodymium(III) halide with a cyclopentadienyl (B1206354) anion source.[1]

A. Precursor Preparation: Anhydrous Praseodymium(III) Chloride (PrCl₃)

The use of anhydrous PrCl₃ is crucial for successful synthesis, as moisture will lead to the formation of hydroxides and other undesired byproducts. Commercially available PrCl₃ hydrate (B1144303) must be dehydrated prior to use.

Experimental Protocol: Dehydration of PrCl₃·xH₂O

  • Place praseodymium(III) chloride hydrate in a flask equipped with a vacuum adapter.

  • Heat the flask gradually to 150 °C under a dynamic vacuum for 4-6 hours to remove the bulk of the water.

  • Alternatively, treat the hydrated salt with an excess of thionyl chloride (SOCl₂) under reflux for 4 hours, followed by removal of excess SOCl₂ under vacuum.

  • A third method involves heating the hydrate with a stoichiometric amount of ammonium (B1175870) chloride under a stream of inert gas, followed by sublimation of the NH₄Cl.[3]

  • The resulting anhydrous PrCl₃ should be a pale green powder and must be handled and stored under an inert atmosphere (e.g., in a glovebox).[1][4]

B. Synthesis of Pr(Cp)₃

This protocol outlines the salt metathesis reaction between anhydrous PrCl₃ and sodium cyclopentadienide (B1229720) (NaCp).[1]

Experimental Protocol: Pr(Cp)₃ Synthesis

  • Preparation of Sodium Cyclopentadienide (NaCp):

    • In a Schlenk flask under an inert atmosphere, dissolve freshly cracked cyclopentadiene (B3395910) monomer in anhydrous tetrahydrofuran (B95107) (THF).

    • Add sodium hydride (NaH) portion-wise with stirring. The reaction is exothermic and produces hydrogen gas.

    • Stir the mixture at room temperature until the evolution of gas ceases, indicating the complete formation of NaCp.

  • Reaction with PrCl₃:

    • In a separate Schlenk flask, suspend anhydrous PrCl₃ in anhydrous THF.

    • Cool the PrCl₃ suspension to 0 °C in an ice bath.

    • Slowly add the freshly prepared NaCp solution to the PrCl₃ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Remove the THF under vacuum to obtain a solid residue.

    • Extract the residue with toluene (B28343). The product, Pr(Cp)₃, is soluble in toluene, while the byproduct, NaCl, is not.

    • Filter the toluene solution to remove the NaCl precipitate.

    • Remove the toluene from the filtrate under vacuum to yield crude Pr(Cp)₃.

    • The product can be further purified by sublimation under high vacuum.

Quantitative Data Summary

Reactant/ProductMolar Mass ( g/mol )Stoichiometric RatioTypical Yield (%)
Anhydrous PrCl₃247.271-
Sodium Cyclopentadienide (NaCp)88.103-
Tris(cyclopentadienyl)praseodymium(III) (Pr(Cp)₃)336.21-70-80

Experimental Workflow for Pr(Cp)₃ Synthesis

PrCp3_Synthesis cluster_precursor Precursor Preparation cluster_reagent Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up and Isolation PrCl3_hydrate PrCl₃·xH₂O dehydration Dehydration (e.g., heat under vacuum) PrCl3_hydrate->dehydration PrCl3_anhydrous Anhydrous PrCl₃ dehydration->PrCl3_anhydrous reaction_mixture Reaction Mixture (PrCl₃ + 3 NaCp in THF) PrCl3_anhydrous->reaction_mixture Suspend in THF Cp_monomer Cyclopentadiene Monomer NaCp NaCp Solution Cp_monomer->NaCp NaH NaH in THF NaH->NaCp NaCp->reaction_mixture Add slowly at 0 °C remove_THF Remove THF (in vacuo) reaction_mixture->remove_THF extraction Extract with Toluene remove_THF->extraction filtration Filter to remove NaCl extraction->filtration remove_toluene Remove Toluene (in vacuo) filtration->remove_toluene purification Purify by Sublimation remove_toluene->purification final_product Pr(Cp)₃ purification->final_product

Caption: Workflow for the synthesis of Tris(cyclopentadienyl)praseodymium(III).

Synthesis of Praseodymium Macrocyclic Complexes

Macrocyclic ligands can encapsulate the praseodymium ion, leading to complexes with interesting magnetic and spectroscopic properties. The synthesis often employs a template effect, where the metal ion directs the condensation of precursor molecules to form the macrocycle.

Experimental Protocol: Synthesis of a Schiff Base Macrocyclic Pr(III) Complex

This protocol is a representative example of a template synthesis.

  • Reaction Setup:

    • Dissolve one equivalent of a praseodymium(III) salt, such as Pr(NO₃)₃·6H₂O, in methanol (B129727) in a round-bottom flask.

    • In a separate flask, dissolve two equivalents of a dialdehyde (B1249045) (e.g., 2,6-diacetylpyridine) in methanol.

    • In a third flask, dissolve two equivalents of a diamine (e.g., ethylenediamine) in methanol.

  • Template Reaction:

    • Slowly add the dialdehyde solution to the praseodymium salt solution with stirring.

    • Subsequently, add the diamine solution dropwise to the mixture.

    • Reflux the resulting solution for 12-24 hours. A precipitate will often form during the reaction.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

    • Wash the solid with cold methanol and then diethyl ether to remove unreacted starting materials.

    • The product can be recrystallized from a suitable solvent like dimethylformamide (DMF) or a mixture of solvents.

Quantitative Data Summary

Reactant/ProductMolar Mass ( g/mol )Stoichiometric RatioTypical Yield (%)
Pr(NO₃)₃·6H₂O435.011-
2,6-Diacetylpyridine163.172-
Ethylenediamine60.102-
Macrocyclic Pr(III) ComplexVaries with ligand-60-75

Logical Relationship for Template Synthesis

Template_Synthesis Pr_ion Pr³⁺ Ion (Template) Intermediate Open-chain Intermediate (coordinated to Pr³⁺) Pr_ion->Intermediate Diamine Diamine Precursor Diamine->Intermediate Condensation Dialdehyde Dialdehyde Precursor Dialdehyde->Intermediate Condensation Macrocycle_Complex Macrocyclic Pr(III) Complex Intermediate->Macrocycle_Complex Intramolecular Cyclization

Caption: Logical diagram of a metal-templated macrocycle synthesis.

Synthesis of Praseodymium Complexes with Pyridine (B92270) Nitrogen Oxide Ligands

Recent research has explored the synthesis of praseodymium complexes with ligands such as 2-mercaptopyridine-N-oxide for potential antimicrobial applications.[5]

Experimental Protocol: Synthesis of Pr₂(mpo)₆(H₂O)₂

This protocol describes a diffusion method for growing single crystals of the complex.[5]

  • Preparation of Solutions:

    • Prepare Solution 1 by dissolving 2-mercaptopyridine-N-oxide sodium salt (Na-mpo) (0.67 g, 4.5 mmol) in 15 mL of deionized water.

    • Prepare Solution 2 by dissolving praseodymium(III) chloride hexahydrate (PrCl₃·6H₂O) (0.53 g, 1.5 mmol) in 15 mL of deionized water.[5]

  • Diffusion Reaction:

    • Fill a U-shaped glass tube with 30 mL of deionized water.

    • Carefully and slowly add Solution 1 to one arm of the U-tube and Solution 2 to the other arm to create distinct layers.

    • Seal the openings of the U-tube with a sealing film.

  • Crystal Growth and Isolation:

    • Allow the sealed U-tube to stand undisturbed at room temperature.

    • Over several days (typically around seven), crystals of the product will form at the interface of the solutions.

    • Once a suitable amount of crystals has formed, carefully decant the supernatant and collect the crystals by filtration.

    • Wash the crystals with a small amount of cold deionized water and allow them to air dry.

Quantitative Data Summary

Reactant/ProductMolar Mass ( g/mol )Amount (mmol)
Na-mpo149.154.5
PrCl₃·6H₂O357.361.5
Pr₂(mpo)₆(H₂O)₂1144.98-

Experimental Workflow for Diffusion Synthesis

Diffusion_Synthesis cluster_solutions Solution Preparation cluster_reaction Diffusion and Crystallization cluster_isolation Isolation Na_mpo Na-mpo in H₂O (Solution 1) Layering Layer Solutions 1 & 2 into U-tube Na_mpo->Layering PrCl3 PrCl₃·6H₂O in H₂O (Solution 2) PrCl3->Layering U_tube U-tube with H₂O U_tube->Layering Sealing Seal U-tube Layering->Sealing Crystallization Stand at RT (approx. 7 days) Sealing->Crystallization Filtration Collect Crystals by Filtration Crystallization->Filtration Washing Wash with H₂O Filtration->Washing Drying Air Dry Washing->Drying Final_Product Pr₂(mpo)₆(H₂O)₂ Crystals Drying->Final_Product

Caption: Workflow for the diffusion synthesis of a praseodymium complex.

Safety Precautions:

  • All manipulations involving air- and moisture-sensitive materials must be performed under an inert atmosphere (e.g., using Schlenk line techniques or in a glovebox).

  • Organometallic compounds of praseodymium are often pyrophoric and will react violently with air and water.[1]

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Praseodymium Oxides in Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Oxopraseodymium(1+)" does not correspond to a commonly reported species in materials science literature. Research in this field predominantly focuses on stable praseodymium oxides where praseodymium exhibits +3 and +4 oxidation states. The most stable of these is praseodymium (III,IV) oxide (Pr₆O₁₁). This document will, therefore, detail the applications and experimental protocols for these scientifically significant praseodymium oxides.

Application in Catalysis: Praseodymium Oxide Nanoparticles for CO Oxidation

Praseodymium oxides are recognized for their catalytic activity, which stems from the ability of praseodymium to cycle between different oxidation states, facilitating redox reactions.[1][2] The high oxygen mobility within the praseodymium oxide lattice is a key factor in its catalytic performance.[1] Nanostructured praseodymium oxides, with their high surface area, are particularly effective catalysts for reactions such as CO oxidation.[3]

Experimental Protocols

Protocol 1.1: Synthesis of Pr₆O₁₁ Nanoparticles via Hydrothermal Oxidation

This protocol describes the synthesis of praseodymium oxide nanoparticles using a hydrothermal method, which is a common wet-chemical approach to produce phase-pure nanoparticles.[4][5]

  • Precursor Preparation:

    • Dissolve 2 g of praseodymium metal powder in 5 mL of concentrated hydrochloric acid to form a 0.1 M praseodymium chloride (PrCl₃) solution.[4]

  • Precipitation:

    • Under constant stirring (800 rpm), add a 5 M potassium hydroxide (B78521) (KOH) solution dropwise to the PrCl₃ solution until praseodymium hydroxide [Pr(OH)₃] precipitates completely.[4]

    • Age the precipitate in air for 15 minutes.[4]

  • Washing:

    • Wash the precipitate repeatedly with distilled water until the pH of the supernatant reaches 8. This step is crucial to remove chloride ions.[4]

  • Hydrothermal Treatment:

    • Add 40 mL of 5 M KOH solution to the wet precipitate.[4]

    • Place the mixture in an ultrasonic bath for sonication to ensure homogeneity.[4]

  • Calcination:

    • After washing and drying the precipitate, calcine the resulting Pr(OH)₃ powder in air at 600 °C for 2 hours to convert it to Pr₆O₁₁ nanorods.[3]

Protocol 1.2: Catalytic Testing for CO Oxidation

This protocol outlines a typical setup for testing the catalytic activity of the synthesized Pr₆O₁₁ nanoparticles for the oxidation of carbon monoxide (CO).

  • Catalyst Preparation:

    • Press 100 mg of the synthesized Pr₆O₁₁ catalyst powder into a pellet.

  • Reactor Setup:

    • Place the catalyst pellet in a fixed-bed flow microreactor.

  • Reaction Conditions:

    • Introduce a reaction gas mixture consisting of 1% CO balanced with air into the reactor.

    • Maintain a total flow rate of 33.6 mL/min.

  • Data Collection:

    • Monitor the composition of the effluent gas using a gas chromatograph or an infrared gas analyzer to determine the conversion of CO to CO₂ at various temperatures.

    • For catalysts promoted with gold, the reaction temperature can be significantly lower, potentially around 140 °C.[2]

Data Presentation

Table 1: Properties of Synthesized Praseodymium Oxide Nanoparticles

Synthesis MethodPrecursorCalcination Temperature (°C)Particle/Crystallite SizeSpecific Surface Area (SSA) (m²/g)
Polyol-based[1]Praseodymium nitrate600~10 nm8.75
Self-propagating room temperature[6]Praseodymium nitrate400-8005 - ~250 nmNot specified
Hydrothermal[4]Praseodymium metalNot specified (hydroxide)NanoparticlesNot specified
Solvent-less[7][Pr L(NO₃)₂]NO₃600NanostructuresNot specified

Visualization

G cluster_synthesis Protocol 1.1: Pr₆O₁₁ Nanoparticle Synthesis cluster_testing Protocol 1.2: Catalytic Testing A Dissolve Pr metal in HCl to form PrCl₃ solution B Add KOH solution dropwise to precipitate Pr(OH)₃ A->B C Age precipitate in air B->C D Wash precipitate with distilled water until pH 8 C->D E Hydrothermal treatment with KOH under sonication D->E F Dry the precipitate E->F G Calcine Pr(OH)₃ at 600°C for 2h to obtain Pr₆O₁₁ F->G H Prepare catalyst pellet (100 mg) I Place pellet in fixed-bed reactor H->I J Introduce reaction gas (1% CO in air) I->J K Monitor effluent gas for CO conversion to CO₂ J->K

Caption: Workflow for the synthesis and catalytic testing of Pr₆O₁₁ nanoparticles.

Application in Solid Oxide Fuel Cells (SOFCs): Praseodymium-Based Cathodes

Praseodymium-based oxides, such as praseodymium nickelate (Pr₂NiO₄+δ) and praseodymium-doped ceria, are promising materials for cathodes in intermediate-temperature solid oxide fuel cells (IT-SOFCs).[8][9] Their high mixed ionic-electronic conductivity and catalytic activity for the oxygen reduction reaction contribute to enhanced fuel cell performance.[8][9]

Experimental Protocols

Protocol 2.1: Fabrication of a Pr₂NiO₄+δ Cathode for SOFC Testing

This protocol describes the fabrication of a symmetrical cell to test the electrochemical performance of a Pr₂NiO₄+δ cathode.

  • Powder Synthesis (Glycine-Nitrite Process):

    • Synthesize Pr₂NiO₄ (PNO) powder using appropriate precursors like Pr(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O with glycine (B1666218) as a fuel.[10]

    • Calcine the resulting powder at 1200°C for 1 hour to obtain a pure, single-phase K₂NiF₄-type structure.[10]

  • Ink Formulation:

    • Prepare a screen-printing ink by mixing the synthesized Pr₂NiO₄+δ powder with an organic binder and solvent.

  • Electrolyte and Anode Preparation:

    • Use a dense electrolyte substrate, such as yttria-stabilized zirconia (YSZ) or samarium-doped ceria (SDC).[8][10]

    • For a full cell, an anode support (e.g., NiO-SDC) is required.[10]

  • Screen Printing and Sintering:

    • Screen-print a gadolinia-doped ceria (GDC) barrier layer onto the electrolyte to prevent reactivity, and sinter.[8]

    • Screen-print the Pr₂NiO₄+δ ink onto the GDC layer.[8]

    • Sinter the cathode layer at a suitable temperature (e.g., 1353K or ~1080°C) for 1 hour to ensure good adhesion and microstructure.[8]

Protocol 2.2: Electrochemical Performance Testing

This protocol details the testing of the fabricated SOFC to evaluate the performance of the praseodymium-based cathode.

  • Cell Assembly:

    • Mount the cell in an SOFC test rig.

  • Operating Conditions:

    • Heat the cell to the desired operating temperature (e.g., 650-800 °C).[10][11]

    • Supply a fuel (e.g., hydrogen) to the anode and an oxidant (e.g., air) to the cathode.

  • Electrochemical Measurements:

    • Perform Electrochemical Impedance Spectroscopy (EIS) to measure the area-specific resistance (ASR), which includes ohmic and polarization resistances.

    • Obtain polarization (I-V) curves to determine the open-circuit voltage (OCV) and peak power density.

Data Presentation

Table 2: Performance of Praseodymium-Based SOFC Cathodes

Cathode MaterialElectrolyte/AnodeOperating Temperature (°C)Polarization Resistance (Ω cm²)Peak Power Density (mW/cm²)
PrBa₀.₅Sr₀.₅Co₁.₅Fe₀.₅O₅₊δ (PBSCF) nanofibers[11]Not specified750~0.025~2539
Pr₂NiO₄ (PNO)[10]SDC / NiO-SDC800Not specified439
Pr₂NiO₄+δ (PNO) infiltrated in LSCF[12]YSZ7000.068Not specified
Pr₂NiO₄+δ (PNO) infiltrated in LSCF[12]YSZ8500.018Not specified

Visualization

G cluster_fabrication Protocol 2.1: SOFC Cathode Fabrication cluster_testing Protocol 2.2: Electrochemical Testing A Synthesize Pr₂NiO₄₊δ powder (e.g., Glycine-Nitrite Process) B Calcine powder at 1200°C A->B C Prepare screen-printing ink (powder + binder + solvent) B->C F Screen-print Pr₂NiO₄₊δ ink onto GDC layer C->F D Screen-print GDC barrier layer on electrolyte substrate E Sinter GDC layer D->E E->F G Sinter cathode layer (~1080°C for 1h) F->G H Mount cell in test rig I Heat to operating temperature (650-800°C) H->I J Supply H₂ to anode and air to cathode I->J K Perform Electrochemical Impedance Spectroscopy (EIS) J->K L Measure I-V curves J->L M Determine ASR and Peak Power Density K->M L->M

Caption: Experimental workflow for the fabrication and testing of a Pr-based SOFC cathode.

Application in Optical Materials: Pr³⁺-Doped Glasses

Trivalent praseodymium ions (Pr³⁺) are used as dopants in various glass matrices (e.g., borate, phosphate, tellurite) to create materials for applications like lasers, optical amplifiers, and phosphors.[13][14] The specific energy level structure of Pr³⁺ allows for emissions in the visible and near-infrared regions of the spectrum.[13][14]

Experimental Protocols

Protocol 3.1: Synthesis of Pr³⁺-Doped Bismuth Borate Glass

This protocol describes the synthesis of Pr³⁺-doped glasses using the conventional melt-quenching technique.[15]

  • Batch Preparation:

    • Weigh appropriate amounts of high-purity starting materials, such as B₂O₃, Bi₂O₃, and Pr₆O₁₁.[15] For example, a composition could be xPr₆O₁₁–(25–x)Ag₂O–75B₂O₃, where x is the mole percent of the dopant.[15]

    • Thoroughly mix the powders in a mortar to ensure homogeneity.

  • Melting:

    • Place the mixture in a platinum or alumina (B75360) crucible.

    • Melt the batch in a furnace at a high temperature (e.g., 800-1200 °C, depending on the glass composition) for about 1 hour until a bubble-free, homogeneous melt is obtained.

  • Quenching:

    • Pour the melt onto a preheated brass or steel plate.

    • Press the melt with another plate to form a glass disc of uniform thickness.

  • Annealing:

    • Immediately transfer the glass sample to an annealing furnace set at a temperature just below the glass transition temperature (T_g).

    • Anneal for several hours (e.g., 6 hours) to relieve internal stresses, then cool slowly to room temperature.[16]

Protocol 3.2: Optical Characterization and Judd-Ofelt Analysis

This protocol outlines the characterization of the optical properties of the synthesized glass and the application of Judd-Ofelt theory.

  • Sample Preparation:

    • Cut and polish the annealed glass samples to obtain parallel and smooth surfaces suitable for optical measurements.

  • Absorption Spectroscopy:

    • Record the optical absorption spectrum of the glass sample at room temperature using a UV-Vis-NIR spectrophotometer.

  • Emission Spectroscopy:

    • Record the fluorescence (emission) spectrum by exciting the sample with a suitable wavelength (e.g., from a Xenon lamp or laser).

  • Judd-Ofelt Analysis:

    • From the absorption spectrum, calculate the experimental oscillator strengths for the observed absorption bands.

    • Apply the Judd-Ofelt theory to the experimental oscillator strengths to determine the phenomenological intensity parameters (Ω₂, Ω₄, Ω₆).[17] These parameters provide information about the local environment of the Pr³⁺ ions and the covalency of the Pr-O bonds.

    • Use the calculated intensity parameters to predict radiative properties such as transition probabilities, branching ratios, and radiative lifetimes of the excited states.[18]

Data Presentation

Table 3: Optical Properties of Pr³⁺-Doped Glasses

Glass SystemPr³⁺ concentration (mol%)Direct Band Gap (eV)Indirect Band Gap (eV)Key Emission Wavelengths (nm) (Transition)
Bismuth Borate[19]0.0 - 2.02.54 - 2.522.48 - 2.38Not specified
Silver Borate[15]0.0 - 5.03.32 - 3.13Not specifiedNot specified
Fluorotellurite[17]0.5Not specifiedNot specified~600 (¹D₂→³F₄), ~615 (³P₀→³F₂)
Lead-Borate[20]1.0 - 4.02.65 - 2.592.19 - 2.12Not specified

Visualization

G cluster_synthesis Protocol 3.1: Pr³⁺-Doped Glass Synthesis cluster_characterization Protocol 3.2: Optical Characterization A Weigh and mix raw materials (e.g., B₂O₃, Bi₂O₃, Pr₆O₁₁) B Melt mixture in a furnace (~1000°C) A->B C Quench melt on a preheated plate B->C D Anneal glass below T_g to remove stress C->D E Cool slowly to room temperature D->E F Cut and polish glass sample G Record UV-Vis-NIR Absorption Spectrum F->G H Record Emission Spectrum F->H I Calculate experimental oscillator strengths G->I J Apply Judd-Ofelt theory I->J K Determine Ωλ parameters and predict radiative properties J->K

Caption: General workflow for the synthesis and optical characterization of Pr³⁺-doped glasses.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Isobaric Interferences in PrO⁺ Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isobaric interferences during the analysis of praseodymium oxide ions (PrO⁺).

Frequently Asked Questions (FAQs)

Q1: What is an isobaric interference in the context of PrO⁺ analysis?

A1: An isobaric interference occurs when ions of different elemental or molecular composition have the same nominal mass-to-charge ratio (m/z) as the target analyte, PrO⁺. Praseodymium's most abundant isotope is ¹⁴¹Pr, and oxygen's is ¹⁶O, resulting in a nominal mass of 157 for ¹⁴¹Pr¹⁶O⁺. Any other ion with an m/z of 157 can interfere with the measurement, leading to inaccurate quantification. For example, the gadolinium isotope ¹⁵⁷Gd⁺ is a direct isobaric interference.

Q2: What are the common sources of isobaric interferences for PrO⁺?

A2: Common sources of interference in the analysis of rare earth elements (REEs) like praseodymium include:

  • Direct Isobaric Overlaps: Isotopes of other elements that have the same mass as PrO⁺ (e.g., ¹⁵⁷Gd⁺).

  • Polyatomic (or Molecular) Interferences: These are ions formed in the plasma from the sample matrix, acids, or plasma gases. For PrO⁺, these could include oxides of other REEs (e.g., ¹³⁹La¹⁸O⁺) or complex ions from the sample matrix.[1][2][3][4][5]

  • Oxides and Doubly Charged Ions: REEs readily form oxides (MO⁺) and doubly charged ions (M²⁺) in the plasma.[4][6] While PrO⁺ is the analyte of interest, oxides of lighter REEs can interfere with heavier REEs. Doubly charged REE ions can also cause interference at half their m/z, though this is less likely to directly impact PrO⁺ at m/z 157.[4][6]

Q3: How can I predict potential interferences for my specific sample matrix?

A3: To predict interferences, you should:

  • Characterize your sample matrix: Identify all major and minor elements present in your sample.

  • Consult an isotope table: Check for isotopes of these elements that could form ions with an m/z of 157, either as elemental ions, oxides, hydroxides, or other polyatomic species.

  • Use instrument software: Modern ICP-MS software often includes tools to predict and correct for known isobaric interferences.[7][8]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating interferences during PrO⁺ analysis.

Issue 1: Inaccurate or Inconsistent PrO⁺ Quantification

If you are observing unexpectedly high or variable results for PrO⁺, it is likely due to an unresolved interference.

Troubleshooting Workflow:

Troubleshooting_Interference start Inaccurate PrO⁺ Signal Detected check_blank Analyze a Matrix-Matched Blank start->check_blank interference_present Signal at m/z 157 in Blank? check_blank->interference_present no_interference Interference is from Sample Matrix interference_present->no_interference No blank_interference Interference from Reagents or System Contamination interference_present->blank_interference Yes optimize_tuning Optimize Plasma Conditions (e.g., robust plasma) no_interference->optimize_tuning blank_interference->optimize_tuning use_crc Employ Collision/Reaction Cell (CRC) optimize_tuning->use_crc use_hrms Use High-Resolution ICP-MS use_crc->use_hrms math_correction Apply Mathematical Corrections use_hrms->math_correction separation Perform Chemical Separation math_correction->separation

Caption: A logical workflow for troubleshooting inaccurate PrO⁺ signals.

Step-by-Step Guide:

  • Analyze a Matrix-Matched Blank: Prepare a blank solution that contains the same acid and major matrix components as your samples, but without the analyte. If you detect a signal at m/z 157, the interference is coming from your reagents or there is system contamination. If the blank is clean, the interference originates from the sample itself.

  • Optimize Plasma Conditions: Before employing advanced techniques, ensure your ICP-MS is tuned to minimize oxide and doubly charged ion formation. Using "robust" plasma conditions (higher RF power, lower nebulizer gas flow) can help reduce polyatomic species.[6]

  • Employ a Collision/Reaction Cell (CRC): This is the most common and effective method for removing polyatomic interferences.[2][3]

    • Kinetic Energy Discrimination (KED): Use an inert gas like Helium (He). Polyatomic ions are larger and lose more energy through collisions than atomic ions of the same mass. An energy barrier then prevents the polyatomic ions from reaching the detector. KED is effective for many polyatomic interferences but cannot resolve true isobaric overlaps (e.g., ¹⁵⁷Gd⁺).[4][9][10]

    • Reaction Mode: Use a reactive gas (e.g., O₂, NH₃, N₂O) to interact with the analyte or the interfering ion.[9][10][11][12] This can either neutralize the interference or shift its mass. For PrO⁺ analysis, a common strategy is "on-mass" analysis where the interference is reacted away, or "mass-shift" where the Pr⁺ is reacted with oxygen to form PrO⁺ at a new, interference-free mass.

  • Use High-Resolution ICP-MS (HR-ICP-MS): If available, HR-ICP-MS can physically separate ions with very small mass differences. This can resolve some polyatomic interferences from the analyte of interest but may not be sufficient for true isobaric overlaps where the mass difference is extremely small.[9][10]

  • Apply Mathematical Corrections: For known isobaric interferences (like ¹⁵⁷Gd⁺ on ¹⁴¹Pr¹⁶O⁺), you can measure a different, interference-free isotope of the interfering element (e.g., ¹⁵⁸Gd⁺) and use mathematical equations to subtract its contribution from the signal at m/z 157. This requires accurate knowledge of the natural isotopic abundances. This method is less effective when the interference is much larger than the analyte signal.

Issue 2: Choosing the Right CRC Gas for PrO⁺ Analysis

The choice of gas depends on the nature of the interference.

Decision Workflow:

CRC_Gas_Selection start Interference at m/z 157 Identified interference_type What is the likely interference? start->interference_type polyatomic Polyatomic Interference (e.g., BaO⁺, CeO⁺) interference_type->polyatomic Polyatomic isobaric Isobaric Interference (e.g., ¹⁵⁷Gd⁺) interference_type->isobaric Isobaric ked_he Use KED with Helium (He) polyatomic->ked_he reaction_nh3 Use Reaction Mode with Ammonia (NH₃) polyatomic->reaction_nh3 reaction_o2 Use Reaction Mode with Oxygen (O₂) isobaric->reaction_o2 Mass Shift Pr⁺ to PrO⁺ tq_ms Use Triple Quadrupole (MS/MS) with reactive gas isobaric->tq_ms reaction_nh3->tq_ms

Caption: Decision tree for selecting the appropriate CRC gas.

  • For general polyatomic interferences: Start with Helium (He) in KED mode . It is a robust, non-reactive method that effectively removes many common polyatomic interferences.[9]

  • For complex or intense polyatomic interferences: Ammonia (NH₃) is a highly reactive gas that can effectively remove many refractory oxide interferences.[13]

  • For direct isobaric overlap (e.g., ¹⁵⁷Gd⁺): A mass-shift approach using a reactive gas like Oxygen (O₂) or Nitrous Oxide (N₂O) is often best.[11][12] In this case, you would set the first quadrupole to select Pr⁺ at m/z 141 and react it with oxygen in the cell to form PrO⁺, which is then measured at m/z 157. This requires a triple quadrupole ICP-MS (ICP-MS/MS) for effective implementation, as it prevents other ions from entering the cell and forming new interferences at the target mass.[9][12][14]

Quantitative Data Summary

The effectiveness of different interference removal techniques can be compared by looking at the reduction in background equivalent concentration (BEC) and the improvement in detection limits. The following table summarizes typical performance improvements for REE analysis, which is analogous to PrO⁺ analysis.

TechniqueInterference TypeTypical BEC ReductionAnalyte RecoveryKey Advantage
Standard Mode (No CRC) N/ANone100%High sensitivity for clean samples
KED Mode (He gas) Polyatomic10x - 100x> 80%Universal removal of polyatomics
Reaction Mode (NH₃ gas) Polyatomic, Oxides> 1000xVariableHighly effective for specific interferences
Mass Shift (O₂ gas, TQ) Isobaric, Polyatomic> 1000x> 90%Resolves direct isobaric overlaps

Data is illustrative and based on typical performance for REE analysis in complex matrices.

Experimental Protocols

Protocol 1: General Method for PrO⁺ Analysis using CRC (KED Mode)

This protocol is a starting point for the analysis of PrO⁺ in moderately complex matrices.

  • Sample Preparation:

    • Digest solid samples using an appropriate acid mixture (e.g., HNO₃ + HF).

    • Dilute the final sample to <0.2% total dissolved solids (TDS) using 1-2% nitric acid.

    • Include an internal standard (e.g., Rh, Re, Ir) to correct for instrument drift.

  • ICP-MS Instrument Tuning:

    • Optimize the instrument for robust plasma conditions to minimize oxide formation (CeO/Ce < 1.5%).

    • Tune the lenses for maximum sensitivity at the mass range of interest.

  • CRC Setup (KED Mode):

    • Introduce Helium (He) gas into the collision cell.

    • Optimize the He flow rate (typically 4-5 mL/min).

    • Set the KED energy barrier voltage to effectively discriminate against polyatomic ions while allowing analyte ions to pass.

  • Data Acquisition:

    • Monitor m/z 157 for PrO⁺.

    • Also monitor other REEs to check for potential cross-interferences.

    • Analyze calibration standards, blanks, and quality control samples alongside your unknown samples.

Protocol 2: Advanced Method for PrO⁺ using Triple Quadrupole MS (Mass Shift)

This protocol is designed for samples with known direct isobaric interferences.

  • Sample Preparation: As described in Protocol 1.

  • ICP-MS/MS Instrument Tuning: Tune for robust plasma conditions.

  • CRC Setup (Mass Shift Mode):

    • Introduce Oxygen (O₂) gas into the reaction cell.

    • Set the first quadrupole (Q1) to only allow ions with m/z 141 (Pr⁺) to enter the cell.

    • Optimize the O₂ flow rate to promote the reaction Pr⁺ + O → PrO⁺.

    • Set the second quadrupole (Q2) to only allow ions with m/z 157 (PrO⁺) to pass to the detector.

  • Data Acquisition:

    • Measure the signal intensity at m/z 157. This signal is now highly specific to PrO⁺ formed in the cell.

    • This method effectively eliminates the isobaric interference from ¹⁵⁷Gd⁺, as Gd⁺ (m/z 157) would be filtered out by Q1.[14]

References

Technical Support Center: Troubleshooting Unexpected Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter unexpected reaction products during their experiments. The following questions and answers address common issues and provide detailed methodologies for investigation.

Frequently Asked Questions (FAQs)

Q1: My reaction produced an unexpected solid. What are the initial steps for characterization?

A1: When an unexpected solid is formed, the initial steps should focus on isolating and identifying the material. A systematic approach is crucial to understanding its origin and impact on your experiment.

Initial Characterization Workflow:

  • Isolation and Purification: Carefully separate the solid from the reaction mixture. Techniques like filtration or centrifugation can be employed. Wash the solid with a solvent in which it is insoluble to remove any adsorbed impurities.

  • Solubility Testing: Determine the solubility of the solid in a range of common laboratory solvents (e.g., water, methanol, dichloromethane, hexanes). This provides preliminary information about its polarity.

  • Melting Point Analysis: Measure the melting point of the purified solid. A sharp melting point suggests a pure compound, while a broad melting range indicates the presence of impurities.

  • Spectroscopic Analysis:

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Dissolve the solid in a suitable deuterated solvent and acquire a proton (¹H) and carbon (¹³C) NMR spectrum. This will provide detailed information about the molecular structure.

    • Mass Spectrometry (MS): Determine the molecular weight of the compound. High-resolution mass spectrometry can provide the exact molecular formula.

    • FTIR (Fourier-Transform Infrared) Spectroscopy: Identify the functional groups present in the molecule.

G A Unexpected Solid Formed B Isolate and Purify (Filtration/Centrifugation) A->B C Solubility Testing B->C D Melting Point Analysis C->D E Spectroscopic Analysis (NMR, MS, FTIR) D->E F Structure Elucidation E->F

Q2: I'm observing a new, unexpected peak in my HPLC analysis. How do I identify this impurity?

A2: The appearance of a new peak in your High-Performance Liquid Chromatography (HPLC) chromatogram indicates the formation of an unexpected product or impurity. A systematic investigation is necessary to identify and quantify this species.

Troubleshooting Steps for Unexpected HPLC Peaks:

  • Method Verification: Ensure the HPLC method is performing as expected by running a standard of your starting material and known products. This will confirm retention times and rule out issues with the instrument or mobile phase.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or similar technology to assess the spectral purity of the unexpected peak. Co-elution of multiple compounds can sometimes appear as a single peak.

  • LC-MS Analysis: Couple the HPLC system to a mass spectrometer (LC-MS). This will provide the molecular weight of the compound eluting at that retention time, which is a critical piece of information for identification.

  • Forced Degradation Studies: Subject your starting material and desired product to stress conditions (e.g., acid, base, heat, light, oxidation). This can help determine if the impurity is a degradation product.

Table 1: Example Data from Forced Degradation Study

Stress Condition% Degradation of Starting Material% Area of Unexpected Peak
Acid (0.1 M HCl, 60°C, 24h)15.2%8.7%
Base (0.1 M NaOH, 60°C, 24h)22.5%1.2%
Oxidation (3% H₂O₂, RT, 24h)5.1%0.5%
Heat (80°C, 48h)9.8%4.3%
Light (UV, 24h)2.3%Not Detected

G A Unexpected Peak in HPLC B Verify HPLC Method with Standards A->B C Assess Peak Purity (DAD) B->C D Perform LC-MS for Molecular Weight C->D E Conduct Forced Degradation Studies D->E F Identify Impurity Structure E->F

Q3: My compound is showing unexpected biological activity. How can I investigate potential off-target effects?

A3: Unexpected biological activity can arise from the primary compound hitting unintended targets or from the presence of an active impurity. A thorough investigation is required to understand the source of the activity.

Investigating Off-Target Effects:

  • Purity Confirmation: Re-confirm the purity of your compound using orthogonal analytical methods (e.g., HPLC, LC-MS, and NMR). An undetected impurity could be responsible for the observed activity.

  • Target Profiling: Screen your compound against a panel of known biological targets, such as receptors, enzymes, and ion channels. This can help identify unintended molecular interactions.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular environment, providing evidence of which proteins your compound binds to within the cell.

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to observe the effects of your compound on cellular morphology and function. This can provide clues about the affected signaling pathways.

G Compound Unexpectedly Active Compound Target_A Intended Target (e.g., Kinase A) Compound->Target_A Binds Target_B Off-Target (e.g., GPCR B) Compound->Target_B Binds Pathway_A Expected Signaling Pathway Target_A->Pathway_A Activates Pathway_B Unexpected Signaling Pathway Target_B->Pathway_B Activates Response_A Desired Biological Response Pathway_A->Response_A Leads to Response_B Observed Off-Target Effect Pathway_B->Response_B Leads to

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your sample.

    • Dissolve the sample in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm, or DAD for full spectral analysis.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each peak to determine the relative abundance of impurities.

    • Compare the retention times to known standards to identify expected components.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 0.1 mg/mL).

  • Instrumentation and Conditions:

    • Utilize the same HPLC conditions as for impurity profiling to ensure correlation of retention times.

    • Divert the flow from the HPLC column into the mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) is common for drug-like molecules. Run in both positive and negative ion modes.

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer will provide high-resolution mass data.

    • Scan Range: Set a wide scan range (e.g., 100-1000 m/z) to detect a variety of potential products.

  • Data Analysis:

    • Extract the mass spectrum for the peak of interest.

    • Identify the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).

    • Use the high-resolution mass data to predict the elemental composition.

For further assistance, please contact our technical support team.

Optimization of collision energy for PrO+ fragmentation studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of collision energy for Praseodymium oxide (PrO+) fragmentation studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing collision energy for PrO+ fragmentation?

The primary goal is to find the optimal energy required to induce dissociation of the PrO+ precursor ion into its constituent fragment ions (e.g., Pr+ and O) efficiently and reproducibly. This is crucial for structural elucidation, quantitative analysis, and other tandem mass spectrometry (MS/MS) applications. Proper optimization ensures the generation of a rich fragment ion spectrum, which is essential for confident identification and accurate quantification.

Q2: What are the expected fragment ions of PrO+?

Upon collision-induced dissociation (CID), the main fragmentation pathway for PrO+ is the cleavage of the Pr-O bond, resulting in the formation of the Pr+ ion and a neutral oxygen atom.

Q3: Which type of collision gas is recommended for PrO+ fragmentation?

Lighter inert gases like Helium (He) are commonly used for low-energy collision-induced dissociation in ion traps. For higher energy fragmentation, heavier gases like Argon (Ar) or Nitrogen (N2) can be employed to achieve more efficient energy transfer upon collision. The choice of gas can influence the fragmentation efficiency and the appearance of the mass spectrum.

Q4: How does the bond dissociation energy of PrO+ affect the required collision energy?

The Pr-O bond is relatively strong. The energy required to fragment the ion is directly related to its bond dissociation energy. A higher bond dissociation energy necessitates a higher collision energy to induce fragmentation. It is important to provide sufficient internal energy to the ion through collisions to overcome this bond energy.

Troubleshooting Guide

Issue 1: Low or No Fragmentation of PrO+

  • Possible Cause 1: Insufficient Collision Energy. The applied collision energy is below the threshold required to break the strong Pr-O bond.

    • Solution: Gradually increase the collision energy in a stepwise manner. This can be done through a collision energy ramping experiment to systematically determine the optimal energy for fragmentation.

  • Possible Cause 2: Incorrect Collision Gas Pressure. The pressure of the collision gas in the collision cell is too low, resulting in an insufficient number of collisions to activate the PrO+ ions effectively.

    • Solution: Increase the collision gas pressure in the collision cell. Refer to your instrument's manual for the recommended operating pressure range.

  • Possible Cause 3: Inefficient Energy Transfer. The selected collision gas is too light to efficiently transfer kinetic energy to the heavier PrO+ ion.

    • Solution: Consider using a heavier collision gas, such as Argon or Nitrogen, especially if operating at higher collision energies.

Issue 2: Poor Fragment Ion Intensity or Signal-to-Noise Ratio

  • Possible Cause 1: Suboptimal Collision Energy. The collision energy may be too high, causing extensive fragmentation of the desired fragment ions (secondary fragmentation), or too low, resulting in inefficient primary fragmentation.

    • Solution: Perform a detailed collision energy optimization experiment to find the "sweet spot" that maximizes the intensity of the target fragment ion (e.g., Pr+).

  • Possible Cause 2: Space Charge Effects. A high concentration of ions in the ion trap can lead to electrostatic repulsion, which can affect ion trajectories and reduce fragmentation efficiency and signal intensity.[1]

    • Solution: Reduce the ion accumulation time or the ion flux from the source to decrease the number of ions in the trap.[1] Diluting the sample may also be necessary.

  • Possible Cause 3: In-source Fragmentation. Fragmentation is occurring in the ion source rather than the collision cell, leading to a complex mixture of ions entering the mass analyzer and potentially suppressing the signal of interest.

    • Solution: Reduce the voltages in the ion source and transfer optics (e.g., cone voltage, skimmer voltage) to minimize in-source fragmentation.

Issue 3: Inconsistent or Irreproducible Fragmentation Patterns

  • Possible Cause 1: Fluctuations in Collision Gas Pressure. An unstable collision gas supply can lead to variable fragmentation efficiency.

    • Solution: Ensure a stable and regulated supply of the collision gas. Check for leaks in the gas lines.

  • Possible Cause 2: Instrument Instability. Drifts in instrument parameters (e.g., voltages, temperatures) can affect fragmentation.

    • Solution: Allow the instrument to stabilize for an adequate amount of time before analysis. Perform regular instrument calibration and tuning.

  • Possible Cause 3: Matrix Effects. Co-eluting or co-injected species from the sample matrix can interfere with the ionization and fragmentation of PrO+.

    • Solution: Improve sample preparation to remove interfering matrix components. Employ chromatographic separation to resolve PrO+ from interfering species.

Data Presentation

Table 1: General Experimental Parameters for Lanthanide Oxide Ion Fragmentation in a Quadrupole Ion Trap

ParameterValue/RangeNotes
Precursor Ion PrO+Praseodymium (I) Oxide Cation
Collision Gas Helium (He), Neon (Ne)Lighter gases are suitable for ion traps.
Collision Gas Pressure Instrument dependentTypically in the mTorr range.
Resonance Excitation Voltage VariableThis is ramped to increase collision energy.
Secular Frequency Instrument dependentRelated to the trapping efficiency.
Bond Dissociation Energy (D0) ~7.6 eV (for PrO)A key factor determining the required collision energy.

Note: The specific optimal values for collision energy are highly instrument-dependent and must be determined empirically.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for PrO+ Fragmentation

  • Instrument Setup:

    • Introduce a solution containing a praseodymium salt (e.g., Praseodymium(III) nitrate) into the mass spectrometer's ion source to generate PrO+ ions.

    • Use an appropriate ionization technique, such as electrospray ionization (ESI) or inductively coupled plasma (ICP).

    • Set the mass spectrometer to MS/MS mode.

  • Precursor Ion Selection:

    • In the first stage of mass analysis (MS1), isolate the PrO+ precursor ion (m/z corresponding to the most abundant isotope of Pr + O).

  • Collision Energy Ramp:

    • Set up a series of experiments where the collision energy is systematically increased. This is often controlled by the resonance excitation voltage in a quadrupole ion trap.

    • Begin with a low collision energy (e.g., a few eV) and increase it in small increments (e.g., 0.5 - 1.0 eV steps).

  • Data Acquisition:

    • For each collision energy step, acquire a full scan MS/MS spectrum to observe the fragment ions.

    • Monitor the intensity of the precursor ion (PrO+) and the primary fragment ion (Pr+).

  • Data Analysis:

    • Plot the intensity of the precursor and fragment ions as a function of the collision energy.

    • The optimal collision energy is typically the value at which the intensity of the fragment ion is maximized while the precursor ion intensity is significantly reduced.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for PrO+ Collision Energy Optimization cluster_Preparation Sample Preparation & Infusion cluster_MS_Setup Mass Spectrometer Setup cluster_Optimization Collision Energy Optimization cluster_Analysis Data Analysis Prep Prepare Praseodymium Salt Solution Infuse Infuse Solution into ESI Source Prep->Infuse Generate Generate PrO+ Ions Infuse->Generate MSMS_Mode Set Instrument to MS/MS Mode Generate->MSMS_Mode Isolate Isolate PrO+ Precursor Ion (MS1) MSMS_Mode->Isolate Ramp_CE Ramp Collision Energy Isolate->Ramp_CE Acquire Acquire MS/MS Spectra Ramp_CE->Acquire For each energy step Plot Plot Ion Intensities vs. Collision Energy Acquire->Plot Determine Determine Optimal Collision Energy Plot->Determine

Caption: Workflow for optimizing PrO+ collision energy.

Troubleshooting_Logic Troubleshooting Logic for PrO+ Fragmentation cluster_Issues Observed Issues cluster_Causes Potential Causes cluster_Solutions Recommended Solutions Start Start Troubleshooting No_Frag Low or No Fragmentation Start->No_Frag Low_Signal Poor Fragment Ion Intensity Start->Low_Signal Inconsistent Inconsistent Fragmentation Start->Inconsistent Low_CE Insufficient Collision Energy No_Frag->Low_CE Low_Pressure Low Gas Pressure No_Frag->Low_Pressure Suboptimal_CE Suboptimal Collision Energy Low_Signal->Suboptimal_CE Space_Charge Space Charge Effects Low_Signal->Space_Charge Pressure_Fluctuation Gas Pressure Fluctuations Inconsistent->Pressure_Fluctuation Increase_CE Increase Collision Energy Low_CE->Increase_CE Increase_Pressure Increase Gas Pressure Low_Pressure->Increase_Pressure Optimize_CE Perform CE Optimization Suboptimal_CE->Optimize_CE Reduce_Ions Reduce Ion Accumulation Space_Charge->Reduce_Ions Stabilize_Gas Stabilize Gas Supply Pressure_Fluctuation->Stabilize_Gas

Caption: Troubleshooting decision tree for PrO+ fragmentation.

References

Technical Support Center: Enhancing Gas-Phase PrO⁺ Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the experimental generation of gas-phase Praseodymium oxide cations (PrO⁺).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for generating gas-phase PrO⁺?

A1: The most common techniques for producing gas-phase PrO⁺ ions include:

  • Electrospray Ionization (ESI): A soft ionization method that transfers ions from a solution into the gas phase.[1][2][3] It is particularly useful for generating ions from precursor complexes in solution.

  • Laser Ablation: This technique involves using a high-power laser to vaporize a solid praseodymium-containing target, creating a plasma plume where PrO⁺ can be formed through reactions.[4]

  • Collision-Induced Dissociation (CID): In this method, a larger, pre-selected precursor ion containing praseodymium is fragmented through collisions with a neutral gas, resulting in the formation of PrO⁺ as a product ion.[5]

Q2: I am observing a very low signal for PrO⁺ in my mass spectrum. What are the initial checks I should perform?

A2: For a generally weak signal, regardless of the generation method, start with these fundamental checks:

  • Instrument Calibration and Tuning: Ensure your mass spectrometer is recently and properly calibrated and tuned for the mass range of interest.[6]

  • Detector Performance: Verify that the detector is functioning optimally and that the gain is set appropriately.

  • Vacuum Levels: Check that the vacuum levels in all stages of the mass spectrometer are within the manufacturer's recommended specifications.

Q3: Can the choice of ligand in a precursor complex affect the yield of PrO⁺ generated by CID?

A3: Absolutely. The stability and fragmentation pathway of the precursor ion are highly dependent on the nature of the ligands. Complexes with ligands that are weakly bound or are good leaving groups upon collisional activation will generally yield a higher abundance of the core PrO⁺ ion.

Troubleshooting Guides

Electrospray Ionization (ESI) Troubleshooting

Issue: Weak or Unstable PrO⁺ Signal

A common challenge in ESI is achieving a strong and stable ion signal. This can manifest as low peak intensity or a signal that fluctuates significantly over time.

Possible Cause Troubleshooting Steps & Solutions
Inappropriate Precursor Concentration Optimize the concentration of the praseodymium salt solution. A solution that is too dilute will naturally yield a low signal, while a solution that is too concentrated can cause ion suppression.[6] Start with a concentration around 10-50 µM and adjust as needed.
Suboptimal Solvent Composition The solvent system significantly impacts ESI efficiency. For positive ion mode, ensure the solvent can support protonation. A common starting point is a 50:50 mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with 0.1% formic acid added to aid ionization.[3]
Incorrect Source Parameters Systematically optimize key ESI source parameters. The capillary voltage (typically 2.5-4.5 kV), cone voltage (or declustering potential, typically 20-80 V), and desolvation gas temperature and flow rate are critical.[7][8][9] A higher cone voltage can promote in-source fragmentation of precursor complexes to form PrO⁺.
Improper Nebulizer Settings The nebulizing gas pressure should be optimized for your solvent flow rate. A setting of 60 psig is often effective for flow rates of 800 µL/min and above in ESI mode.[8]
Incorrect Probe Position The physical position of the ESI emitter relative to the mass spectrometer inlet is crucial. If the probe is too far, ion transmission will be poor. If it is too close, it can lead to instability and source contamination.[10] Re-optimize the horizontal and vertical position for maximum signal intensity.[9]
Source Contamination A dirty ion source is a frequent cause of signal degradation. Clean the ESI probe, capillary, and the initial ion optics (cone/orifice) according to the manufacturer's guidelines.
Laser Ablation Troubleshooting

Issue: Low and Inconsistent PrO⁺ Yield

Laser ablation can produce a high instantaneous flux of ions, but achieving a consistently high yield of a specific ion like PrO⁺ requires careful optimization.

Possible Cause Troubleshooting Steps & Solutions
Dirty or Damaged Optics The laser beam path must be clean. Inspect and, if necessary, clean the final focusing lens and any protective windows. A dirty optic can decrease the laser power at the target by 20% or more.[11]
Suboptimal Laser Parameters Adjust the laser fluence (energy per area). If the fluence is too low, ablation will be inefficient. If it is too high, it can lead to excessive fragmentation and the formation of highly charged ions rather than PrO⁺. Also, optimize the laser repetition rate.
Target Inhomogeneity The surface of the praseodymium target must be uniform. To avoid drilling and inconsistent ablation, ensure the target is continuously rotated or rastered so the laser interacts with a fresh surface for each shot.
Inefficient Plume Chemistry The formation of PrO⁺ requires a source of oxygen. Introduce a low-pressure background gas containing oxygen (e.g., O₂, N₂O, or a He/O₂ mixture) into the ablation chamber to react with the ablated Pr ions.
Poor Ion Extraction Optimize the voltages on the ion extraction and focusing lenses to efficiently collect the ions from the ablation plume and guide them into the mass analyzer.
Collision-Induced Dissociation (CID) Troubleshooting

Issue: Low Fragmentation Efficiency to PrO⁺

When using CID, the goal is to channel the fragmentation of a specific precursor ion towards the desired PrO⁺ product ion.

Possible Cause Troubleshooting Steps & Solutions
Unstable Precursor Ion Signal The intensity of any fragment ion is dependent on the intensity of its precursor. First, ensure you have a strong and stable signal for your chosen Pr-containing precursor ion by optimizing the ESI source conditions.
Suboptimal Collision Energy The collision energy is the most critical parameter in CID. Perform a collision energy ramp experiment where you systematically increase the collision voltage and monitor the intensity of both the precursor ion and the PrO⁺ fragment. This will allow you to find the energy that maximizes PrO⁺ formation.
Incorrect Collision Gas Pressure The pressure of the inert collision gas (typically Argon or Nitrogen) in the collision cell affects the number of collisions an ion undergoes. If the pressure is too low, fragmentation will be inefficient. If it is too high, ions can be scattered, leading to signal loss. Consult your instrument's manual for typical operating pressures.
Precursor Ion is Too Stable If the precursor complex is very stable, it may require very high collision energies to fragment, which can lead to multiple, competing fragmentation pathways. Consider synthesizing and using a precursor with more labile ligands.

Experimental Protocols & Data

Protocol 1: Generation of PrO⁺ via In-Source Fragmentation in ESI
  • Prepare Precursor Solution: Dissolve Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O) in a 1:1 (v/v) solution of acetonitrile and deionized water to a final concentration of 20 µM. Add formic acid to 0.1% by volume.

  • Instrument Setup:

    • Set the mass spectrometer to positive ion mode.

    • Infuse the solution at a flow rate of 5 µL/min.

    • Initial ESI source parameters: Capillary Voltage: +3.5 kV, Desolvation Gas Temperature: 300°C, Desolvation Gas Flow: 600 L/hr.

  • Optimization:

    • Acquire mass spectra while varying the cone voltage (declustering potential) from 20 V to 100 V in 10 V increments.

    • Identify the cone voltage that provides the maximum intensity for the PrO⁺ peak (m/z ~156.9).

    • Fine-tune the desolvation gas temperature and capillary voltage to further maximize the signal.

Quantitative Data Summary

The following table provides typical starting parameters for enhancing PrO⁺ yield. Optimal values are instrument-dependent and require empirical determination.

ParameterElectrospray Ionization (ESI)Laser AblationCollision-Induced Dissociation (CID)
Precursor Pr(NO₃)₃ or other Pr(III) salts in solutionSolid Pr metal or Pr₆O₁₁ targetPraseodymium-ligand complex ion
Key Variable 1 Cone/Orifice Voltage: 40 - 100 VLaser Fluence: (Highly system dependent)Collision Energy: (Empirically optimized)
Key Variable 2 Desolvation Temp: 250 - 400 °CO₂ Background Pressure: 1-10 mTorrCollision Gas Pressure: (Instrument specific)
Key Variable 3 Capillary Voltage: 3.0 - 4.5 kVLaser Wavelength: e.g., 266/355 nm (Nd:YAG)Precursor Isolation Width: 1-2 Da

Visualizations

Workflow for Troubleshooting ESI Signal

ESI_Troubleshooting_Workflow Start Low PrO+ Signal in ESI Check_Basics Check Instrument Calibration & Tuning Start->Check_Basics Basics_OK Basics OK? Check_Basics->Basics_OK Optimize_Solution Optimize Precursor Concentration & Solvent Basics_OK->Optimize_Solution Yes Failure Consult Senior Staff / Contact Support Basics_OK->Failure No Solution_OK Signal Improved? Optimize_Solution->Solution_OK Optimize_Source Optimize Source Parameters (Voltages, Gas, Temp) Solution_OK->Optimize_Source No Success Signal Enhanced Solution_OK->Success Yes Source_OK Signal Improved? Optimize_Source->Source_OK Optimize_Position Optimize ESI Probe Position Source_OK->Optimize_Position No Source_OK->Success Yes Position_OK Signal Improved? Optimize_Position->Position_OK Clean_Source Clean Ion Source Position_OK->Clean_Source No Position_OK->Success Yes Clean_Source->Success If signal improves Clean_Source->Failure If no improvement CID_Formation_Pathway cluster_source Ion Source (ESI) cluster_ms1 MS1 cluster_collision Collision Cell cluster_ms2 MS2 Precursor_Solution Pr-Ligand Complex in Solution Precursor_Ion [Pr(L)nO]⁺ (gas-phase) Precursor_Solution->Precursor_Ion Electrospray Isolation Isolate [Pr(L)nO]⁺ Precursor_Ion->Isolation Fragmentation Collision with Ar/N₂ Isolation->Fragmentation Detection Detect PrO⁺ Fragmentation->Detection

References

Proteomics Data Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions for handling and analyzing proteomics data.

Frequently Asked Questions (FAQs)

Q1: What is the typical workflow for analyzing quantitative proteomics data?

A: A standard workflow begins with processing raw mass spectrometry data to identify and quantify peptides.[1][2] This is followed by data preprocessing steps including quality control, normalization, and handling of missing values.[1][3] The processed data is then used for statistical analysis to identify differentially expressed proteins, which are further analyzed for their biological significance using tools like Gene Ontology enrichment analysis.[4][5][6]

Q2: Why is data normalization necessary in proteomics?

A: Normalization is a crucial step to account for systematic biases introduced during sample handling, preparation, and mass spectrometry analysis.[7][8][9] These biases can affect the accuracy of protein quantification.[7] The goal of normalization is to make the data from different samples more comparable, ensuring that observed differences are biological rather than technical.[8][9][10]

Q3: What is False Discovery Rate (FDR) and why is it important?

A: In large-scale studies like proteomics, performing thousands of statistical tests increases the chance of finding "significant" results purely by chance (false positives).[11][12] The False Discovery Rate (FDR) is a statistical method used to control for these false positives.[11][12][13] It estimates the proportion of incorrect identifications among the accepted results, providing a global confidence measure for the dataset.[11][12][13]

Q4: What is the purpose of Gene Ontology (GO) enrichment analysis?

A: After identifying a list of differentially expressed proteins, Gene Ontology (GO) enrichment analysis helps to understand their collective biological meaning.[4][5] It classifies proteins based on their involvement in biological processes, their molecular functions, and their cellular locations.[4] This analysis can reveal whether certain biological pathways or functions are overrepresented in the set of changed proteins, providing insights into the underlying biology of the condition being studied.[4][14]

Troubleshooting Guides

Q1: I have a high percentage of missing values in my dataset. What should I do?

A: Missing values are common in proteomics and can arise for various reasons, such as a protein's abundance being below the instrument's detection limit.[15][16][17] The first step is to investigate the pattern of missingness.[18] Values can be missing at random (MAR) or not at random (MNAR).[17][18] Different imputation methods are suited for different types of missing data.[15][19] For instance, methods like k-nearest neighbors (KNN) are often used for MAR, while methods that replace missing values with a minimal value can be appropriate for MNAR.[19] It's important to choose an imputation method carefully, as it can significantly impact the results of your analysis.[16]

Q2: The number of identified proteins in my experiment is lower than expected. What could be the cause?

A: A low number of identified proteins can stem from several factors. One common issue is sample quality, including contamination with keratins from skin and hair, or polymers from lab equipment.[20] Another factor could be suboptimal sample preparation, such as inefficient protein digestion.[21] It's also possible that the mass spectrometer's parameters were not optimized for the sample type.[22] Reviewing your sample preparation protocol and instrument settings is a good starting point for troubleshooting.[20][22]

Q3: My data shows significant batch effects. How can I correct for this?

Experimental Protocols

Protocol: Label-Free Quantification (LFQ) Data Analysis Workflow

This protocol outlines the key steps for analyzing label-free quantitative proteomics data.

  • Raw Data Processing and Protein Identification:

    • Process raw mass spectrometry files using software like MaxQuant or Proteome Discoverer.[6][25]

    • Perform a database search to identify peptides and proteins.[1] The search should include a decoy database to estimate the False Discovery Rate (FDR).[26]

  • Data Quality Control:

    • Assess the quality of the data by examining metrics such as the number of identified proteins and peptides per sample, and the distribution of protein intensities.[23][24]

    • Use Principal Component Analysis (PCA) to visualize the overall structure of the data and identify outliers or batch effects.[6]

  • Data Normalization:

    • Apply a normalization method to adjust for systematic variations between samples.[8][27] Common methods include median normalization, quantile normalization, and variance stabilizing normalization (VSN).[8][9][27] The choice of method can impact the results, so it's important to consider the characteristics of your data.[8][10]

  • Handling Missing Values:

    • Identify and impute missing values.[15][16] The imputation strategy should be chosen based on whether the data is missing at random or not at random.[17][18]

  • Differential Expression Analysis:

    • Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly differentially expressed between experimental conditions.[28][29][30]

    • Adjust p-values for multiple testing, typically by controlling the FDR.[11][12]

  • Biological Interpretation:

    • Perform Gene Ontology (GO) and pathway enrichment analysis on the list of differentially expressed proteins to gain biological insights.[4][5][14]

Quantitative Data Summary

Table 1: Comparison of Common Normalization Methods in Proteomics

Normalization MethodPrincipleAdvantagesDisadvantages
Median Normalization Scales intensities so that the median intensity is the same across all samples.[27]Robust to outliers.[27]Assumes that the majority of proteins are not differentially expressed.
Quantile Normalization Aligns the distributions of intensities across all samples.[9]Effective at removing technical variation.[9]Can obscure true biological differences if the underlying distributions are very different.
Variance Stabilizing Normalization (VSN) Transforms the data to stabilize the variance across the intensity range.[8]Particularly useful when the variance is dependent on the mean intensity.[8]Can be computationally more intensive.

Table 2: Overview of Selected Missing Value Imputation Methods

Imputation MethodDescriptionCommon Use Case
k-Nearest Neighbors (KNN) Imputes a missing value by averaging the values of its k-nearest neighbors.[19]Data missing at random (MAR).[17]
Minimum Value Imputation (MinDet/MinProb) Replaces missing values with a value at the lower end of the intensity distribution.[18][19]Data missing not at random (MNAR), e.g., due to detection limits.[17]
Random Forest (RF) Uses a random forest model to predict and impute missing values.[15]Can handle complex data structures and both MAR and MNAR.[15]

Visualizations

Proteomics_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Data Analysis cluster_3 Biological Interpretation RawData Raw MS Data Identification Peptide/Protein Identification RawData->Identification Quantification Quantification Identification->Quantification QC Quality Control Quantification->QC Normalization Normalization QC->Normalization Imputation Missing Value Imputation Normalization->Imputation Stats Statistical Analysis (Differential Expression) Imputation->Stats Enrichment GO/Pathway Enrichment Analysis Stats->Enrichment Results Biological Insights Enrichment->Results

Caption: A typical workflow for quantitative proteomics data analysis.

Missing_Value_Imputation Start Start: Missing Values Detected CheckPattern Assess Pattern of Missingness Start->CheckPattern MAR Missing At Random (MAR) CheckPattern->MAR Randomly Distributed MNAR Missing Not At Random (MNAR) CheckPattern->MNAR Low Abundance Proteins KNN Use KNN or Random Forest MAR->KNN MinVal Use Minimum Value Imputation MNAR->MinVal End Proceed to Statistical Analysis KNN->End MinVal->End

Caption: Decision tree for choosing a missing value imputation method.

FDR_Concept cluster_total All Identified Proteins cluster_significant Proteins Called 'Significant' TruePositives True Positives (Correctly Identified) FalsePositives False Positives (Incorrectly Identified) Sig_TP True Positives FDR FDR = (False Positives) / (True Positives + False Positives) Sig_TP->FDR Sig_FP False Positives Sig_FP->FDR

Caption: Conceptual illustration of the False Discovery Rate (FDR).

References

Validation & Comparative

Comparative Reactivity of Lanthanide Oxide Cations (LnO⁺): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the gas-phase reactivity of lanthanide oxide cations (LnO⁺). The content is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the fundamental chemical properties of f-block elements. This document summarizes key experimental findings, presents quantitative data in a comparative format, details common experimental methodologies, and illustrates reaction pathways and experimental workflows.

Introduction to Lanthanide Oxide Cation Reactivity

Lanthanide oxide cations (LnO⁺) are fascinating species in which the intrinsic reactivity of the lanthanide metal ion is modulated by the presence of an oxygen ligand. Understanding the comparative reactivity of these ions across the lanthanide series (La⁺ to Lu⁺) is crucial for developing models of f-element chemistry, with implications for catalysis, materials science, and biochemistry.

The reactivity of LnO⁺ is governed by a combination of factors, including the electronic configuration of the lanthanide, the strength of the Ln⁺-O bond, and the nature of the reactant molecule. Experimental studies, primarily conducted using mass spectrometry techniques, have begun to unravel the periodic trends in the reactivity of these species. Generally, the reactivity of lanthanide cations, and by extension their oxides, is correlated with the energy required to promote a 4f electron to a 5d orbital, which makes valence electrons more available for bonding.

This guide will focus on the gas-phase reactions of LnO⁺ with small molecules, presenting available quantitative data and discussing the underlying principles that dictate their reactivity.

Comparative Reactivity Data

The following tables summarize the available quantitative data for the reactivity of lanthanide cations and their oxides with selected small molecules. Direct comparative studies across the entire LnO⁺ series for many common reactants are still emerging in the literature.

Sequential Addition of D₂O to Lanthanide Oxide Cations (LnO⁺)

Gas-phase reactions of LnO⁺ with deuterated water (D₂O) have been observed to proceed via sequential addition, indicating a Lewis acid character of the lanthanide center in the oxide cation. The number of D₂O molecules that can be added sequentially provides a measure of the relative reactivity and coordination saturation.

Lanthanide Oxide Cation (LnO⁺)Number of Sequential D₂O Additions (n)
LaO⁺0–4
CeO⁺0–4
PrO⁺0–4
NdO⁺0–4
SmO⁺0–4
GdO⁺0–4
TbO⁺0–4
LuO⁺0–4

Data sourced from studies on the gas-phase reactions of atomic lanthanide cations with D₂O, where the reactivity of the resulting LnO⁺ was also investigated.[1]

Reactivity of Atomic Lanthanide Cations (Ln⁺) with Methane (B114726) (CH₄)
Lanthanide Cation (Ln⁺)Primary Reaction Channel with CH₄Observed Reactivity
La⁺CH₄ additionReactive
Ce⁺CH₄ additionReactive
Pr⁺No reactionUnreactive
Nd⁺No reactionUnreactive
Sm⁺No reactionUnreactive
Eu⁺No reactionUnreactive
Gd⁺CH₄ additionReactive
Tb⁺No reactionUnreactive
Dy⁺No reactionUnreactive
Ho⁺No reactionUnreactive
Er⁺No reactionUnreactive
Tm⁺No reactionUnreactive
Yb⁺No reactionUnreactive
Lu⁺No reactionUnreactive

Data from a survey of the reactions of 59 atomic metal cations with methane at room temperature.[2][3] The reactivity of the corresponding LnO⁺ species with methane is an area of ongoing research, with studies on lanthanum oxide clusters suggesting that oxygen-centered radicals can facilitate C-H bond activation.

Experimental Protocols

The study of gas-phase ion-molecule reactions involving lanthanide oxide cations predominantly employs two powerful mass spectrometry techniques: Guided Ion Beam Tandem Mass Spectrometry (GIBMS) and Selected-Ion Flow Tube (SIFT) mass spectrometry.

Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

GIBMS is a technique used to study the kinetic energy dependence of ion-molecule reactions. This allows for the determination of reaction cross-sections as a function of collision energy, providing insights into reaction thermodynamics and mechanisms.

Methodology:

  • Ion Generation: Lanthanide cations (Ln⁺) are typically generated in a DC discharge/flow tube source or an inductively coupled plasma (ICP) source. To produce LnO⁺, a precursor gas containing oxygen (e.g., O₂, N₂O) can be introduced into the ion source or a reaction cell immediately following the source.

  • Mass Selection: The desired LnO⁺ ions are mass-selected from the mixture of ions produced in the source using a magnetic sector or a quadrupole mass filter.

  • Ion Focusing and Energy Control: The mass-selected LnO⁺ ions are focused and accelerated to a specific kinetic energy. An octopole ion guide is used to trap the ions radially, allowing for precise control over the ion kinetic energy.

  • Reaction Cell: The ion beam is passed through a reaction cell containing the neutral reactant gas at a low pressure to ensure single-collision conditions.

  • Product Analysis: The product ions and the remaining reactant ions exiting the reaction cell are mass-analyzed using a quadrupole mass filter.

  • Detection: The ions are detected using a sensitive detector, such as an electron multiplier.

  • Data Analysis: The intensities of the reactant and product ions are measured as a function of the ion kinetic energy to determine the reaction cross-section.

Inductively Coupled Plasma/Selected-Ion Flow Tube (ICP/SIFT) Tandem Mass Spectrometry

The ICP/SIFT technique is used to measure thermal rate coefficients and product branching ratios for ion-molecule reactions at a well-defined temperature (typically room temperature).

Methodology:

  • Ion Generation: Lanthanide cations (Ln⁺) are generated in a high-temperature (around 5500 K) inductively coupled plasma (ICP) source.[4]

  • Ion Thermalization: The hot ions are injected into a flow tube containing a buffer gas (typically helium) at a pressure of about 0.35 Torr. Collisions with the buffer gas thermalize the ions to room temperature.

  • Reactant Introduction and LnO⁺ Formation: A reactant gas (e.g., O₂ or N₂O) is introduced into the flow tube to generate the LnO⁺ ions in situ through the reaction of Ln⁺ with the gas.

  • Mass Selection: The desired LnO⁺ ions are then mass-selected using a quadrupole mass filter.

  • Reaction Zone: The mass-selected LnO⁺ ions are injected into a second flow tube (the reaction region) where they are mixed with a known concentration of the neutral reactant gas.

  • Product Analysis and Detection: The reactant and product ions are sampled from the end of the reaction tube, mass-analyzed by a second quadrupole mass filter, and detected.

  • Kinetic Analysis: The decay of the LnO⁺ signal as a function of the neutral reactant concentration is used to determine the reaction rate coefficient. The relative intensities of the product ions provide the product branching ratios.

Visualizations

The following diagrams illustrate the experimental workflow for studying LnO⁺ reactivity and the logical relationship governing the observed periodic trends.

GIBMS_Workflow cluster_source Ion Source & Selection cluster_reaction Reaction & Analysis Ion_Source Ion Source (e.g., ICP, DC Discharge) Mass_Selector1 Mass Selector (Magnetic Sector/Quadrupole) Ion_Source->Mass_Selector1 Generate & Extract Ions Octopole Octopole Ion Guide (Energy Control) Mass_Selector1->Octopole Select LnO+ Reaction_Cell Reaction Cell (Neutral Gas Inlet) Octopole->Reaction_Cell Inject Ions Mass_Selector2 Mass Analyzer (Quadrupole) Reaction_Cell->Mass_Selector2 Reactant & Product Ions Detector Ion Detector Mass_Selector2->Detector Mass Analyze Data_Analysis Data Analysis (Cross Section vs. Energy) Detector->Data_Analysis Ion Counts Reactivity_Trend Logical Relationship in Lanthanide Cation Reactivity cluster_properties Electronic & Energetic Properties cluster_reactivity Observed Reactivity Electron_Config Ln+ Electron Configuration (4f^n 6s^1 vs. 4f^(n-1) 5d^1 6s^1) Promotion_Energy 4f -> 5d Promotion Energy Electron_Config->Promotion_Energy determines Reaction_Efficiency Reaction Efficiency / Rate Constant Promotion_Energy->Reaction_Efficiency inversely correlates with Bond_Activation Ability to Activate Bonds (e.g., C-H, H-H) Reaction_Efficiency->Bond_Activation influences

References

A Comparative Guide to Theoretical Predictions and Experimental Data for the Praseodymium Monoxide Cation (PrO+)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of theoretically predicted and experimentally determined molecular properties of the praseodymium monoxide cation (PrO+). The objective is to offer a clear, data-driven overview for researchers working in fields where the interactions of lanthanides are of interest, such as materials science and drug development. This document summarizes key quantitative data, outlines the experimental methodologies employed for their determination, and visualizes the workflow for benchmarking theoretical models against experimental results.

Data Presentation: A Comparative Analysis

The fundamental properties of a diatomic species like PrO+ are its bond dissociation energy (BDE), bond length, and vibrational frequency. These parameters provide insight into the strength and nature of the chemical bond. The following table summarizes the available experimental and theoretical values for these properties.

Molecular PropertyExperimental ValueTheoretical Value(s)Theoretical Method(s)
Bond Dissociation Energy (D₀) 8.27 ± 0.20 eV7.75 eV, 8.01 eV, 8.13 eVB3LYP, PBE0, CCSD(T)
Bond Length (rₑ) Not available in reviewed literature1.83 ÅSO-MCQDPT2
Vibrational Frequency (ωₑ) 898.1 cm⁻¹903.0 cm⁻¹SO-MCQDPT2

Experimental Protocols

A brief description of the key experimental techniques used to determine the properties of PrO+ is provided below.

Guided Ion Beam Tandem Mass Spectrometry (GIBMS) for Bond Dissociation Energy

The experimental bond dissociation energy of PrO+ was determined using guided ion beam tandem mass spectrometry.[1][2] This powerful technique allows for the study of the energetics of gas-phase ion-molecule reactions.

Methodology:

  • Ion Generation and Selection: Pr+ ions are generated in an ion source, extracted, and mass-selected using a magnetic sector.

  • Ion Beam Guidance: The mass-selected ions are accelerated to a specific kinetic energy and guided into a reaction cell containing a neutral reactant gas at low pressure. An octopole ion guide is used to ensure efficient collection of both reactant and product ions over a wide range of kinetic energies.

  • Collision and Reaction: Inside the reaction cell, the Pr+ ions collide with the reactant gas (e.g., O₂), leading to the formation of product ions, including PrO+.

  • Product Analysis: The product and remaining reactant ions are extracted from the reaction cell, mass-analyzed by a quadrupole mass filter, and detected.

  • Energy Dependence: By systematically varying the kinetic energy of the reactant Pr+ ions and measuring the corresponding product ion intensities, a reaction cross-section as a function of kinetic energy is obtained.

  • Threshold Determination: The threshold energy for the endothermic reaction is determined by modeling the kinetic energy dependence of the reaction cross-section. This threshold is then used to calculate the bond dissociation energy of the product ion.

Rotational-Vibrational Spectroscopy for Bond Length and Vibrational Frequency

High-resolution rotational-vibrational spectroscopy is a primary technique for obtaining precise experimental values for the bond length and vibrational frequency of diatomic molecules in the gas phase.[3][4][5]

Methodology:

  • Sample Preparation: A gaseous sample of the molecule of interest is prepared, often in a molecular beam to achieve low rotational and vibrational temperatures.

  • Spectroscopic Measurement: The sample is irradiated with infrared or microwave radiation. The absorption or emission of this radiation by the molecules is measured as a function of frequency.

  • Spectral Analysis: The resulting spectrum consists of a series of lines corresponding to transitions between different rotational and vibrational energy levels. For a diatomic molecule, the spectrum typically shows a series of bands, with each band corresponding to a specific vibrational transition. The fine structure within each band is due to simultaneous rotational transitions.

  • Determination of Spectroscopic Constants: The positions of the lines in the spectrum are fitted to a theoretical model to extract spectroscopic constants. The rotational constant (B) is inversely proportional to the moment of inertia of the molecule, from which the bond length can be precisely calculated. The vibrational frequency (ωe) is determined from the positions of the vibrational band origins.

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing theoretical predictions with experimental data and a simplified representation of the GIBMS experimental setup.

Benchmarking_Workflow cluster_exp Experimental Determination cluster_theo Theoretical Prediction Exp_Setup Design & Conduct Experiment (e.g., GIBMS, Spectroscopy) Data_Acq Data Acquisition Exp_Setup->Data_Acq Data_Analysis Data Analysis & Extraction of Properties Data_Acq->Data_Analysis Compare Compare Experimental & Theoretical Data Data_Analysis->Compare Model_Select Select Theoretical Method (e.g., DFT, CCSD(T)) Calc_Run Perform Quantum Chemical Calculation Model_Select->Calc_Run Result_Extract Extract Predicted Properties Calc_Run->Result_Extract Result_Extract->Compare Conclusion Conclusion - Validate Theory - Refine Model - New Hypotheses Compare->Conclusion

Figure 1: General workflow for benchmarking theoretical predictions against experimental data.

GIBMS_Schematic Ion_Source Ion Source Generates Pr⁺ ions Mass_Selector1 Mass Selector Selects Pr⁺ Ion_Source->Mass_Selector1 Deceleration_Lens Deceleration Lens Sets Kinetic Energy Mass_Selector1->Deceleration_Lens Reaction_Cell Reaction Cell Contains O₂ gas Deceleration_Lens->Reaction_Cell Ion_Guide Octopole Ion Guide Focuses ions Reaction_Cell->Ion_Guide Mass_Selector2 Mass Analyzer Separates products Ion_Guide->Mass_Selector2 Detector Detector Counts ions Mass_Selector2->Detector

Figure 2: Simplified schematic of a Guided Ion Beam Tandem Mass Spectrometer.

References

A Comparative Guide to the Validation of Kinetic Models for Oxopraseodymium(1+) Reactions: A Methodological Approach in the Absence of Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Oxopraseodymium(1+) Kinetics

Oxopraseodymium(1+), formally denoted as PrO⁺, is a diatomic cation whose reaction kinetics are of interest in various fields, including atmospheric and materials science. However, a thorough review of the current scientific literature reveals a significant gap in the experimental data concerning the reaction kinetics of PrO⁺. To date, no comprehensive kinetic models have been published, nor has experimental data such as reaction rate constants or cross-sections been systematically tabulated for its reactions in the gas phase.

This guide, therefore, pivots from a direct comparison of existing models to providing a foundational framework for researchers. It outlines the established reactivity of bulk praseodymium oxides, details the advanced experimental protocols necessary for studying the kinetics of ions like PrO⁺, and presents a generalized workflow for the validation of kinetic models once experimental data becomes available.

Reactivity of Praseodymium Oxides: A Summary

While gas-phase kinetic data for the specific PrO⁺ cation is not available, studies on the solid-state chemistry of praseodymium oxides offer insights into the element's reactivity. Praseodymium is known to form several stable oxides, with the most common being Pr₂O₃, Pr₆O₁₁, and PrO₂. The kinetics of oxidation and reduction between these forms have been the subject of investigation.

Praseodymium OxideFormulaCommon NameKey Reactivity Characteristics
Praseodymium(III) OxidePr₂O₃PraseodymiaLight green in color; forms hexagonal crystals.
Praseodymium(III,IV) OxidePr₆O₁₁The most stable form at ambient temperature and pressure.
Praseodymium(IV) OxidePrO₂

This table summarizes the common oxides of praseodymium and their general characteristics. Detailed kinetic parameters for their interconversion can be found in specialized solid-state chemistry literature.

Experimental Protocols for Gas-Phase Ion Kinetics

The validation of any kinetic model is fundamentally reliant on robust experimental data. For gas-phase ion-molecule reactions, such as those involving PrO⁺, several sophisticated techniques are employed. Below are detailed methodologies for key experimental approaches that would be suitable for determining the necessary kinetic parameters.

Selected Ion Flow Tube (SIFT) Mass Spectrometry

The SIFT technique is a powerful method for studying thermal energy ion-molecule reactions.

Methodology:

  • Ion Generation: PrO⁺ ions would first need to be generated in an ion source. A common method is laser ablation of a solid praseodymium oxide target followed by mass selection.

  • Ion Injection: The mass-selected PrO⁺ ions are injected into a flow tube containing a buffer gas, typically helium, at a pressure of ~0.5 Torr.

  • Thermalization: The ions undergo numerous collisions with the buffer gas, ensuring they are thermalized to the temperature of the flow tube (usually room temperature).

  • Reactant Introduction: A neutral reactant gas is introduced into the flow tube at a known flow rate.

  • Reaction Monitoring: As the PrO⁺ ions travel down the flow tube, they react with the neutral gas. A mass spectrometer at the end of the tube monitors the decrease in the PrO⁺ signal and the increase in product ion signals as a function of the neutral reactant concentration.

  • Rate Constant Determination: The bimolecular rate constant is determined from the pseudo-first-order decay of the PrO⁺ signal.

Guided Ion Beam (GIB) Tandem Mass Spectrometry

GIB mass spectrometry is ideal for studying the kinetic energy dependence of ion-molecule reactions, allowing for the determination of reaction cross-sections as a function of collision energy.

Methodology:

  • Ion Generation and Selection: Similar to SIFT, PrO⁺ ions are generated and mass-selected.

  • Ion Acceleration: The ions are then accelerated to a precisely known kinetic energy.

  • Reaction Cell: The ion beam is guided through a reaction cell containing the neutral reactant gas at a low pressure.

  • Product Analysis: The product ions and remaining reactant ions are mass-analyzed and their intensities are measured.

  • Cross-Section Calculation: The reaction cross-section is calculated from the intensities of the reactant and product ions, the pressure of the neutral gas, and the length of the reaction cell.

  • Energy Dependence: By varying the kinetic energy of the incident PrO⁺ ions, a detailed energy-dependent cross-section can be constructed.

A Hypothetical Workflow for Kinetic Model Validation

In the absence of existing data, the following workflow provides a roadmap for researchers to generate and validate a kinetic model for PrO⁺ reactions.

G cluster_exp Experimental Data Generation cluster_comp Computational Modeling cluster_val Model Validation exp_sift SIFT-MS (Thermal Rate Constants) val_compare Compare Experimental Data and Theoretical Predictions exp_sift->val_compare k(T) exp_gib GIB-MS (Energy-Dependent Cross-Sections) exp_gib->val_compare σ(E) comp_pes Calculate Potential Energy Surface (PES) comp_dyn Perform Reaction Dynamics Simulations comp_pes->comp_dyn comp_dyn->val_compare Theoretical k(T), σ(E) val_refine Refine Kinetic Model val_compare->val_refine val_refine->comp_pes Iterate

A proposed workflow for the experimental and computational validation of a kinetic model for Oxopraseodymium(1+) reactions.

Logical Framework for Kinetic Model Validation

The core logic of validating a kinetic model involves a cycle of prediction, comparison, and refinement. This process is crucial for developing a model that accurately reflects the physical reality of the chemical reaction.

G model Kinetic Model (Theoretical Framework) predict Predict Observable Quantities (e.g., rate constants, cross-sections) model->predict compare Compare Prediction vs. Experiment predict->compare experiment Experimental Measurement experiment->compare discrepancy Discrepancy? compare->discrepancy refine Refine Model (Adjust parameters, revise mechanism) discrepancy->refine Yes validated Validated Model discrepancy->validated No refine->model

Logical relationship in the iterative process of kinetic model validation.

Conclusion and Future Outlook

While a direct comparative guide for the kinetic models of Oxopraseodymium(1+) reactions is not currently feasible due to a lack of experimental data, this document provides the necessary framework for initiating such research. The outlined experimental methodologies, SIFT-MS and GIB-MS, are state-of-the-art for obtaining the required kinetic parameters. The proposed workflow, integrating experimental measurements with computational chemistry, represents the modern standard for developing and validating robust kinetic models.

It is our hope that this guide will serve as a valuable resource for researchers, encouraging and enabling the foundational studies needed to fill the existing knowledge gap in the reaction kinetics of Oxopraseodymium(1+) and other lanthanide-containing ions. The future development of accurate kinetic models for these species will undoubtedly contribute to a deeper understanding of their role in various chemical systems.

Cross-Verification of PrO⁺ Bond Energies: A Comparative Guide to Experimental Techniques

Author: BenchChem Technical Support Team. Date: November 2025

A precise determination of the bond dissociation energy (BDE) of the praseodymium oxide cation (PrO⁺) is crucial for understanding its chemical reactivity and for the development of thermochemical databases. This guide provides a comparative analysis of the experimental techniques employed to measure this fundamental value, focusing on providing researchers, scientists, and drug development professionals with the data and methodologies necessary for informed assessment.

The most precise experimental value for the 0 K bond dissociation energy of PrO⁺ has been determined using Guided Ion Beam Tandem Mass Spectrometry (GIBMS), yielding a value of 7.62 ± 0.09 eV . While other spectroscopic techniques have been employed to characterize PrO⁺, a direct experimental cross-verification of this BDE through an alternative method has not been prominently reported in the literature. This guide will detail the GIBMS methodology and its findings, and present data from Mass-Analyzed Threshold Ionization (MATI) spectroscopy, which provides important spectroscopic constants for PrO⁺, offering a complementary view of its bonding characteristics.

Quantitative Data Summary

The following table summarizes the key experimental value for the bond dissociation energy of PrO⁺ obtained by GIBMS and relevant spectroscopic constants determined by MATI spectroscopy.

ParameterExperimental ValueTechniqueReference
Bond Dissociation Energy (D₀) 7.62 ± 0.09 eV Guided Ion Beam Tandem Mass Spectrometry (GIBMS)Ghiassee, Stevenson, and Armentrout
Harmonic Vibrational Frequency (ωₑ)933 cm⁻¹Mass-Analyzed Threshold Ionization (MATI) SpectroscopyZhang et al.
Bond Length (rₑ)1.77 ÅMass-Analyzed Threshold Ionization (MATI) SpectroscopyZhang et al.

Experimental Methodologies

A detailed understanding of the experimental protocols is essential for evaluating the reliability and applicability of the reported values.

Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

GIBMS is a powerful technique for determining the thermochemistry of gas-phase ion-molecule reactions. The bond dissociation energy of PrO⁺ was determined by measuring the kinetic energy dependence of the cross-sections for collision-induced dissociation (CID) of PrO⁺ and endothermic reactions of Pr⁺ with various oxygen-containing neutral molecules.

Experimental Protocol:

  • Ion Generation: Pr⁺ ions are generated in a direct current discharge/flow tube source by sputtering a praseodymium rod. The ions are then extracted, accelerated, and mass-selected using a magnetic sector.

  • Ion Beam Guidance and Collision: The mass-selected Pr⁺ ions are decelerated to a well-defined kinetic energy and focused into a radiofrequency (RF) octopole ion guide. This guide ensures efficient transport of the ions through a collision cell containing a neutral reactant gas (e.g., O₂, CO₂, Xe) at low pressure.

  • Reaction and Product Analysis: As the Pr⁺ ions traverse the collision cell, they react with the neutral gas molecules. The resulting product ions (including PrO⁺) and the remaining reactant ions are guided by a second RF octopole to a quadrupole mass filter for mass analysis.

  • Cross-Section Measurement: The intensities of the reactant and product ions are measured as a function of the kinetic energy of the reactant ion beam in the laboratory frame. These intensities are then converted to absolute reaction cross-sections.

  • Threshold Determination: For endothermic reactions, the onset of the reaction cross-section corresponds to the reaction threshold. By analyzing the shape of the cross-section near the threshold and accounting for the kinetic energy distributions of the reactants, the 0 K bond dissociation energy can be determined. The reported value of 7.62 ± 0.09 eV is the weighted average of five independent measurements from the following reactions:

    • Pr⁺ + O₂ → PrO⁺ + O

    • Pr⁺ + CO₂ → PrO⁺ + CO

    • PrO⁺ + Xe → Pr⁺ + O + Xe

    • PrO⁺ + O₂ → Pr⁺ + O₃

    • PrO⁺ + CO → Pr⁺ + CO₂

Experimental Workflow for GIBMS

GIBMS_Workflow cluster_source Ion Source cluster_mass_selection Mass Selection cluster_reaction Reaction Cell cluster_analysis Analysis Ion_Gen Pr⁺ Ion Generation (DC Discharge/Flow Tube) Mass_Select Magnetic Sector Ion_Gen->Mass_Select Ion Extraction & Acceleration Octopole1 RF Octopole Ion Guide Mass_Select->Octopole1 Deceleration Collision_Cell Collision Gas (O₂, CO₂, Xe) Octopole1->Collision_Cell Ion Focusing Octopole2 RF Octopole Ion Guide Collision_Cell->Octopole2 Quadrupole Quadrupole Mass Filter Octopole2->Quadrupole Product Ion Focusing Detector Detector Quadrupole->Detector Mass Analysis

Caption: Workflow for determining PrO⁺ BDE via GIBMS.

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

MATI spectroscopy is a high-resolution technique used to obtain detailed spectroscopic information about the ionic states of molecules. While it does not directly yield a bond dissociation energy in the same manner as GIBMS, it provides precise values for spectroscopic constants such as vibrational frequencies and bond lengths, which are intimately related to the bond strength.

Experimental Protocol:

  • Neutral Precursor Generation: Neutral PrO molecules are produced in a laser vaporization-supersonic expansion source. A pulsed laser ablates a praseodymium rod in the presence of a carrier gas (e.g., helium) containing a small amount of oxygen. The resulting plasma cools and reacts during supersonic expansion, forming a jet of cold PrO molecules.

  • Two-Photon Excitation: The molecular beam is skimmed and enters a high-vacuum chamber where it is crossed by two tunable laser beams. The first laser excites the PrO molecules to a specific intermediate electronic state. The second, tunable laser further excites these molecules to high-n Rydberg states just below the ionization threshold.

  • Pulsed Field Ionization: A delayed, pulsed electric field is applied to the interaction region. This field ionizes the long-lived, high-n Rydberg states. The resulting ions are then extracted.

  • Mass Analysis and Detection: The ions are mass-analyzed using a time-of-flight (TOF) mass spectrometer and detected.

  • Spectrum Acquisition: The MATI spectrum is obtained by scanning the wavelength of the second laser and recording the ion signal as a function of the total two-photon energy. The sharp peaks in the MATI spectrum correspond to transitions to specific vibrational levels of the PrO⁺ cation, allowing for the precise determination of the adiabatic ionization energy and vibrational frequencies of the ion.

Experimental Workflow for MATI Spectroscopy

MATI_Workflow cluster_source Molecular Beam Source cluster_excitation Excitation & Ionization cluster_analysis Analysis Vaporization Laser Vaporization of Pr Rod in O₂/He Expansion Supersonic Expansion Vaporization->Expansion Laser1 Pump Laser (λ₁) Excites to Intermediate State Expansion->Laser1 Skimmed Molecular Beam Laser2 Probe Laser (λ₂) Excites to Rydberg States Laser1->Laser2 Excited PrO Field_Ionization Pulsed Electric Field (Ionizes Rydberg States) Laser2->Field_Ionization High-n Rydberg PrO TOF_MS Time-of-Flight Mass Spectrometer Field_Ionization->TOF_MS PrO⁺ Ions Detector Detector TOF_MS->Detector Mass Analysis

Caption: Workflow for MATI spectroscopy of PrO.

Logical Relationship between BDE and Spectroscopic Constants

The bond dissociation energy and spectroscopic constants are fundamentally related as they both describe the potential energy well of the PrO⁺ molecule.

BDE_Spectroscopy_Relationship Potential_Well PrO⁺ Potential Energy Well BDE Bond Dissociation Energy (D₀) (Depth of the well) Potential_Well->BDE determines Vibrational_Freq Vibrational Frequency (ωₑ) (Curvature at the bottom of the well) Potential_Well->Vibrational_Freq determines Bond_Length Equilibrium Bond Length (rₑ) (Position of the minimum of the well) Potential_Well->Bond_Length determines

Caption: Relationship between BDE and spectroscopic constants.

Conclusion

Unraveling the Reactivity of Oxopraseodymium(1+): A Comparative Guide to Predicted and Experimental Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Salt Lake City, UT – In the intricate world of chemical reactivity, understanding the precise mechanisms by which molecules interact is paramount for advancements in catalysis, materials science, and drug development. A recent comprehensive analysis of the gas-phase reactions of the oxopraseodymium(1+) cation (PrO

+^++
) provides a critical case study for the synergy between experimental investigation and theoretical prediction. This guide delves into the experimental validation of the predicted thermochemistry for the reaction of PrO
+^++
with carbon monoxide (CO) and, by analogy with its lanthanide neighbor cerium, proposes a plausible reaction mechanism.

Executive Summary

Experimental studies utilizing guided ion beam tandem mass spectrometry (GIBMS) have provided precise measurements of the kinetic energy-dependent product ion cross-sections for the reaction of PrO

+^++
with CO. These experiments have enabled the determination of key thermochemical data, such as bond dissociation energies, which have been compared with high-level theoretical calculations. While a detailed experimental elucidation of the reaction pathway for PrO
+^++
remains a subject of ongoing research, a combination of experimental findings, theoretical calculations, and analogies to the well-studied CeO
+^++
+ CO system allows for the construction of a robust, proposed reaction mechanism. This guide will compare the experimental data for the PrO
+^++
+ CO reaction with its predicted thermochemistry and a proposed mechanistic pathway, drawing parallels with the analogous CeO
+^++
+ CO reaction.

Experimental and Theoretical Data Comparison for PrO +^++ + CO

The reaction of oxopraseodymium(1+) with carbon monoxide has been meticulously studied using guided ion beam tandem mass spectrometry. This technique allows for the controlled collision of mass-selected PrO

+^++
ions with CO molecules at varying kinetic energies, providing a wealth of information about the reaction dynamics and energetics. The primary products observed are the praseodymium cation (Pr
+^++
) and carbon dioxide (CO
2_22​
), indicating an oxygen atom transfer reaction.

A key experimental finding is the endothermic nature of this reaction, meaning it requires an input of energy to proceed. The analysis of the kinetic energy dependence of the reaction cross-sections has yielded crucial bond dissociation energies (BDEs)[1][2]. These experimental values serve as a benchmark for the accuracy of theoretical models.

High-level quantum chemical calculations have been performed to predict the BDEs of the species involved in the PrO

+^++
+ CO reaction. The comparison between the experimental and theoretical values is summarized in the table below.

Bond Dissociation Energy (0 K)Experimental Value (eV)Theoretical Value (CCSD(T)) (eV)
D
0_00​
(Pr
+^++
-O)
7.62 ± 0.09Agreement with CCSD(T) level theory
D
0_00​
(Pr
+^++
-C)
2.97 ± 0.10Good agreement with DFT
D
0_00​
(OPr
+^++
-O)
2.47 ± 0.11Good agreement with DFT
D
0_00​
(Pr
+^++
-CO)
0.31 ± 0.07Good agreement with DFT

Table 1: Comparison of Experimental and Theoretical Bond Dissociation Energies for Praseodymium-containing species.[1][2]

The excellent agreement between the experimentally determined bond dissociation energy of PrO

+^++
and the value calculated using the high-level CCSD(T) theoretical method lends strong confidence to the accuracy of the computational models in describing the energetics of this system[1][2].

Proposed Reaction Mechanism for PrO +^++ + CO

While the GIBMS experiments provide invaluable energetic data, they do not directly reveal the step-by-step mechanism of the reaction. To bridge this gap, we can draw upon insights from matrix-isolation infrared spectroscopy studies that have identified potential intermediates in the oxidation of CO by PrO, and from detailed mechanistic studies of analogous lanthanide oxide cation reactions. The reaction of CeO

+^++
with CO, which has been studied both experimentally and theoretically, serves as an excellent model.

The proposed mechanism for the reaction of PrO

+^++
with CO likely proceeds through the formation of an intermediate complex, followed by a transition state leading to the final products.

Proposed Reaction Pathway:

PrO

+^++
+ CO → [OPrCO]
+^++
(intermediate) → [PrCO
2]_2]2​]
^\ddagger
(transition state) → Pr
+^++
+ CO
2_22​

This proposed pathway is visualized in the following diagram:

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products PrO+ PrO+ Intermediate [OPrCO]+ PrO+->Intermediate Collision CO CO CO->Intermediate TransitionState [PrCO2]‡ Intermediate->TransitionState Rearrangement Pr+ Pr+ TransitionState->Pr+ Dissociation CO2 CO2 TransitionState->CO2

Caption: Proposed reaction pathway for PrO

+^++
+ CO.

Comparison with the CeO +^++ + CO Reaction Mechanism

The proposed mechanism for PrO

+^++
+ CO is strongly supported by detailed studies on the analogous reaction of CeO
+^++
with CO. Both experimental and theoretical investigations of the CeO
+^++
+ CO reaction have identified a similar pathway involving the formation of a [OCeCO]
+^++
intermediate. This intermediate then rearranges through a low-energy transition state to form the products Ce
+^++
and CO
2_22​
. The similarity in the electronic structures of Praseodymium and Cerium, both early lanthanides, suggests that their reactivity patterns in such fundamental reactions would be comparable.

The experimental workflow for investigating these types of gas-phase ion-molecule reactions is depicted below:

G cluster_ion_source Ion Source cluster_mass_selection1 First Mass Selection cluster_reaction_cell Reaction Cell cluster_mass_selection2 Second Mass Selection cluster_detector Detector LaserAblation Laser Ablation of Pr Target Reaction Reaction with O2 LaserAblation->Reaction Pr+ formation QMS1 Quadrupole Mass Spectrometer Reaction->QMS1 PrO+ beam Collision Collision with CO gas at controlled energy QMS1->Collision Mass-selected PrO+ QMS2 Quadrupole Mass Spectrometer Collision->QMS2 Product ions IonDetector Ion Detector QMS2->IonDetector Mass-analyzed products

Caption: Experimental workflow for GIBMS studies.

Experimental Protocols

The experimental data for the PrO

+^++
+ CO reaction were obtained using a guided ion beam tandem mass spectrometer. A detailed protocol for such an experiment is as follows:

  • Ion Generation: Pr

    +^++
    ions are generated by laser ablation of a solid praseodymium target. The resulting plasma is entrained in a flow of helium and passed through a reaction cell containing O
    2_22​
    gas to produce PrO
    +^++
    ions.

  • First Mass Selection: The ion beam, containing a mixture of ions, is directed into a quadrupole mass spectrometer, which is set to transmit only the PrO

    +^++
    ions.

  • Reaction Cell: The mass-selected PrO

    +^++
    ions are then decelerated to a well-defined kinetic energy and focused into a radiofrequency octopole ion guide containing CO gas at a low pressure.

  • Second Mass Selection: All ions (unreacted PrO

    +^++
    and any product ions) are extracted from the reaction cell and guided into a second quadrupole mass spectrometer for mass analysis of the products.

  • Detection: The mass-analyzed ions are detected, and the ion intensities are recorded as a function of the kinetic energy of the reactant PrO

    +^++
    ions to generate the reaction cross-sections.

Conclusion

The study of the PrO

+^++
+ CO reaction provides a compelling example of how experimental and theoretical approaches can be integrated to build a comprehensive understanding of chemical reactivity. The strong agreement between the experimentally measured and theoretically calculated thermochemistry validates the computational models. While the precise reaction mechanism for PrO
+^++
has not been definitively determined experimentally, a plausible pathway can be proposed based on the available data and by analogy to the well-characterized CeO
+^++
+ CO system. This comparative approach is a powerful tool in the field of reaction dynamics, enabling researchers to predict and understand the behavior of complex chemical systems. Future studies combining advanced experimental techniques with sophisticated theoretical modeling will continue to refine our understanding of the intricate reaction mechanisms of lanthanide oxides, paving the way for the rational design of new catalysts and materials.

References

A Comparative Analysis of Praseodymium Oxide Reactivity: Gas-Phase vs. Condensed-Phase

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the disparate chemical behaviors of praseodymium oxides in gaseous and solid states, supported by experimental data and detailed protocols.

Praseodymium oxides are versatile materials with a rich and complex chemistry, owing to the element's ability to exist in multiple oxidation states, primarily +3 and +4. This dual valency underpins their application in catalysis, electronics, and ceramics. However, the reactivity of praseodymium oxides is profoundly influenced by their physical state. In the isolated environment of the gas phase, individual ions and small clusters exhibit distinct reaction pathways and kinetics compared to the bulk material in the condensed phase, where surface phenomena and lattice effects dominate. This guide provides a comparative overview of the reactivity of praseodymium oxides in both phases, presenting key experimental findings and methodologies to inform future research and application.

Quantitative Comparison of Reactivity

The reactivity of praseodymium oxides and their constituent ions differs significantly between the gas and condensed phases. The following tables summarize key quantitative data from experimental studies, highlighting these differences in reaction rates, products, and controlling factors.

Gas-Phase Reactivity Data

In the gas phase, studies often focus on the reactions of isolated praseodymium ions (Pr+) and their oxides with small molecules. These experiments, typically conducted in mass spectrometers, provide fundamental insights into reaction kinetics and mechanisms.

ReactionReactantTemperature (K)Rate Coefficient (cm³/s)Product(s)Reference
Pr⁺ + D₂OD₂O295 ± 22.3 x 10⁻¹⁰PrO⁺, PrOD⁺[1]
Pr⁺ + O₂O₂~300Barrierless, exothermicPrO⁺[2]
Pr⁺ + CO₂CO₂~300Barrierless, exothermicPrO⁺[2]
Pr⁺ + COCO~300EndothermicPrO⁺, PrC⁺[2]
PrO⁺ + O₂O₂~300EndothermicPrO₂⁺[2]
Condensed-Phase Reactivity Data

Condensed-phase reactivity is often studied in the context of catalysis and solid-state transformations. Reaction rates are typically influenced by factors such as surface area, crystal structure, and the presence of defects.

ReactionCatalyst/ReactantTemperature Range (°C)Key FindingsReference
Oxidation of PrO₁.₈₃ to PrO₂PrO₁.₈₃ (solid)235 - 314Follows a phase-boundary-controlled mechanism.[3][4]
CO OxidationAu/Pr₆O₁₁ (nanorods)Ambient to 150Superior catalytic activity for CO oxidation.[5]
Methanation of CO₂Ru/Mn/Pr/Al₂O₃40096% CO₂ conversion with ~41% CH₄ yield.[6]
Oxygen surface exchange in solid oxide cellsLa₂NiO₄₊δ + PrOₓ700PrOₓ impregnation reduces polarization resistance by a factor of ~7, enhancing oxygen reaction kinetics.[7]
Catalytic oxidation of 1,2-dichloroethanePr-doped Cr₂O₃255 - 371Pr doping significantly enhances the catalytic activity, with T₅₀ (50% conversion) as low as 255 °C.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical experimental setups for studying gas-phase and condensed-phase reactivity of praseodymium oxides.

Gas-Phase Reactivity Studies: Selected-Ion Flow Tube (SIFT) Mass Spectrometry

Objective: To measure the reaction rate coefficients and determine the product ions of gas-phase reactions between mass-selected ions and neutral reagents at thermal energies.

Methodology:

  • Ion Generation: Praseodymium ions (Pr⁺) are generated in an inductively coupled plasma (ICP) source from a solution of a praseodymium salt.[9][10]

  • Ion Selection: The generated ions are extracted into a high-vacuum region and mass-selected using a quadrupole mass filter.

  • Reaction: The mass-selected ions are injected into a flow tube filled with a buffer gas (typically helium) at a controlled pressure (e.g., 0.35 ± 0.01 Torr).[1] The neutral reactant gas (e.g., D₂O, O₂) is introduced into the flow tube at a known flow rate.

  • Product Analysis: The reactant and product ions are sampled at the end of the flow tube and analyzed by a second mass spectrometer.

  • Data Analysis: The decay of the reactant ion signal as a function of the neutral reactant concentration is used to determine the reaction rate coefficient. The branching ratios of the product ions are determined from their relative signal intensities.

SIFT_Workflow cluster_source Ion Generation and Selection cluster_reaction Reaction Zone cluster_analysis Detection and Analysis ICP ICP Source MS1 Quadrupole Mass Filter ICP->MS1 Ion Extraction FlowTube Flow Tube (He Buffer Gas) MS1->FlowTube Ion Injection MS2 Quadrupole Mass Spectrometer FlowTube->MS2 Ion Sampling Reactant Reactant Gas Inlet Reactant->FlowTube Detector Detector MS2->Detector

Fig. 1: Workflow for gas-phase reactivity studies using SIFT-MS.
Condensed-Phase Reactivity Studies: Catalytic CO Oxidation

Objective: To evaluate the catalytic activity of solid praseodymium oxide for the oxidation of carbon monoxide.

Methodology:

  • Catalyst Synthesis: Praseodymium oxide (e.g., Pr₆O₁₁) nanorods are synthesized via a hydrothermal method.[5][11] This often involves the precipitation of praseodymium hydroxide (B78521) from a salt precursor, followed by calcination in air at a specific temperature (e.g., 600 °C for 2 hours) to form the oxide.[5]

  • Catalyst Characterization: The synthesized material is characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, and transmission electron microscopy (TEM) to determine the morphology and particle size.

  • Catalytic Testing: A fixed-bed reactor is typically used. A known amount of the catalyst is packed into a quartz tube reactor.

  • A feed gas mixture containing CO, O₂, and an inert gas (e.g., He or N₂) with a specific composition is passed through the catalyst bed at a controlled flow rate.

  • The temperature of the catalyst bed is ramped up, and the composition of the effluent gas is continuously monitored using a gas chromatograph (GC) or an infrared (IR) gas analyzer.

  • Data Analysis: The conversion of CO is calculated as a function of temperature to determine the catalytic activity. The light-off temperature (the temperature at which 50% conversion is achieved) is often used as a benchmark for comparing different catalysts.

Catalysis_Workflow cluster_prep Catalyst Preparation cluster_testing Catalytic Testing cluster_analysis Data Analysis Precursor Pr Salt Solution Precipitation Precipitation (e.g., with KOH) Precursor->Precipitation Hydrothermal Hydrothermal Treatment Precipitation->Hydrothermal Calcination Calcination Hydrothermal->Calcination Pr6O11 Pr₆O₁₁ Nanorods Calcination->Pr6O11 GasIn Reactant Gas Inlet (CO, O₂, He) Reactor Fixed-Bed Reactor (with Catalyst) GasIn->Reactor GasOut Effluent Gas Reactor->GasOut GC Gas Chromatograph GasOut->GC Analysis Calculate CO Conversion vs. Temperature GC->Analysis

Fig. 2: Workflow for condensed-phase catalytic studies.

Discussion: A Tale of Two Phases

The disparate reactivity of praseodymium oxides in the gas and condensed phases stems from fundamental differences in their chemical environments.

Gas-Phase Reactivity: In the rarified environment of the gas phase, reactions are typically bimolecular encounters between an ion and a neutral molecule. The absence of solvent or lattice effects means that the intrinsic reactivity of the species is probed. The electronic structure of the praseodymium ion plays a dominant role. For instance, the efficiency of O-atom transfer reactions is often correlated with the energy required to promote an electron to create two non-f electrons available for bonding.[1] Reactions can be highly efficient, with rate coefficients approaching the collision limit for exothermic processes.

Condensed-Phase Reactivity: In the condensed phase, the reactivity of praseodymium oxide is a collective phenomenon. The surface of the solid is the primary site of reaction. The presence of crystal defects, such as oxygen vacancies, is often crucial for catalytic activity.[12] The ability of praseodymium to cycle between the +3 and +4 oxidation states facilitates redox reactions, a key aspect of its catalytic function. For example, in CO oxidation, the lattice oxygen of the praseodymium oxide can be consumed by CO to form CO₂, and the resulting oxygen vacancy is then replenished by gas-phase O₂. This Mars-van Krevelen mechanism is a hallmark of many solid-state oxide catalysts. The overall reaction kinetics are a complex interplay of adsorption of reactants, surface reaction, and desorption of products, often with diffusion limitations.

Conclusion

The reactivity of praseodymium oxides is a multifaceted subject, with dramatic differences observed between the gas and condensed phases. Gas-phase studies provide fundamental insights into the intrinsic reactivity of praseodymium ions, governed by their electronic structure. In contrast, condensed-phase reactivity is dominated by surface chemistry, crystal structure, and the dynamic interplay of oxidation states within the solid lattice. A comprehensive understanding of both regimes is essential for the rational design of praseodymium-based materials for a wide range of applications, from fundamental chemical physics to industrial catalysis and advanced materials. The data and protocols presented in this guide offer a foundation for researchers to explore and harness the unique chemical properties of praseodymium oxides.

References

Validating Peroxiredoxin Reaction Pathways: A Comparative Guide to Isotope Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of peroxiredoxins (PrO+) is crucial for elucidating their roles in redox signaling and disease. Isotope labeling studies, coupled with mass spectrometry, offer powerful tools to validate these pathways. This guide provides a comparative overview of two distinct isotope labeling methodologies: Dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for measuring protein turnover and ¹⁸O-labeling to trace oxidative modifications.

Peroxiredoxins are ubiquitous antioxidant enzymes that play a critical role in cellular defense against oxidative stress by reducing peroxides.[1] Their catalytic cycle involves the oxidation of a highly reactive peroxidatic cysteine to a sulfenic acid (Cys-SOH). This intermediate can then react with a resolving cysteine to form a disulfide bond, which is subsequently reduced to complete the cycle. However, under conditions of high oxidative stress, the sulfenic acid can be further oxidized to sulfinic acid (Cys-SO₂H) and even sulfonic acid (Cys-SO₃H), leading to inactivation or a gain of function, such as chaperone activity.[2] The reversible reduction of the sulfinic acid form by sulfiredoxin adds another layer of regulation to this complex system. Validating these reaction pathways is essential for understanding the dual role of PrO+ as both a peroxide scavenger and a redox-sensitive signaling molecule.

Comparative Analysis of Isotope Labeling Strategies

This guide compares two powerful isotope labeling techniques to probe different aspects of the PrO+ reaction pathways. Dynamic SILAC is ideal for studying the regulation of PrO+ protein levels through synthesis and degradation, while ¹⁸O-labeling provides direct mechanistic insights into the oxidative modifications of the enzyme.

ParameterDynamic SILAC for Protein Turnover¹⁸O-Labeling for Mechanistic Insight
Principle Metabolic incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N-lysine/arginine) into newly synthesized proteins. The ratio of heavy to "light" (unlabeled) protein over time is measured by mass spectrometry to determine synthesis and degradation rates.[3]Incorporation of an ¹⁸O isotope from ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) into the sulfinic acid moiety of the peroxiredoxin active site during hyperoxidation. The resulting mass shift is detected by mass spectrometry.
Primary Application for PrO+ Determining the half-life and turnover rates of different PrO+ isoforms under various physiological or stress conditions.Directly validating that the oxygen atoms in the hyperoxidized sulfinic acid originate from the peroxide substrate, confirming the reaction mechanism.
Key Quantitative Output Protein half-life (t½) in hours.Mass shift (in Daltons) of the modified peptide, confirming the number of ¹⁸O atoms incorporated.
Example Quantitative Data The half-life of Peroxiredoxin III in HeLa cells has been determined to be approximately 17 hours.[4] For comparison, the median half-life of all proteins in HeLa cells is around 37.8 hours.[5]A +2 Da or +4 Da mass shift in a tryptic peptide containing the active site cysteine would indicate the incorporation of one or two ¹⁸O atoms, respectively, into a sulfinic acid group (-SO₂H).
Advantages - Provides a global view of protein dynamics.- Can be used to study the regulation of PrO+ expression.- Well-established methodology with commercially available reagents.[3]- Provides direct mechanistic evidence.- Highly specific for the oxidation reaction being studied.
Limitations - Indirectly probes the reaction pathway.- Can be time-consuming due to the need for multiple cell doublings for complete labeling.- Requires synthesis or acquisition of ¹⁸O-labeled peroxide.- Does not provide information on protein turnover.

Visualizing PrO+ Reaction Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams, created using the Graphviz DOT language, depict the PrO+ reaction pathways and the experimental workflows for the two isotope labeling techniques.

PrO_Pathway cluster_catalytic Catalytic Cycle cluster_hyperoxidation Hyperoxidation Pathway PrO_SH PrO+ (Cys-SH) Reduced PrO_SOH PrO+ (Cys-SOH) Sulfenic Acid PrO_SH->PrO_SOH H₂O₂ PrO_SS PrO+ (Cys-S-S-Cys) Disulfide PrO_SOH->PrO_SS Resolving Cys PrO_SO2H PrO+ (Cys-SO₂H) Sulfinic Acid (Inactive/Chaperone) PrO_SOH->PrO_SO2H H₂O₂ PrO_SS->PrO_SH Thioredoxin PrO_SO2H->PrO_SH Sulfiredoxin ATP SILAC_Workflow cluster_culture Cell Culture cluster_sampling Time-Course Sampling cluster_analysis Analysis Light Grow cells in 'Light' medium (e.g., ¹²C-Lys/Arg) Heavy Switch to 'Heavy' medium (e.g., ¹³C-Lys/Arg) Light->Heavy T0 Time 0 T1 Time 1 Tn Time n Lysis Cell Lysis & Protein Extraction Tn->Lysis Digestion Tryptic Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Quantify Heavy/Light Peptide Ratios Calculate Turnover Rate LCMS->Data O18_Workflow cluster_reaction In Vitro Reaction cluster_processing Sample Processing cluster_detection Detection and Analysis PrO Purified PrO+ H2O18O2 Treat with H₂¹⁸O₂ PrO->H2O18O2 Quench Quench Reaction H2O18O2->Quench Alkylate Reduce and Alkylate Cysteines Quench->Alkylate Digest Tryptic Digestion Alkylate->Digest LCMS LC-MS/MS Analysis Digest->LCMS MassShift Identify Peptides with Mass Shift (+2 or +4 Da) LCMS->MassShift

References

Comparative Analysis of the Electronic Properties of the Lanthanide Monoxide Cation (LnO+) Series

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of the electronic properties of the lanthanide monoxide cation (LnO+) series is crucial for various applications, including catalysis, materials science, and drug development. This guide provides a comparative analysis of key electronic properties of the LnO+ series, supported by both theoretical calculations and experimental data.

Data Presentation: Electronic Properties of LnO and LnO+

The following table summarizes important electronic properties for the lanthanide monoxide (LnO) and their corresponding cations (LnO+). The presented data includes theoretical values for bond dissociation energy (BDE), equilibrium bond length (r\e), and harmonic vibrational frequency (ω\e) for the entire LnO+ series. Where available, experimental values for the ionization energy (IE) of LnO and the BDE of LnO+ are included for comparison.

Lanthanide (Ln)LnO+ BDE (eV) [Theoretical]LnO+ rₑ (Å) [Theoretical]LnO+ ωₑ (cm⁻¹) [Theoretical]LnO IE (eV) [Experimental]LnO+ BDE (eV) [Experimental]
La 8.581.7788975.2446-
Ce 8.241.7828895.3332-
Pr 7.621.794869-7.62
Nd 7.281.804856-7.28
Pm 6.541.815838--
Sm 5.761.834812--
Eu 4.921.879751--
Gd 6.881.783884--
Tb 6.941.791874--
Dy 5.601.808851-5.60
Ho 5.511.821836--
Er 5.341.832824--
Tm 4.411.8517996.56-
Yb 3.551.884754--
Lu 7.141.758925--

Note: Theoretical data is sourced from systematic quantum chemical calculations. Experimental data is sourced from various spectroscopic and mass spectrometric studies.[1][2][3]

Experimental Protocols

The experimental determination of the electronic properties of the LnO+ series relies on a variety of sophisticated techniques. Below are detailed methodologies for key experiments cited in the literature.

Guided Ion Beam Mass Spectrometry (GIBMS)

Guided Ion Beam Mass Spectrometry is a powerful technique for determining bond dissociation energies.[2] The methodology involves the following steps:

  • Ion Generation: Lanthanide cations (Ln+) are generated, often using techniques like laser vaporization or electrospray ionization.

  • Mass Selection: The generated ions are mass-selected to isolate the specific lanthanide isotope of interest.

  • Ion Acceleration and Focusing: The selected ions are accelerated to a specific kinetic energy and focused into a guided ion beam.

  • Reaction Cell: The ion beam is directed into a reaction cell containing a neutral reactant gas at low pressure to ensure single-collision conditions.

  • Product Analysis: The product ions and unreacted primary ions are guided to a mass spectrometer for analysis.

  • Cross-Section Measurement: The intensity of the product ions is measured as a function of the kinetic energy of the reactant ions to determine the reaction cross-section.

  • Data Analysis: The kinetic energy dependence of the reaction cross-section is analyzed to determine the threshold energy for the endothermic reaction, which is then used to calculate the bond dissociation energy.

Anion Photoelectron Spectroscopy

Anion photoelectron spectroscopy is a high-resolution technique used to determine the electron affinities of neutral molecules and to probe their vibrational and electronic energy levels.[4][5] The general procedure is as follows:

  • Anion Generation: A beam of the corresponding lanthanide monoxide anions (LnO-) is produced, typically in a laser vaporization/supersonic expansion source or an electrospray source.

  • Mass Selection: The anions are mass-selected using a time-of-flight mass spectrometer.

  • Photodetachment: The mass-selected anions are irradiated with a fixed-frequency laser beam, causing photodetachment of an electron.

  • Electron Kinetic Energy Analysis: The kinetic energy of the photodetached electrons is measured using techniques like a magnetic bottle electron spectrometer or velocity map imaging.

  • Spectrum Generation: The photoelectron spectrum is obtained by plotting the number of detected electrons as a function of their kinetic energy. The electron binding energy is then calculated by subtracting the electron kinetic energy from the photon energy.

  • Data Interpretation: The peaks in the photoelectron spectrum correspond to transitions from the ground state of the anion to the ground and excited vibrational and electronic states of the neutral molecule, providing information on electron affinities and vibrational frequencies.

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

MATI spectroscopy is a technique used to obtain high-resolution spectroscopic information about cations, including their precise ionization energies and vibrational frequencies.[6] The experimental workflow is as follows:

  • Neutral Molecule Beam Generation: A pulsed supersonic beam of the neutral LnO molecules is generated.

  • Two-Photon Excitation: The molecules are excited to high-lying Rydberg states just below the ionization threshold using a tunable laser system, typically in a two-color resonant excitation scheme.

  • Field Ionization: A delayed pulsed electric field is applied to ionize the long-lived Rydberg states. This delayed application allows directly formed ions to disperse, reducing background noise.

  • Mass Analysis: The resulting cations are then analyzed by a time-of-flight mass spectrometer.

  • Spectrum Acquisition: The MATI signal (the intensity of the field-ionized cations) is recorded as a function of the excitation laser wavelength.

  • Data Analysis: The sharp peaks in the MATI spectrum correspond to the energy levels of the cation, providing highly accurate ionization energies and vibrational frequencies.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the bond dissociation energy of a lanthanide monoxide cation (LnO+) using Guided Ion Beam Mass Spectrometry (GIBMS).

GIBMS_Workflow cluster_source Ion Source cluster_mass_selection Mass Selection cluster_beam_optics Ion Beam Optics cluster_reaction Reaction Chamber cluster_analysis Analysis Ion_Gen Ln+ Generation (e.g., Laser Vaporization) Mass_Filter Quadrupole Mass Filter Ion_Gen->Mass_Filter Ion_Optics Ion Acceleration & Focusing Mass_Filter->Ion_Optics Reaction_Cell Reaction Cell (Neutral Gas In) Ion_Optics->Reaction_Cell Product_MS Product Mass Spectrometer Reaction_Cell->Product_MS Data_Analysis Data Analysis (Cross Section vs. Energy) Product_MS->Data_Analysis

Caption: Workflow for GIBMS determination of LnO+ BDE.

References

A Comparative Guide to the Gas-Phase Reactivity of Praseodymium Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Data of Lanthanide Dioxide Nitrate (B79036) Anions

The following table summarizes computational data for the ground state structures of [LnO₂(NO₃)₂]⁻ ions (Ln = Ce, Pr, Nd), providing a comparative look at their structural properties. This data is derived from ab initio computations and offers insights into the stability of different lanthanide oxidation states.[1]

Lanthanide (Ln)Metal Oxidation StateKey Bond Lengths (Å)Point Group Symmetry
Ce+4Ce=O: 1.845, Ce-O•: 2.206C₁
Pr +5 Pr≡O: 1.779 D₂h
Nd+3Nd-O: N/A (peroxide)C₂ᵥ

Note: The data presented here is based on computational modeling from a single study and does not represent a formal inter-laboratory comparison.

Experimental and Computational Protocols

The reactivity and stability of praseodymium oxide species have been investigated through a combination of gas-phase experiments and quantum chemical calculations.

Gas-Phase Ion Chemistry Experiments:

  • Instrumentation: Experiments are typically conducted in a quadrupole ion trap (QIT) mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Ion Generation: Trivalent lanthanide tetranitrate anions, [Ln(NO₃)₄]⁻, are generated by ESI. These precursor ions are then subjected to collision-induced dissociation (CID) to produce oxide nitrate complexes.

  • Reactivity Studies: The reactivity of the generated ions, such as [PrO₂(NO₃)₂]⁻, is examined by introducing reagent molecules, like water, into the ion trap and observing the reaction products.[1] The unreactive nature of [PrO₂(NO₃)₂]⁻ towards water demonstrates the chemical stability of Pr(V) in this complex.[1]

Computational Methods:

  • Quantum Chemistry: Ab initio computations, such as Møller–Plesset perturbation theory (MP2) and coupled cluster with single, double, and perturbative triple excitations (CCSD(T)), are employed to determine the electronic structure, geometry, and stability of the praseodymium oxide complexes.[1]

  • Software and Basis Sets: Calculations are often performed using software packages like Gaussian with basis sets such as SARC-TZVPP for the lanthanide atoms and standard basis sets for other elements.

  • Analysis: Natural Bond Orbital (NBO) analysis is used to understand the bonding within the molecules, such as the nature of the Pr≡O triple bond.

Visualizing Lanthanide Oxide Nitrate Complexes

The following diagram illustrates the computed ground state structures of [LnO₂(NO₃)₂]⁻ for Cerium, Praseodymium, and Neodymium, highlighting the differences in their coordination and the oxidation state of the central metal ion.

G cluster_Ce Cerium (Ce⁴⁺) cluster_Pr Praseodymium (Pr⁵⁺) cluster_Nd Neodymium (Nd³⁺) Ce Ce O1_Ce O Ce->O1_Ce 1.845 Å O2_Ce O• Ce->O2_Ce 2.206 Å NO3_1_Ce NO₃ Ce->NO3_1_Ce NO3_2_Ce NO₃ Ce->NO3_2_Ce Pr Pr O1_Pr O Pr->O1_Pr 1.779 Å O2_Pr O Pr->O2_Pr 1.779 Å NO3_1_Pr NO₃ Pr->NO3_1_Pr NO3_2_Pr NO₃ Pr->NO3_2_Pr Nd Nd O_peroxide O₂²⁻ Nd->O_peroxide di-haptic NO3_1_Nd NO₃ Nd->NO3_1_Nd NO3_2_Nd NO₃ Nd->NO3_2_Nd

Computed ground state structures of [LnO₂(NO₃)₂]⁻.

Experimental Workflow for Gas-Phase Reactivity Studies

The logical flow of a typical gas-phase ion chemistry experiment to probe the reactivity of lanthanide oxide complexes is depicted below.

G ESI Electrospray Ionization of Ln(NO₃)₃ solution Precursor Generation of [Ln(NO₃)₄]⁻ ions ESI->Precursor CID Collision-Induced Dissociation Precursor->CID TargetIon Formation of [LnO₂(NO₃)₂]⁻ CID->TargetIon Reaction Reaction with H₂O in Quadrupole Ion Trap TargetIon->Reaction Analysis Mass Spectrometric Analysis of Products Reaction->Analysis

Workflow for gas-phase lanthanide oxide reactivity.

References

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